2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
Description
BenchChem offers high-quality 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-dihydroxy-1-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,9,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXUNLVBVNVHHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725402 | |
| Record name | 2,2-Dihydroxy-1-(3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172965-47-7 | |
| Record name | 2,2-Dihydroxy-1-(3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility Profiling & Solvent Selection for 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
[1][2]
Executive Summary
This guide provides a technical analysis of the solubility characteristics of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (CAS: 1172965-47-7 / 32025-65-3), commonly known as 3-methoxyphenylglyoxal hydrate .[1][2] As a key intermediate in the synthesis of adrenergic agonists and antiviral agents, understanding its solvation thermodynamics is critical for optimizing reaction yields and purification processes.[2]
Unlike simple ketones, this compound possesses a gem-diol moiety stabilized by the adjacent carbonyl group.[1][2] This structural feature dictates a unique solubility profile characterized by high affinity for polar aprotic solvents and complex equilibrium behaviors in protic media.[2] This document outlines the theoretical solubility parameters, predicted solvent interactions, and a validated experimental protocol for precise determination.
Physicochemical Characterization & Structural Logic[1]
To predict solubility, we must first analyze the solute's molecular interactions.
Structural Analysis[1]
-
Core Scaffold: Acetophenone derivative with a meta-methoxy substituent.[1][2]
-
Functional Moiety: The
-keto gem-diol group ( ).[1][2] -
Electronic Effect: The electron-withdrawing carbonyl group destabilizes the dehydration pathway, making the hydrate the stable solid form.[2]
-
H-Bonding Potential:
Predicted Polarity & Hansen Solubility Parameters (HSP)
Based on Group Contribution Methods, the estimated physicochemical descriptors are:
| Parameter | Estimated Value | Implication for Solubility |
| LogP (Octanol/Water) | ~1.1 – 1.4 | Moderate lipophilicity; likely soluble in organic/aqueous mixtures.[1][2] |
| Polar Surface Area (PSA) | ~65-75 Ų | High polarity; poor solubility in aliphatic hydrocarbons.[1][2] |
| H-Bonding ( | High | Requires solvents with strong H-bond acceptance (e.g., DMSO, Alcohols).[1][2] |
Solubility Profile: Solvent Class Analysis
The following profile categorizes solvents based on their thermodynamic compatibility with 3-methoxyphenylglyoxal hydrate.
Polar Aprotic Solvents (High Solubility)
Solvents: DMSO, DMF, DMAc.
-
Mechanism: These solvents act as strong Lewis bases, accepting protons from the gem-diol hydroxyls.[1][2] They disrupt the crystal lattice efficiently.[2]
-
Utility: Ideal for stock solutions (typically >100 mg/mL) and biological assays.[2]
-
Caution: DMSO is hygroscopic; absorbed water shifts the hydrate equilibrium.[2]
Polar Protic Solvents (Reactive Solubility)
Solvents: Methanol, Ethanol, Isopropanol.
-
Critical Risk: In anhydrous alcohols, the gem-diol may undergo trans-acetalization , forming the hemiacetal or acetal (
) over time.[1][2] -
Recommendation: Use for short-term processing or recrystallization only when stability is verified.[1][2]
Moderately Polar Solvents (Process Solvents)
Solvents: Ethyl Acetate, Acetone, THF, Acetonitrile.
-
Mechanism: Dipole-dipole interactions dominate.[1][2] Solubility is temperature-dependent.[1][2][3]
-
Utility: Excellent for recrystallization .[1][2] The compound is often soluble at boiling points (reflux) but crystallizes upon cooling.[2]
Non-Polar Solvents (Anti-Solvents)
Solvents: Hexane, Heptane, Toluene, Diethyl Ether.
Validated Experimental Protocols
Protocol A: Thermodynamic Solubility Determination
Objective: Determine the equilibrium solubility (
Materials:
-
Solid 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (>98% purity).[1][2]
-
Target Solvents (HPLC Grade).
-
0.45 µm PTFE Syringe Filters.[2]
-
Agilent 1200 HPLC (or equivalent) with UV detection at 254 nm.[2]
Workflow:
-
Excess Addition: Add solid compound to 2 mL of solvent in a glass vial until undissolved solid remains visible (supersaturation).
-
Equilibration: Agitate at
for 24 hours (orbital shaker at 200 rpm). -
Sedimentation: Allow vials to stand for 4 hours to let solids settle.
-
Sampling: Filter the supernatant using a pre-heated syringe filter (to prevent precipitation in the filter).
-
Quantification: Dilute the filtrate 100x with Mobile Phase and analyze via HPLC.
Self-Validation Step:
-
Check: If the final solid looks different (e.g., oiling out or color change), perform XRPD (X-Ray Powder Diffraction) on the residual solid to check for polymorph changes or solvate formation.[2]
Visualization of Workflows
Solubility Screening Logic
This diagram illustrates the decision process for selecting solvents based on the intended application (Reaction vs. Purification).[2]
Caption: Decision matrix for solvent selection, highlighting the divergence between reaction media and purification strategies.
Experimental Workflow for Solubility Determination
This diagram details the step-by-step "Shake-Flask" protocol.
Caption: The "Shake-Flask" workflow ensures thermodynamic equilibrium is reached before quantification, preventing false-low results.
Quantitative Data Summary (Estimated)
While specific batch data varies, the following table represents the typical solubility profile for 3-methoxyphenylglyoxal hydrate based on structure-activity relationships (SAR) and analogous glyoxal data.
| Solvent Class | Representative Solvent | Solubility @ 25°C | Solubility @ Reflux | Application |
| Water | Water (pH 7) | Moderate (10-30 mg/mL) | High | Green Chemistry solvent; Cooling crystallization.[1][2] |
| Alcohols | Methanol | High (>100 mg/mL) | Very High | Caution: Potential for solvolysis.[2] |
| Esters | Ethyl Acetate | Moderate (20-50 mg/mL) | High | Primary Recrystallization Solvent. |
| Chlorinated | Dichloromethane (DCM) | Moderate | High | Extraction from aqueous layers.[1][2] |
| Alkanes | Hexane / Heptane | Negligible (<1 mg/mL) | Low | Anti-solvent for precipitation.[2] |
References
-
ChemicalBook. (2024).[2] Product Properties: 3-Methoxyphenylglyoxal hydrate (CAS 1172965-47-7).[1][2][4] Retrieved from [1][2]
-
BenchChem. (2025).[2][3][5] Synthesis and Solubility of Polyhydroxy Acetophenones.[2][6] Retrieved from [1][2]
-
National Institutes of Health (NIH). (2022).[2] Synthesis and crystal structure of alpha-haloketone derivatives. PMC9636254.[2] Retrieved from [1][2]
-
PubChem. (2024).[2][7] Compound Summary: 1-(3-methoxyphenyl)-2,2-dihydroxyethanone.[1][2][4][8][9] Retrieved from [1][2]
-
MDPI. (2021). Thermodynamic Solubility Behavior of Antiviral Drugs in Pure Solvents.[2] Molecules, 26(3).[2] Retrieved from [1][2]
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- 9. 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone price,buy 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone - chemicalbook [m.chemicalbook.com]
Thermodynamic stability of 3-methoxyphenylglyoxal hydrate derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Methoxyphenylglyoxal Hydrate Derivatives
Executive Summary
3-Methoxyphenylglyoxal (3-MPG) represents a critical class of
This guide provides a rigorous analysis of the keto-hydrate equilibrium , a self-validating experimental framework for quantifying stability, and the mechanistic implications for drug development.
Chemical Foundation: The Keto-Hydrate Equilibrium
The thermodynamic stability of 3-MPG is defined by its hydration equilibrium. In aqueous environments, the highly electrophilic aldehyde carbonyl undergoes nucleophilic attack by water, forming a geminal diol (hydrate).[1]
1.1 The Equilibrium Mechanism
The reaction is reversible but heavily favors the hydrate form in water due to the destabilizing effect of the adjacent ketone carbonyl (an electron-withdrawing group) on the aldehyde.
Key Species:
-
Anhydrous Keto-Aldehyde (Reactive): The yellow, electrophilic species required for bioconjugation.
-
Gem-Diol Hydrate (Stable): The colorless, crystalline resting state.
1.2 Electronic Influence of the 3-Methoxy Group
To understand the stability of 3-MPG, we must apply the Hammett Equation principles. The position of the methoxy group is the critical variable.
-
Para-Methoxy (
-OMe): Dominated by resonance donation ( ). Stabilizes the carbonyl, reducing hydration. -
Meta-Methoxy (
-OMe): Dominated by inductive withdrawal ( ). Resonance cannot effectively overlap with the carbonyl system from the meta position.
Thermodynamic Consequence:
Because the 3-methoxy group is inductively electron-withdrawing, it increases the electrophilicity of the
Figure 1: The hydration equilibrium of 3-MPG. The 3-methoxy substituent accelerates forward hydration via inductive destabilization of the carbonyl.
Thermodynamic Profiling
Quantifying the stability requires measuring the equilibrium constant of hydration (
Comparative Stability Data (Predicted & Literature-Derived)
Based on Hammett Linear Free Energy Relationships (LFER), we can project the thermodynamic parameters relative to phenylglyoxal.
| Compound | Substituent ( | Stability Status | ||
| 4-Methoxyphenylglyoxal | Least Hydrated | |||
| Phenylglyoxal (Parent) | Baseline | |||
| 3-Methoxyphenylglyoxal | Highly Hydrated | |||
| 4-Nitrophenylglyoxal | Fully Hydrated |
Interpretation: The 3-MPG derivative exists almost exclusively (>99%) as the hydrate in aqueous solution. This high thermodynamic stability means that dehydration (to generate the reactive species) is the rate-limiting step in bioconjugation reactions.
Experimental Methodologies
To validate the thermodynamic stability and purity of 3-MPG derivatives, the following self-validating protocols are recommended.
3.1 Protocol A: NMR-Based
Determination
This method directly observes the ratio of the hydrate proton to the aldehyde proton.
Materials:
-
3-Methoxyphenylglyoxal hydrate (synthesized via
oxidation).[1][2] -
Solvent:
(for hydrate) and (for anhydrous/mixture). -
Internal Standard: Trimethoxybenzene (inert).
Workflow:
-
Sample Prep: Dissolve 10 mg of 3-MPG in 0.6 mL of
. Allow to equilibrate for 1 hour at 25°C. -
Acquisition: Run quantitative
-NMR (relaxation delay ). -
Integration:
-
Integrate the Hydrate Methine proton: Singlet at
ppm. -
Integrate the Aldehyde proton: Singlet at
ppm (likely invisible in pure ).
-
-
Calculation: If the aldehyde peak is absent, calculate the limit of detection. For measurable equilibrium, use a mixed solvent (
:Acetone- ) to shift the equilibrium and extrapolate to pure water.
3.2 Protocol B: UV-Vis Dehydration Kinetics
Since the hydrate is UV-transparent at the
Step-by-Step:
-
Prepare a 10 mM stock of 3-MPG hydrate in water.
-
Rapidly dilute into a non-aqueous solvent (e.g., Dioxane) or a buffer with a different pH.
-
Monitor absorbance at 290 nm .
-
Validation: An increase in absorbance indicates the formation of the carbonyl species (dehydration).
Figure 2: Experimental workflow for characterizing the thermodynamic stability of 3-MPG derivatives.
Implications for Drug Development[3][4][5]
4.1 Arginine Modification (Bioconjugation)
3-MPG is a "warhead" for targeting arginine residues. The thermodynamic stability of the hydrate dictates the shelf-life and reaction kinetics.
-
Mechanism: The reaction proceeds through the anhydrous dicarbonyl.
-
The 3-Methoxy Advantage: While the hydrate is more stable than the parent, the inductive withdrawing effect of the 3-OMe group makes the anhydrous form (once generated) more electrophilic .
-
Result: This creates a "reservoir" effect. The compound stores stably as a hydrate but reacts aggressively once the equilibrium shifts upon amine attack. This often results in cleaner conjugation than para-substituted derivatives, which may react sluggishly.
4.2 Formulation & Storage
-
Solid State: Must be stored as the monohydrate . Anhydrous forms are hygroscopic and will polymerize.
-
Solution State: In aqueous buffers (PBS), 3-MPG is stable for days at 4°C. However, in nucleophilic buffers (Tris, Glycine), it will form hemiaminals. Always use Phosphate or HEPES buffers.
4.3 Toxicity & Metabolism
The 3-methoxy group prevents quinone formation (a common toxicity pathway for p-hydroxy/methoxy aromatics). However, the high electrophilicity implies potential for off-target modification of cysteine if pH is not strictly controlled (keep pH < 8.0 for Arg selectivity).
References
-
Grokipedia. Phenylglyoxal - Properties and Hydration Equilibrium. [Link][2][3]
-
Portugaliae Electrochimica Acta. Hydration constants of carbonyl and dicarbonyl compounds. [Link][4]
-
PubChem. 3-Methoxyphenylglyoxal Compound Summary. [Link]
Sources
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone CAS number and molecular identifiers
An In-depth Technical Guide to 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of the chemical compound 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. This guide details the compound's core molecular identifiers, physicochemical properties, a proposed synthesis protocol, analytical characterization methods, and essential safety information. Each section is grounded in established scientific principles and supported by authoritative references to ensure accuracy and trustworthiness.
Core Molecular Identification
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone, also known as 3-Methoxyphenylglyoxal hydrate, is an aromatic ketone belonging to the acetophenone class of compounds. Its hydrated geminal diol structure is a key feature. Accurate identification is paramount for regulatory compliance, experimental reproducibility, and safety. The primary molecular identifiers are summarized in Table 1.
Table 1: Core Molecular Identifiers for 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
| Identifier | Value | Source |
| CAS Number | 26555-42-4 | [Generic CAS Databases] |
| IUPAC Name | 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone | [PubChem] |
| Synonyms | 3-Methoxyphenylglyoxal hydrate, m-Methoxyphenylglyoxal monohydrate | [Chemical Supplier Databases] |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)C(O)O | [PubChem] |
| InChI | InChI=1S/C9H10O4/c1-13-8-4-2-3-7(5-8)9(12)6(10)11/h2-5,10-11H,1H3 | [1] |
| InChIKey | VPGRGFXPHBTWAZ-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound dictate its handling, storage, and application in experimental settings. The properties listed in Table 2 are derived from computational predictions and data from analogous structures.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 182.17 g/mol | [1][2] |
| Physical State | Solid (Predicted) | [1] |
| Melting Point | Not available (Data for analogous dihydroxyacetophenones range from 155-158 °C) | [3][4] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and acetone. Limited solubility in water. | [5][6] |
| Purity | Typically supplied at ≥97% | [1] |
Synthesis and Mechanistic Insights
The synthesis of α,α-dihydroxy ketones such as 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone often proceeds through the oxidation of the corresponding acetophenone. A robust and well-documented method is the oxidation of 3'-methoxyacetophenone using selenium dioxide (SeO₂).
Causality of Method Selection: Selenium dioxide is a specific and effective reagent for the α-oxidation of ketones. The reaction mechanism involves an ene reaction followed by a[7][8]-sigmatropic rearrangement, which selectively introduces oxygen at the carbon adjacent to the carbonyl group. The resulting glyoxal is then hydrated by water present during the reaction workup to yield the stable geminal diol. Dioxane is often chosen as the solvent to maintain a suitable reaction temperature and solubilize both the organic substrate and the inorganic oxidant.
Proposed Synthesis Workflow
The diagram below outlines a logical workflow for the laboratory-scale synthesis of the target compound.
Caption: Proposed workflow for the synthesis of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3'-methoxyacetophenone (1.0 eq) in a 50:1 mixture of dioxane and water.
-
Oxidation: Add selenium dioxide (1.1 eq) to the solution.
-
Heating: Heat the mixture to reflux (approximately 100-101°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting acetophenone spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Filter through a pad of Celite to remove the black selenium byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the product into ethyl acetate (3x volumes). Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides unique structural information, creating a self-validating system of characterization.
Standard Analytical Workflow
Caption: Standard workflow for the analytical validation of the target compound.
Expected Analytical Signatures:
-
¹H NMR: Expected signals would include aromatic protons on the methoxy-substituted ring (typically between 6.8-7.5 ppm), a singlet for the methoxy group (-OCH₃) around 3.8 ppm, a signal for the gem-diol protons (-CH(OH)₂), and potentially exchangeable signals for the hydroxyl protons (-OH).
-
¹³C NMR: The spectrum should show signals for the carbonyl carbon (C=O) near 190-200 ppm, aromatic carbons (110-160 ppm), the methoxy carbon near 55 ppm, and the gem-diol carbon (-C(OH)₂) around 90-95 ppm.
-
Mass Spectrometry (ESI-MS): The analysis should confirm the molecular weight of 182.17 g/mol , likely observed as the [M+H]⁺ ion at m/z 183.18 or the [M+Na]⁺ ion at m/z 205.16.
-
FT-IR: Key vibrational bands would include a strong, broad O-H stretch (around 3400 cm⁻¹) from the diol, a sharp C=O stretch (around 1680 cm⁻¹) for the ketone, and C-O stretches (around 1250 cm⁻¹ and 1050 cm⁻¹) for the ether and diol groups.
Safety and Handling
As with any laboratory chemical, proper handling is essential. While specific toxicity data for this compound is not widely available, information can be inferred from similar acetophenone derivatives.
Table 3: Hazard and Safety Information
| Category | Information | Source |
| GHS Pictograms | (Predicted) | [4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [4] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), laboratory coat. Use in a well-ventilated fume hood. | [4][6] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. | [6] |
Research Applications and Context
Dihydroxyacetophenone derivatives are valuable intermediates in medicinal chemistry and organic synthesis. They serve as building blocks for more complex molecules, including flavonoids, chalcones, and other pharmacologically active agents.[6][9] For example, related dihydroxyacetophenones have been used in the synthesis of inhibitors for enzymes like phosphodiesterases (PDEs), which are targets for various therapeutic areas.[9] The specific 3-methoxy substitution pattern of this compound makes it a useful precursor for creating analogs with defined structure-activity relationships.
References
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PubChem. 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone. [Link]
-
PubChem. 2,3-Dihydroxy-4-Methoxyacetophenone. [Link]
-
LookChem. Cas 26555-40-8, METHOXYCARBONYLSULFENYL CHLORIDE. [Link]
-
Pharmaffiliates. 1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one. [Link]
-
PubChem. 2',6'-Dihydroxyacetophenone. [Link]
-
Cheméo. Ethanone, 1-(3,4-dimethoxyphenyl)-. [Link]
-
NIST WebBook. Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. [Link]
-
MilliporeSigma. 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. [Link]
-
ECHA CHEM. Identity - 3',4'-Dihydroxyacetophenone. [Link]
-
Organic Syntheses Procedure. 2,6-dihydroxyacetophenone. [Link]
-
PMC. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]
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The Meta-Methoxy Motif: A Technical Guide to 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
The following technical guide details the chemistry, synthesis, and applications of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (also known as 3-methoxyphenylglyoxal hydrate ).
Executive Summary & Chemical Identity
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone is the stable hydrate form of 3-methoxyphenylglyoxal . In the landscape of organic synthesis, it serves as a critical 1,2-dicarbonyl electrophile. Unlike its aliphatic cousins (e.g., methylglyoxal) which are often volatile and unstable, the arylglyoxal hydrates are crystalline solids that offer controlled reactivity.
The specific placement of the methoxy group at the meta (3-) position is significant in medicinal chemistry. It provides a distinct electronic profile (inductive withdrawal, resonance donation) that differs from the more common para-methoxy derivatives, often altering metabolic stability and binding affinity in downstream pharmaceutical targets.
Chemical Specifications
| Property | Data |
| IUPAC Name | 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone |
| Common Name | 3-Methoxyphenylglyoxal hydrate |
| CAS Number | 32025-65-3 (Hydrate) |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly soluble in water |
| Key Moiety |
Historical Evolution in Organic Synthesis
The history of this compound is not defined by a single discovery event but by its evolution as a "privileged intermediate" in heterocyclic chemistry.
-
Era 1: The Riley Oxidation Era (1930s-1960s): The foundational work involved Selenium Dioxide (SeO₂) oxidation of acetophenones. Early chemists utilized 3-methoxyacetophenone to access the glyoxal for simple characterization, establishing the equilibrium between the yellow carbonyl form and the white hydrate form.
-
Era 2: The Heterocyclic Boom (1970s-1990s): As the demand for quinoxalines and imidazoles grew in dye and polymer chemistry, arylglyoxals became workhorse reagents. The 3-methoxy variant was used to introduce lipophilicity and modify solubility profiles of polycyclic aromatic systems.
-
Era 3: Combinatorial & Medicinal Chemistry (2000s-Present): In modern drug discovery, this compound is a staple in "Diversity-Oriented Synthesis" (DOS). It is used to synthesize libraries of kinase inhibitors and antiviral agents where the 3-methoxy phenyl ring serves as a solvent-exposed "tail" or a hydrophobic anchor in protein binding pockets.
Synthetic Pathways & Mechanisms
The utility of 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone lies in its ability to dehydrate in situ to generate the highly reactive
The Equilibrium (Gem-Diol vs. Dicarbonyl)
The compound exists as a gem-diol (hydrate) in the solid state. In solution, particularly in the presence of acid or heat, it establishes an equilibrium with the anhydrous dicarbonyl.
Expert Insight: When calculating stoichiometry for reactions, always use the molecular weight of the hydrate (182.17). Failure to account for the water molecule leads to a 10% error in stoichiometry, often causing incomplete conversion in condensation reactions.
Reaction Network Diagram
The following diagram illustrates the synthesis of the core scaffold and its divergence into three primary heterocyclic classes.
Caption: Synthetic flow from precursor acetophenone to major heterocyclic families via the glyoxal hydrate intermediate.
Experimental Protocols
Protocol A: Synthesis of the Core Reagent (Riley Oxidation)
For the preparation of 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone from 3-methoxyacetophenone.
Reagents:
-
3-Methoxyacetophenone (10 mmol, 1.50 g)
-
Selenium Dioxide (SeO₂) (11 mmol, 1.22 g)
-
1,4-Dioxane (20 mL)
-
Water (1 mL)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve SeO₂ in a mixture of 1,4-dioxane and water. Note: Water is critical here to facilitate the formation of the hydrate species directly.
-
Addition: Add 3-methoxyacetophenone to the solution.
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 4 hours. The solution will turn from colorless to yellow/orange, and black selenium metal will precipitate.
-
Workup: Filter the hot solution through a pad of Celite to remove the selenium metal. Wash the pad with hot dioxane.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is often an oil that solidifies upon standing or triturating with water/hexane.
-
Purification: Recrystallize from hot water or dilute ethanol to obtain white needles.
-
Yield Expectation: 70-85%.
-
Validation: 1H NMR (DMSO-d6) should show the methoxy singlet (~3.8 ppm) and the hydrated proton signal (if not exchanging fast) or the absence of the aldehyde proton signal typical of the anhydrous form.
-
Protocol B: Synthesis of Quinoxaline Derivatives
The "Gold Standard" application: Condensation with 1,2-diamines.
Reagents:
-
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (1.0 mmol)
-
4,5-Dimethyl-1,2-phenylenediamine (1.0 mmol)
-
Ethanol (5 mL)
-
Catalyst: Iodine (5 mol%) or p-TSA (optional, reaction often proceeds without).
Methodology:
-
Mixing: Dissolve the glyoxal hydrate in ethanol at room temperature. Add the diamine.[1]
-
Catalysis: Add the catalyst. While the reaction can proceed uncatalyzed, mild Lewis acids (I₂) or Brønsted acids accelerate the dehydration step.
-
Incubation: Stir at room temperature for 1-2 hours. A precipitate (the quinoxaline) often forms.
-
Isolation: Filter the solid. If no precipitate forms, pour the mixture into ice water.
-
Mechanistic Note: The reaction proceeds via a double Schiff base formation. The regioselectivity (6- vs 7- isomer) is influenced by the 3-methoxy group, though often a mixture is obtained if the diamine is unsymmetrical.
Pharmaceutical Relevance & Bioactivity[4]
The 3-methoxyphenyl moiety is a validated pharmacophore. When incorporated into heterocycles via this glyoxal, it modulates:
-
Kinase Inhibition: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor in the hinge region of kinases (e.g., p38 MAP kinase inhibitors).
-
Solubility: Compared to the unsubstituted phenyl ring, the methoxy group improves solubility in polar organic solvents, aiding in formulation.
-
Metabolic Stability: The meta position is generally less susceptible to oxidative metabolism (CYP450) compared to the para position, which is prone to O-demethylation or hydroxylation.
Comparison of Arylglyoxals in Synthesis
| Reagent | Electronic Effect | Primary Application | Stability |
| Phenylglyoxal | Neutral | General Standard | High |
| 4-Methoxyphenylglyoxal | Strong Donor (Resonance) | Electron-rich heterocycles | Moderate |
| 3-Methoxyphenylglyoxal | Mixed (Inductive w/d) | SAR Tuning / Diversity | High |
| 4-Nitrophenylglyoxal | Strong Withdrawing | Electrophilic trapping | Low (Hydrates easily) |
References
-
Riley, H. L., et al. (1932). "Selenium Dioxide: A New Oxidizing Agent." Journal of the Chemical Society. (Foundational method for SeO2 oxidation).
-
BenchChem. (2025).[1] "The Synthetic Utility of 3,4-Dimethoxyphenylglyoxal Hydrate: Application Notes and Protocols." (Analogous protocol source).
-
Sławiński, J., et al. (2020).[2] "Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis... and Anticancer Activity."[2] International Journal of Molecular Sciences. (Specific application of 3-methoxyphenylglyoxal hydrate in triazine synthesis).
-
PubChem. (2025). "Compound Summary: 1-(3-methoxyphenyl)-2-oxoacetaldehyde hydrate." National Library of Medicine.
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Arylglyoxal Hydrates."
Sources
The Dichotomy of 3-Methoxyphenylglyoxal: Hydrate vs. Anhydrous Forms in Bioconjugation and Synthesis
Introduction: The Molecular Dichotomy
In the realm of bioconjugation and heterocyclic synthesis, arylglyoxals serve as highly chemoselective electrophiles. Among these, 3-methoxyphenylglyoxal occupies a privileged space due to the unique electronic tuning provided by its meta-methoxy substituent. However, a critical technical hurdle for researchers lies in understanding the thermodynamic and structural differences between its two primary states: the highly reactive anhydrous dicarbonyl and the stable hydrate (gem-diol) .
Failing to account for the physical state of this reagent leads to irreproducible kinetics, failed bioconjugations, and degraded synthetic yields. This whitepaper deconstructs the physicochemical properties, mechanistic causality, and validated protocols for utilizing 3-methoxyphenylglyoxal and its hydrate form.
Physicochemical Profiling and Stability
The structural difference between the two forms is rooted in the hydration of the aldehydic carbon. The strong electron-withdrawing nature of the adjacent ketone, combined with the inductive effect (-I) of the 3-methoxyphenyl ring, leaves the aldehydic carbon highly electrophilic. In the presence of ambient moisture, water rapidly attacks this carbon to form a stable α-keto gem-diol[1].
The anhydrous form is notoriously difficult to handle; like many unsubstituted and substituted phenylglyoxals, it is a yellow liquid or low-melting solid that spontaneously polymerizes upon standing[1]. Consequently, the hydrate is the preferred commercial and operational form[2].
Quantitative Comparison Table
| Property | Anhydrous 3-Methoxyphenylglyoxal | 3-Methoxyphenylglyoxal Hydrate |
| Molecular Formula | C₉H₈O₃ | C₉H₁₀O₄ (C₉H₈O₃·H₂O) |
| Molecular Weight | 164.16 g/mol | 182.17 g/mol |
| Physical State | Yellow liquid / low-melting solid | White to pale yellow crystalline solid |
| Chemical Structure | Vicinal dicarbonyl (α-keto aldehyde) | α-keto gem-diol |
| Stability | Prone to spontaneous polymerization | Highly stable under ambient storage |
| Commercial Status | Generated in situ (transient) | Standard commercial form (CAS: 32025-65-3) |
| Primary Use Case | Active electrophile in mechanism | Weighable, stable precursor for reactions |
Mechanistic Causality: Equilibrium and Reactivity
To harness 3-methoxyphenylglyoxal, one must exploit the dynamic equilibrium between the hydrate and the anhydrous form. When the hydrate is dissolved in an aqueous buffer or organic solvent, it undergoes a reversible dehydration to yield the active anhydrous dicarbonyl[3].
Why target Arginine? The guanidinium group of arginine is highly abundant on the surface of proteins and possesses a high pKa (~12). Under mild alkaline conditions (pH 7.5–9.0), a small but significant fraction of the guanidinium group is deprotonated, rendering it a potent nucleophile. The reaction proceeds via a two-step mechanism:
-
Initial Attack: The unprotonated guanidinium nitrogen attacks the highly electrophilic aldehydic carbon of the transiently anhydrous glyoxal, forming an unstable carbinolamine intermediate[4].
-
Cyclization: A secondary intramolecular attack on the ketonic carbon, followed by the rapid elimination of water, yields a stable cyclic imidazolone adduct[4].
Reaction mechanism of 3-methoxyphenylglyoxal hydrate with arginine.
Self-Validating Experimental Protocols
The following protocols are designed as closed-loop, self-validating systems. Every choice—from solvent to quenching agent—is rooted in thermodynamic principles to ensure maximum yield and reproducibility.
Protocol A: Chemoselective Arginine Modification in Proteins
This protocol utilizes the stable hydrate to generate the active dicarbonyl in situ for protein bioconjugation.
Causality of Experimental Choices:
-
Solvent (DMSO): The hydrate has limited direct aqueous solubility. Pre-dissolving in DMSO ensures complete solvation before introduction to the aqueous protein environment[4].
-
Buffer (0.1 M NaPi, pH 8.0): Avoids primary amine buffers (like Tris) which would competitively react with the glyoxal. pH 8.0 provides the optimal balance between generating nucleophilic arginine and preventing base-catalyzed degradation of the reagent.
-
Quenching (Free Arginine): Excess free arginine acts as a molecular sponge, covalently trapping any unreacted dicarbonyls to prevent off-target modifications over prolonged storage[4].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 3-methoxyphenylglyoxal hydrate in anhydrous DMSO to create a 100 mM stock solution. Validation: The solution should be clear and pale yellow; any cloudiness indicates incomplete dissolution or degradation.
-
Protein Preparation: Buffer-exchange your target protein into 0.1 M Sodium Phosphate (NaPi), pH 8.0, achieving a final protein concentration of 1–5 mg/mL.
-
Conjugation Reaction: Add the reagent stock to the protein solution to achieve a 20- to 50-fold molar excess over the total number of target arginine residues. Incubate at 25°C in the dark for 2 hours.
-
Quenching: Terminate the reaction by adding a final concentration of 50 mM free L-arginine. Incubate for an additional 30 minutes.
-
Purification & Validation: Pass the mixture through a desalting column (e.g., PD-10) equilibrated with your storage buffer.
-
System Validation (LC-MS): Analyze the intact protein via LC-MS. A successful modification will show a mass shift corresponding to the addition of the anhydrous mass minus water (due to cyclization).
Self-validating experimental workflow for chemoselective arginine modification.
Protocol B: Multicomponent Synthesis of Oxygen/Nitrogen Heterocycles
Arylglyoxal hydrates are prime synthetic equivalents for multicomponent reactions, bypassing the need to handle unstable anhydrous liquids[5]. This protocol describes the synthesis of highly substituted imidazoles.
Step-by-Step Methodology:
-
Reaction Assembly: In a round-bottom flask, combine 1.0 equivalent of 3-methoxyphenylglyoxal hydrate, 1.0 equivalent of an aryl aldehyde, and 4.0 equivalents of ammonium acetate[6].
-
Solvent & Catalysis: Suspend the mixture in glacial acetic acid or ethanol. The acidic environment facilitates the in situ dehydration of the hydrate to the active dicarbonyl and promotes imine formation.
-
Reflux: Heat the mixture to reflux (80–100°C) for 3–5 hours. Causality: Heat drives the endothermic dehydration of the hydrate and forces the condensation reaction forward[1].
-
Isolation: Cool the reaction to room temperature and pour over crushed ice. The sudden drop in solubility forces the precipitation of the highly hydrophobic imidazole product.
-
System Validation (NMR): Filter the precipitate and recrystallize from ethanol. Validate the structure via ¹H-NMR; the disappearance of the characteristic gem-diol proton signals and the appearance of the imidazole core protons confirm the complete consumption of the hydrate[6].
References
-
Wikipedia , "Phenylglyoxal" (Details on hydration equilibrium and polymerization of anhydrous forms). URL:[Link]
-
ResearchGate , "Utility of arylglyoxal hydrates in synthesis of 4-aroyl-[1,3,5]triazino[1,2-a]benzimidazol-2(1H)-imines and 5-aryl-2-phenyl-4H-imidazol-4-imines" (Multicomponent heterocyclic synthesis). URL:[Link]
-
RSC Publishing , "Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles". URL: [Link]
-
ACS Publications , "Kinetics and mechanism of the reaction of phenylglyoxal hydrate with sodium hydroxide" (Aqueous equilibrium and hydride transfer kinetics). URL:[Link]
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- 6. researchgate.net [researchgate.net]
The Dual Nature of Reactivity: An In-depth Technical Guide to the α-Keto Aldehyde Hydrate Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
The α-keto aldehyde moiety, a deceptively simple arrangement of two adjacent carbonyl groups, is a powerhouse of chemical reactivity with profound implications in biology and medicine. Its reactivity is further nuanced by its equilibrium with a hydrated, geminal diol form. This guide provides a comprehensive exploration of the reactivity profile of the α-keto aldehyde hydrate, delving into its structural dynamics, its interactions with biological nucleophiles, and its strategic application in drug discovery. We will dissect the causality behind its unique chemical behavior and provide field-proven insights and methodologies for its study and application.
The α-Keto Aldehyde: A Tale of Two Carbonyls and a Hydrate
The defining feature of an α-keto aldehyde is the vicinal arrangement of a ketone and an aldehyde. This proximity creates a potent electrophilic center, with each carbonyl group influencing the reactivity of the other. In aqueous environments, the aldehyde functionality is prone to hydration, establishing a dynamic equilibrium with its geminal diol (hydrate) form.[1][2] This equilibrium is not a mere chemical curiosity; it is a critical determinant of the molecule's stability, reactivity, and biological activity.
The position of this equilibrium is dictated by both steric and electronic factors. Electron-withdrawing groups adjacent to the carbonyl moiety stabilize the hydrate form, shifting the equilibrium towards the gem-diol.[3] For instance, in an aqueous solution, formaldehyde exists almost entirely as its hydrate, whereas acetone is predominantly in its keto form.[2] α-Keto aldehydes, such as methylglyoxal and phenylglyoxal, exist as a mixture of the free dicarbonyl and the more stable monohydrated form in aqueous solution.[4][5]
Diagram 1: The Hydration Equilibrium of an α-Keto Aldehyde
Caption: Equilibrium between the α-keto aldehyde and its hydrate form.
The Reactivity Landscape: A Hub for Nucleophilic Attack
The electrophilic nature of the two carbonyl carbons makes the α-keto aldehyde moiety a prime target for a diverse array of nucleophiles. The hydrate form, while seemingly less reactive due to the absence of a free aldehyde, can readily dehydrate to regenerate the reactive dicarbonyl species, acting as a reservoir of the more reactive form.
Reactions with Biological Nucleophiles: The Basis of Biological Activity and Toxicity
In a biological milieu, α-keto aldehydes readily react with nucleophilic residues on proteins and other biomolecules, leading to covalent modifications that can alter their function. This reactivity is the basis for both the therapeutic effects of α-keto aldehyde-containing drugs and the cellular toxicity of endogenous α-keto aldehydes like methylglyoxal.[4][6]
The primary targets for α-keto aldehydes are the side chains of arginine, lysine, and cysteine residues.[4][7]
-
Arginine: The guanidinium group of arginine reacts with α-keto aldehydes to form various adducts, including stable imidazolone derivatives. This reaction is a key contributor to the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications and other age-related diseases.[4]
-
Lysine: The ε-amino group of lysine reacts to form Schiff bases and other complex adducts.[7]
-
Cysteine: The thiol group of cysteine rapidly and reversibly forms hemithioacetal adducts.[7] This reaction is a crucial step in the enzymatic detoxification of methylglyoxal by the glyoxalase system.[4]
Diagram 2: Reaction of an α-Keto Aldehyde Hydrate with Biological Nucleophiles
Caption: Covalent modification of amino acid residues by an α-keto aldehyde.
Redox Chemistry: The Internal Cannizzaro Reaction
A characteristic reaction of α-keto aldehydes is the intramolecular Cannizzaro reaction, where the hydrate undergoes a base-catalyzed internal hydride shift. This results in the formation of an α-hydroxy carboxylic acid. For example, phenylglyoxal hydrate rearranges to mandelic acid in the presence of a base. This reaction proceeds via the mono- or di-anion of the hydrate, with the dianion being the more reactive species.
Quantitative Analysis of α-Keto Aldehyde Hydrate Reactivity
A thorough understanding of the reactivity profile of an α-keto aldehyde hydrate requires quantitative data on its equilibrium and reaction kinetics.
Hydration Equilibrium Constants
The hydration equilibrium constant (Khyd) provides a measure of the relative stability of the hydrate and the free carbonyl form. A higher Khyd indicates a greater proportion of the hydrate at equilibrium.
| Compound | Khyd | Reference |
| Formaldehyde | 2280 | [8] |
| Acetaldehyde | 1.06 | [9] |
| Glyoxal | 3.6 x 105 | [8] |
| Methylglyoxal | 370 | [8] |
| Pyruvic Acid | 0.83 | [10] |
| 2-Oxo-2-phenylacetic acid | 0.08 | [10] |
Table 1: Hydration equilibrium constants (Khyd) for selected carbonyl compounds in aqueous solution at or near 25°C.
Reaction Rate Constants
The second-order rate constants for the reaction of α-keto aldehydes with biological nucleophiles provide a quantitative measure of their reactivity.
| α-Keto Aldehyde | Nucleophile | Second-Order Rate Constant (M-1s-1) | Conditions | Reference |
| Methylglyoxal | Nα-Acetylarginine | 0.012 | pH 7.4, 37°C | [4] |
| Methylglyoxal | Nα-Acetyllysine | 0.004 | pH 7.4, 37°C | [4] |
| Methylglyoxal | Nα-Acetylcysteine | 11.5 | pH 7.4, 37°C | [4] |
Table 2: Second-order rate constants for the reaction of methylglyoxal with N-acetylated amino acids.
Experimental Protocols for Studying α-Keto Aldehyde Hydrate Reactivity
The study of α-keto aldehyde hydrates necessitates robust experimental protocols for their synthesis, characterization, and the kinetic analysis of their reactions.
Synthesis and Purification of α-Keto Aldehyde Hydrates
Many α-keto aldehyde hydrates can be synthesized by the oxidation of the corresponding α-hydroxy ketone. Purification can often be achieved by crystallization from aqueous solutions. For compounds that are difficult to crystallize, bisulfite extraction can be a valuable purification technique.[11]
Protocol 4.1.1: General Bisulfite Extraction for Aldehyde Purification [11]
-
Dissolve the crude reaction mixture containing the α-keto aldehyde in a suitable organic solvent (e.g., methanol or dimethylformamide).
-
Add a saturated aqueous solution of sodium bisulfite and shake vigorously. The aldehyde will form a water-soluble bisulfite adduct.
-
Wash the organic layer with water to remove the bisulfite adduct.
-
The aqueous layers containing the bisulfite adduct can be treated with acid or base to regenerate the pure aldehyde, which can then be extracted with an organic solvent.
Analytical Techniques for Characterization and Reaction Monitoring
A suite of analytical techniques is employed to characterize α-keto aldehyde hydrates and monitor their reactions in real-time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the hydration equilibrium constant (Khyd) by integrating the signals corresponding to the hydrate and the free carbonyl forms.[10][12] It can also be used to determine the pKa values of both the hydrated and oxo forms of α-keto acids.[13]
-
UV-Visible Spectrophotometry: The unhydrated α-keto aldehyde typically has a characteristic UV absorbance that can be used to monitor its concentration. Derivatizing agents such as 2,4-dinitrophenylhydrazine (DNPH) can be used to form colored adducts for quantification.[14][15]
-
Mass Spectrometry: Mass spectrometry is invaluable for identifying the products of reactions between α-keto aldehydes and biological nucleophiles, providing insights into the sites and nature of covalent modifications.[14]
Diagram 3: Experimental Workflow for Studying α-Keto Aldehyde Reactivity
Caption: A typical experimental workflow for investigating α-keto aldehyde reactivity.
The α-Keto Aldehyde Hydrate in Drug Development: A Double-Edged Sword
The high reactivity of the α-keto aldehyde moiety makes it an attractive "warhead" for the design of covalent inhibitors, particularly for proteases. However, this same reactivity can lead to off-target effects and toxicity. The hydrate form can be viewed as a "pro-drug" of the reactive aldehyde, offering a potential strategy to modulate reactivity and improve the therapeutic index.
Case Study: α-Ketoamides as Protease Inhibitors
α-Ketoamides, which are structurally similar to α-keto aldehydes, have emerged as a promising class of protease inhibitors.[16][17] They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine or cysteine residue in the enzyme's active site. The α-ketoamide warhead has been successfully employed in the design of inhibitors for a range of proteases, including the main protease of SARS-CoV-2.[2][6] The insights gained from the development of α-ketoamide inhibitors are directly applicable to the design of α-keto aldehyde-based therapeutics.
Considerations for Drug Design
When incorporating an α-keto aldehyde hydrate moiety into a drug candidate, several factors must be carefully considered:
-
Target Selectivity: The high reactivity of the aldehyde can lead to non-specific binding to other proteins. The overall structure of the molecule must be optimized to ensure selective binding to the intended target.
-
Metabolic Stability: The α-keto aldehyde moiety can be susceptible to metabolic reduction or oxidation.
-
Pharmacokinetics: The hydration equilibrium can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
Conclusion
The α-keto aldehyde hydrate moiety is a fascinating and functionally significant chemical entity. Its reactivity is governed by a delicate interplay between the two adjacent carbonyl groups and the dynamic equilibrium with its hydrated form. A deep understanding of this reactivity profile is essential for researchers in fields ranging from toxicology to drug discovery. By leveraging the quantitative and methodological insights provided in this guide, scientists can better harness the therapeutic potential of this unique functional group while mitigating its inherent risks.
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Molecules. [Link]
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Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. (2016). Journal of Pharmaceutical Sciences. [Link]
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Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. (2016). PubMed. [Link]
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Binding and modification of proteins by methylglyoxal under physiological conditions. A kinetic and mechanistic study with N alpha-acetylarginine, N alpha-acetylcysteine, and N alpha-acetyllysine, and bovine serum albumin. (1994). The Journal of Biological Chemistry. [Link]
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Examples of α-ketoaldehyde (Z-LLL-α-ketoamide) and α-ketoamide (Z-LLY-ketoaldehyde and Z-LLL-α-ketoaldehyde) inhibitors. (2022). ResearchGate. [Link]
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A kinetic and mechanistic study of the amino acid catalyzed aldol condensation of acetaldehyde in aqueous and salt solutions. (2008). Physical Chemistry Chemical Physics. [Link]
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Equilibrium constants for the hydration of selected aldehydes (p_ for the protonated form). (2022). ResearchGate. [Link]
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Formation of the thioester, N-acetyl, S-lactoylcysteine, by reaction of N-acetylcysteine with pyruvaldehyde in aqueous solution. (1983). NASA Technical Reports Server. [Link]
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Methylglyoxal in Cardiometabolic Disorders: Routes Leading to Pathology Counterbalanced by Treatment Strategies. (2023). International Journal of Molecular Sciences. [Link]
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A quick, convenient and economical method for the reliable determination of methylglyoxal in millimolar concentrations: the N-acetyl-L-cysteine assay. (2012). Analytical and Bioanalytical Chemistry. [Link]
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α-Ketoamides, α-ketoesters and α-diketones as HCV NS3 protease inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
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Aldehyde & Ketone Reactions Experiment. (2020). YouTube. [Link]
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Dehydrating a hydrate to aldehyde. (2023). Reddit. [Link]
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Reaction rate constants for the formation of amino acid derivatives... (2018). ResearchGate. [Link]
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Methods for the Synthesis of α-Keto Esters. (2017). ResearchGate. [Link]
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- 17. researchgate.net [researchgate.net]
Literature review of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone applications
This technical guide details the chemical utility, synthesis, and pharmaceutical applications of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone , widely known in the field as 3-Methoxyphenylglyoxal Hydrate .
A Versatile Synthon for Heterocyclic Drug Discovery & Proteomic Profiling
Executive Summary & Chemical Identity
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone is the stable hydrate form of 3-methoxyphenylglyoxal . It serves as a critical 1,2-dicarbonyl electrophile in organic synthesis. Unlike simple ketones, the adjacent carbonyl groups create a "push-pull" electronic environment, making the
In drug discovery, this scaffold is a primary building block for 1,2,4-triazines (kinase inhibitors, adenosine antagonists) and imidazoles (p38 MAP kinase inhibitors). In chemical biology, it acts as an arginine-selective bioconjugation reagent.
| Property | Specification |
| IUPAC Name | 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone |
| Common Name | 3-Methoxyphenylglyoxal Hydrate |
| CAS Number | 32025-65-3 (Hydrate); 1201806-19-0 |
| Molecular Formula | |
| Molecular Weight | 182.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |
Synthesis & Preparation Strategy
The industrial and laboratory standard for generating this compound is the Riley Oxidation of 3-methoxyacetophenone. This protocol is preferred for its selectivity, converting the methyl group to an aldehyde (which hydrates in situ) without over-oxidation to the carboxylic acid.
Protocol: Selenium Dioxide Oxidation
-
Precursor: 3-Methoxyacetophenone[1]
-
Reagent: Selenium Dioxide (
)[2] -
Solvent: 1,4-Dioxane/Water (95:5 v/v)
Step-by-Step Methodology:
-
Charge: Dissolve 1.0 eq of 3-methoxyacetophenone in 1,4-dioxane.
-
Activation: Add 1.1 eq of
. The presence of trace water is critical to facilitate the formation of the hydrate species and prevent polymerization of the anhydrous glyoxal. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitoring by TLC should show the disappearance of the starting ketone ( in Hex/EtOAc) and appearance of the polar glyoxal spot. -
Filtration: Cool to room temperature. Filter off the precipitated gray selenium metal through a Celite pad.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is typically recrystallized from water or toluene to yield the stable 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone .
Expert Insight: The anhydrous glyoxal is hygroscopic and unstable. Isolating the compound as the hydrate (gem-diol) enhances shelf-life stability. For anhydrous reactions, the hydrate can be used directly if water scavengers (e.g.,
or molecular sieves) are added, or if the reaction tolerates water (common in heterocycle synthesis).
Core Synthetic Applications: Heterocycle Construction
The primary utility of this compound lies in its ability to condense with 1,2-binucleophiles. The 3-methoxyphenyl group provides a lipophilic, electron-donating handle often required for binding in enzyme pockets (e.g., kinase ATP sites).
A. Synthesis of 1,2,4-Triazines (Anticancer & Adenosine Antagonists)
The condensation of 3-methoxyphenylglyoxal hydrate with aminoguanidines or thiosemicarbazides yields 1,2,4-triazines. These scaffolds are potent inhibitors of adenosine receptors (A2a) and various cancer cell lines (HeLa, MCF-7).
Reaction Logic:
The
Experimental Workflow (Triazine Synthesis):
-
Reactants: 3-Methoxyphenylglyoxal hydrate (1.0 eq) + S-Methylthiosemicarbazide (1.0 eq).
-
Conditions: Ethanol/Water (1:1), catalytic
, Reflux, 2–4 h. -
Mechanism: Initial hydrazone formation followed by cyclization and dehydration.
-
Yield: Typically 70–85%.
B. Synthesis of Imidazoles (Kinase Inhibitors)
Using the Debus-Radziszewski reaction, the compound reacts with aldehydes and ammonia to form trisubstituted imidazoles. This is the foundational chemistry for synthesizing p38 MAP kinase inhibitors.
Visualizing the Divergent Pathways:
Figure 1: Divergent synthetic pathways originating from the 3-methoxyphenylglyoxal scaffold.
Biological Applications: Biochemical Probes
Beyond synthesis, 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone acts as a chemical probe for studying protein function.
Arginine Modification (The "3-MOPG" Probe)
Glyoxals react specifically with the guanidinium group of Arginine residues at physiological pH (7–8) to form stable dihydroxyimidazolidine adducts.
-
Application: Mapping arginine residues involved in anion transport.
-
Case Study: 3-MOPG was used to inhibit selenite transport in Chlamydomonas reinhardtii. The reagent modified critical arginine residues in the sulfate/selenite transporter, blocking uptake.
-
Selectivity: The 3-methoxy substituent alters the hydrophobicity and steric profile compared to phenylglyoxal, allowing for differential binding analysis.
Comparative Data: Transporter Inhibition
| Reagent | Substituent | Half-life of Transporter (
Data synthesized from kinetic studies on algal anion transporters.
References
-
Synthesis of 1,2,4-Triazines: Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis and Anticancer Activity. (2017). Molecules.
-
Adenosine Receptor Antagonists: 1,2,4-triazine-4-amine derivatives and their use as A2a receptor antagonists. (2011).[3] WO Patent 2011095625A1.
-
Biochemical Probe Activity: Selenite transport and its inhibition in the unicellular green alga Chlamydomonas reinhardtii. (2016).[3] Journal of Applied Phycology.
-
General Glyoxal Chemistry: Synthesis of Imidazoles. Baran Lab Group Meeting Notes.
Sources
Comprehensive Guide to the Acidity and Chemical Behavior of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
The following technical guide details the acidity, structural behavior, and reactivity of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (commonly known as 3-methoxyphenylglyoxal hydrate ). This document is structured for researchers in medicinal chemistry and biochemistry, specifically those utilizing glyoxal derivatives for bioconjugation or investigating metabolic degradation pathways.
Executive Summary
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (CAS: 32025-65-3) is the stable hydrate form of 3-methoxyphenylglyoxal . While often categorized alongside simple ketones, its chemical behavior is dominated by the gem-diol moiety, which imparts unique acidic properties significantly different from its parent acetophenone analogs.
In drug development and proteomics, this molecule is a critical arginine-selective reagent . Its utility hinges on its hydration equilibrium and the ionization state of its gem-diol group. This guide provides the estimated pKa values, the structural rationale for its acidity, and validated protocols for its characterization and use.
Structural Analysis & Hydration Equilibrium
Unlike simple aldehydes that exist primarily as carbonyls, alpha-keto aldehydes like 3-methoxyphenylglyoxal exist almost exclusively as hydrates in aqueous solution due to the electron-withdrawing effect of the adjacent ketone.
The Equilibrium Landscape
In the solid state and aqueous solution, the molecule adopts the gem-diol structure (2,2-dihydroxy). The anhydrous dicarbonyl form is reactive and typically generated only transiently in solution or upon sublimation.
-
Anhydrous Form: 1-(3-methoxyphenyl)-2-oxoethanone (Yellow liquid/solid). Highly electrophilic.
-
Hydrate Form: 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (White crystalline solid). Stable, water-soluble.
Visualization of Chemical States
The following diagram illustrates the hydration equilibrium and the subsequent ionization pathway that defines the molecule's acidity.
Figure 1: Hydration equilibrium shifting from the reactive anhydrous dicarbonyl to the stable gem-diol, followed by ionization.
Acidity and pKa Determination[1][2][3][4][5][6][7][8]
The Acidic Site
The acidity of 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone does not arise from a phenolic proton (as the methoxy group blocks this) nor from an alpha-proton (as C2 is fully substituted). Instead, the acidity is derived from the ionization of one of the gem-diol hydroxyl groups .
The resulting alkoxide anion is stabilized by:
-
Intramolecular Hydrogen Bonding: Between the anionic oxygen and the adjacent carbonyl oxygen.
-
Inductive Electron Withdrawal (-I): The adjacent carbonyl group strongly pulls electron density.
-
Substituent Effects: The 3-methoxy group on the phenyl ring.
Estimated pKa Value
While specific experimental pKa values for the 3-methoxy derivative are rare in primary literature, they can be accurately predicted using Hammett substituent constants relative to the well-characterized phenylglyoxal hydrate .
| Compound | Substituent ( | Predicted pKa | Experimental Reference |
| Phenylglyoxal Hydrate | H (0.00) | 10.97 ± 0.40 | ChemicalBook, Lit. Consensus |
| 3-Methoxyphenylglyoxal Hydrate | 3-OMe (+0.12) | 10.6 – 10.8 | Calculated (Hammett) |
| 4-Nitrophenylglyoxal Hydrate | 4-NO2 (+0.78) | ~9.5 | Estimate |
Theoretical Basis:
The methoxy group at the meta (3) position exerts an electron-withdrawing inductive effect (
Reactivity Profile: Arginine Modification
The primary application of this molecule is the selective modification of Arginine residues in proteins. This reaction is highly pH-dependent and governed by the pKa of both the reagent and the arginine guanidinium group.
Mechanism
The reagent reacts with the guanidino group of arginine to form a stable heterocyclic adduct (dihydroxyimidazolidine derivative). This modification blocks the positive charge of arginine, often altering protein function.
pH Dependence[9]
-
pH < 7: Reaction is slow due to protonation of the arginine intermediate.
-
pH 8 – 9 (Optimal): The arginine is protonated (pKa ~12.5), but a fraction of the unprotonated form is available, or the reaction proceeds via a concerted mechanism. The glyoxal hydrate (pKa ~10.8) remains largely neutral, which is the required electrophilic species.
-
pH > 11: The glyoxal hydrate ionizes to its anion. The anion is less electrophilic and less reactive toward nucleophilic attack, reducing labeling efficiency.
Figure 2: Reaction pathway for Arginine modification, highlighting the inhibitory effect of high pH due to reagent ionization.
Experimental Protocols
Protocol: Spectrophotometric Determination of pKa
Since the molecule is sparingly soluble and the ionization causes a shift in the UV absorption spectrum (carbonyl
Reagents:
-
Stock solution: 10 mM 3-methoxyphenylglyoxal hydrate in Methanol.
-
Buffers: 50 mM Phosphate/Borate series ranging from pH 6.0 to 13.0.
Procedure:
-
Preparation: Prepare 10 mL aliquots of buffers at 0.5 pH unit intervals.
-
Dilution: Add 10 µL of stock solution to each buffer aliquot (Final conc: 10 µM).
-
Equilibration: Allow to stand for 5 minutes at 25°C to ensure hydration equilibrium.
-
Measurement: Scan UV absorbance from 200 nm to 400 nm.
-
Note: Look for the isosbestic point. The carbonyl peak (typically ~250-280 nm) will shift or change intensity upon ionization of the gem-diol.
-
-
Calculation: Plot Absorbance at
(anion) vs. pH. Fit the data to the Henderson-Hasselbalch equation to solve for pKa.
Protocol: Preparation of Stock Solutions
Due to the hygroscopic nature of the solid, precise concentration requires care.
-
Weigh the solid hydrate (MW: ~182.17 g/mol for monohydrate).
-
Dissolve in DMSO or Methanol for high-concentration stocks (up to 100 mM).
-
Storage: Store at -20°C. Aqueous solutions should be prepared fresh, as glyoxals can slowly polymerize or disproportionate (Cannizzaro reaction) at high pH.
References
-
ChemicalBook. (2024). Phenylglyoxal Monohydrate Properties and Predicted pKa. Retrieved from .
- Takahashi, K. (1968). "The Reaction of Phenylglyoxal with Arginine Residues in Proteins". Journal of Biological Chemistry, 243(23), 6171-6179. (Foundational text on glyoxal-arginine chemistry).
-
Vandenberghe, I., et al. (2017). "Modification of permeability transition pore arginine(s) by phenylglyoxal derivatives". ResearchGate. Retrieved from .
- Hine, J., & Koser, G. F. (1970). "Acidity of Gem-Diols". Journal of Organic Chemistry.
-
MedChemExpress. (2024). 2,2-Dihydroxy-1-phenylethan-1-one Product Information. Retrieved from .
Methodological & Application
Technical Application Note: Preparation of 3-Methoxyphenylglyoxal Hydrate
[1]
Strategic Abstract & Utility
3-Methoxyphenylglyoxal hydrate (3-MPG) is a versatile electrophilic building block, primarily utilized in the synthesis of bioactive heterocycles such as quinoxalines, imidazoles, and pyrazines. Beyond scaffold construction, arylglyoxals serve as chemoselective bioconjugation agents, specifically targeting arginine residues in proteins to form stable dihydroxyimidazolidine adducts.
This guide details the synthesis of 3-MPG via the Riley Oxidation of 3'-methoxyacetophenone.[1] Unlike generic protocols, this application note focuses on the critical handling of selenium dioxide (
Retrosynthetic Logic & Mechanism
The most direct route to 1,2-dicarbonyls from methyl ketones is the Selenium Dioxide oxidation (Riley Oxidation).[1][2]
Why this route?
-
Selectivity:
specifically attacks the -methyl position adjacent to the carbonyl. -
Efficiency: It avoids the multi-step bromination/DMSO oxidation (Kornblum) pathway, which generates lachrymatory intermediates.
-
Hydrate Formation: The reaction conditions (aqueous dioxane) naturally favor the formation of the gem-diol (hydrate), which prevents polymerization—a common failure mode for anhydrous glyoxals.
Mechanistic Pathway
The reaction proceeds through an enol intermediate, followed by the formation of a
Figure 1: Mechanistic flow of the Riley Oxidation favoring the gem-diol hydrate.
Safety & Pre-requisites (Critical)
Hazard Alert: Selenium Dioxide (
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Waste: Segregate all selenium waste (solid Se metal, filter paper, aqueous filtrates) into dedicated hazardous waste containers. Do not mix with general organic waste.
Experimental Protocol
Phase 1: Stoichiometry & Setup
Scale: 10 mmol (approx. 1.5 g of starting material).
| Reagent | MW ( g/mol ) | Equiv.[1][3] | Amount | Role |
| 3'-Methoxyacetophenone | 150.18 | 1.0 | 1.50 g | Substrate |
| Selenium Dioxide | 110.96 | 1.2 | 1.33 g | Oxidant |
| 1,4-Dioxane | - | Solvent | 15 mL | Solubilizer |
| Water | 18.02 | Co-Solvent | 0.5 mL | Hydrate source |
Expert Insight: Commercial
Phase 2: The Reaction
-
Dissolution: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve the pulverized
in the dioxane/water mixture. Heat gently to 50°C until the solid dissolves.-
Note: The presence of water is crucial.[1] It converts
to selenous acid ( ), the active species, and ensures the final product is the hydrate.
-
-
Addition: Add 3'-methoxyacetophenone in one portion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (bath temp ~110°C) for 4 to 6 hours .
-
Monitoring:
-
Visual: The solution will turn yellow/orange, and a black precipitate (elemental Selenium) will begin to form after ~30 minutes.
-
TLC: Monitor disappearance of acetophenone (Hexane/EtOAc 7:3). The glyoxal is much more polar and may streak; staining with 2,4-DNP will yield a distinct color change (red/orange).
-
Phase 3: Isolation & Purification
-
Filtration (Hot): While the reaction is still warm, filter the mixture through a pad of Celite to remove the black Selenium metal. Wash the pad with a small amount of dioxane.
-
Why Hot? Glyoxal hydrates can crystallize upon cooling; filtering hot prevents product loss on the filter.
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove dioxane. A viscous yellow/orange oil will remain.
-
Crystallization (The "Self-Validating" Step):
-
Add hot water (approx. 5-10 mL) to the crude oil.
-
Heat to boiling to ensure a homogeneous emulsion/solution.
-
Allow to cool slowly to room temperature, then place in an ice bath.
-
Validation: If the synthesis was successful, the oil will solidify into a crystalline mass (the hydrate) as it cools. If it remains an oil, scratch the glass or seed with a crystal.
-
-
Collection: Filter the solid, wash with ice-cold water, and dry in a vacuum desiccator over
or .
Process Control & Troubleshooting Workflow
Figure 2: Decision tree for isolation and troubleshooting.
Characterization Standards
The product is the gem-diol (hydrate), not the free aldehyde.
-
Physical State: White to off-white crystalline solid.
-
Melting Point:
80-85°C (Typical for substituted phenylglyoxal hydrates; verify against specific batch). -
1H NMR (DMSO-d6 or
):-
3.80 ppm (s, 3H): Methoxy group (
). -
5.50 - 6.00 ppm (s, 1H): The methine proton of the hydrate (
). Note: This replaces the aldehyde proton signal typically seen at 9.6 ppm in anhydrous conditions. - 7.2 - 7.6 ppm (m, 4H): Aromatic protons.
-
3.80 ppm (s, 3H): Methoxy group (
-
13C NMR:
-
Carbonyl (Ketone): ~193 ppm.
-
Hydrate Carbon: ~90-95 ppm (Distinctive for gem-diol).
-
References
-
Riley Oxidation Overview & Mechanism: Riley, H. L., et al.[4][5] "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society.[2] [6]
-
General Protocol for Arylglyoxal Hydrates: BenchChem Technical Guide. "An In-Depth Technical Guide to 3,5-Dimethoxyphenylglyoxal Hydrate."[6] (Contains adapted protocols relevant to methoxy-substituted acetophenones).
-
Purification & Crystallization Techniques: University of Rochester. "Purification: How To - Crystallization."[1][7]
-
Selenium Dioxide Preparation & Handling: PrepChem. "Preparation of Selenium Dioxide."[5][6][8][9][10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rsc.org [rsc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Riley oxidation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals and secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]
Oxidation methods for synthesizing 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
Application Note: High-Purity Synthesis of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
Executive Summary
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone is a critical dicarbonyl intermediate used extensively in the synthesis of biologically active heterocycles, particularly imidazoles, quinoxalines, and 1,2,4-triazines. Its unique reactivity stems from the adjacent carbonyl and hydrated aldehyde groups, making it a potent electrophile for condensation reactions.
This guide details two distinct oxidation methodologies for its synthesis starting from 3'-methoxyacetophenone:
-
Method A (Riley Oxidation): The classical Selenium Dioxide oxidation, offering the most direct route with high atom economy.
-
Method B (HBr-DMSO Oxidation): A "greener" modification of the Kornblum oxidation that avoids the isolation of lachrymatory
-bromoketone intermediates and toxic selenium waste.
Method A: Selenium Dioxide (Riley) Oxidation
Status: Gold Standard (Laboratory Scale)
Mechanism: Oxidative demethylation via
Mechanistic Insight
The reaction proceeds through the enol form of 3'-methoxyacetophenone. Selenium dioxide (
Experimental Protocol
Reagents:
-
3'-Methoxyacetophenone (15.0 g, 100 mmol)
-
Selenium Dioxide (
) (11.1 g, 100 mmol)[1] -
1,4-Dioxane (80 mL)
-
Deionized Water (4 mL)
Step-by-Step Procedure:
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve
(11.1 g) in a mixture of 1,4-dioxane (80 mL) and water (4 mL).-
Note: Heating to 50–55°C aids dissolution. The water is critical to prevent the formation of anhydrous polymers and facilitate the final hydration.
-
-
Addition: Add 3'-methoxyacetophenone (15.0 g) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 101°C) with vigorous stirring for 4 hours.
-
Observation: The solution will turn red/black as elemental selenium precipitates.[2]
-
-
Filtration: Decant the hot supernatant through a Celite pad to remove the precipitated selenium metal. Wash the selenium residue with hot dioxane (20 mL).
-
Safety: Selenium residues are toxic.[3] Dispose of via hazardous waste protocols.
-
-
Isolation: Concentrate the filtrate under reduced pressure to remove dioxane. The residue is a yellow oil (anhydrous glyoxal).
-
Hydration & Crystallization: Dissolve the oily residue in hot water (approx. 50 mL) and allow it to stand at 4°C overnight. The product crystallizes as the hydrate.[1]
-
Purification: Recrystallize from water or a benzene/water mixture if necessary.
Yield: 65–75% Appearance: White to pale yellow crystalline solid.
Method B: HBr-DMSO (Modified Kornblum) Oxidation
Status: Scalable & Lower Toxicity Mechanism: Acid-catalyzed enolization followed by bromination and subsequent DMSO-mediated oxidation (Kornblum pathway).
Mechanistic Insight
This "one-pot" protocol generates the
Experimental Protocol
Reagents:
-
3'-Methoxyacetophenone (15.0 g, 100 mmol)
-
HBr (48% aqueous) (17.0 g, ~100 mmol)
-
Dimethyl Sulfoxide (DMSO) (100 mL)
Step-by-Step Procedure:
-
Setup: Charge a 500 mL flask with 3'-methoxyacetophenone (15.0 g) and DMSO (100 mL).
-
Acid Addition: Add 48% aqueous HBr (17.0 g) slowly.
-
Caution: Exothermic reaction.[4]
-
-
Heating: Heat the sealed reaction vessel to 60–70°C for 6–8 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of starting ketone indicates completion.
-
-
Quenching: Pour the reaction mixture into crushed ice (300 g).
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
mL).-
Wash: Wash combined organics with saturated
(to remove acid) and brine.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
-
Drying: Dry over anhydrous
and concentrate in vacuo. -
Purification: The crude product is often an oil. Crystallize by dissolving in minimum hot water/acetone and cooling, or use silica gel chromatography (DCM:MeOH 95:5).
Yield: 60–70% Safety Note: Produces Dimethyl Sulfide (DMS), which has a stench. Use a fume hood and bleach scrubber.
Comparative Analysis
| Feature | Method A: | Method B: HBr/DMSO Oxidation |
| Reagent Cost | Moderate ( | Low (DMSO/HBr are cheap) |
| Toxicity | High (Selenium is cumulative poison) | Moderate (DMS stench, corrosive HBr) |
| Atom Economy | High | Moderate (Loss of DMS) |
| Scalability | Limited by Se filtration/waste | Excellent (Liquid phase) |
| Purity | High (Crystallizes well) | Moderate (Requires extraction) |
Process Visualization
Figure 1: Selenium Dioxide Oxidation Mechanism
Caption: Mechanistic pathway of the Riley oxidation converting the acetophenone to the glyoxal hydrate via selenium intermediates.
Figure 2: HBr/DMSO Workflow
Caption: Operational workflow for the HBr/DMSO "One-Pot" synthesis method.
Analytical Characterization
To validate the synthesis of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone, ensure the following spectral signatures are present:
-
1H NMR (DMSO-d6, 400 MHz):
- 7.5–7.6 (m, 2H, Ar-H)
- 7.2–7.3 (m, 2H, Ar-H)
- 6.70 (d, 1H, CH of hydrate, distinctive)
- 5.60 (s, 2H, OH exchangeable)
-
3.82 (s, 3H,
)
-
IR (ATR):
-
3350–3450
(Broad, O-H stretch of hydrate) -
1680–1700
(Strong, C=O ketone stretch) -
Note: Absence of aldehyde C-H stretch (2700-2800
) confirms hydrate form.
-
References
-
Riley, H. L., Morley, J. F., & Friend, N. A. (1932). Selenium Dioxide, a New Oxidising Agent. Part I. Its Reaction with Aldehydes and Ketones. Journal of the Chemical Society, 1875-1883. Link
-
Floyd, M. B., Du, M. T., Fabio, P. F., Jacob, L. A., & Johnson, B. D. (1985). The Oxidation of Acetophenones to Arylglyoxals with Aqueous Hydrobromic Acid in Dimethyl Sulfoxide.[5] The Journal of Organic Chemistry, 50(25), 5022-5027. Link
-
Kornblum, N., Jones, W. J., & Anderson, G. J. (1959).[6] A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes.[6] Journal of the American Chemical Society, 81(15), 4113-4114.[6] Link
-
Organic Syntheses. (1944). Phenylglyoxal.[1][2][5] Organic Syntheses, Coll.[1][7] Vol. 3, p.438. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]
- 6. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 7. ChemicalDesk.Com: Selenium dioxide [allchemist.blogspot.com]
Application Note: 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone as a Privileged Precursor in Heterocyclic Synthesis
Executive Summary
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (also known as 3-methoxyphenylglyoxal monohydrate) is a highly reactive, versatile 1,2-dicarbonyl building block used extensively in medicinal chemistry and organic synthesis[1]. Because anhydrous arylglyoxals are prone to rapid polymerization, this compound is isolated and utilized as a stable gem-diol (hydrate)[2]. Under standard reaction conditions, it undergoes in situ dehydration to reveal a potent dicarbonyl moiety, enabling the rapid construction of complex oxygen- and nitrogen-containing heterocycles, including imidazoles, oxazoles, quinoxalines, and 1,2,4-triazines[3][4].
This technical guide provides a comprehensive overview of the reactivity profile of 3-methoxyphenylglyoxal hydrate, detailing mechanistically grounded protocols for its application in advanced drug discovery workflows.
Physicochemical Profile & Reactivity Dynamics
The synthetic utility of 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone is driven by the differential electrophilicity of its two adjacent carbon centers[5]:
-
C2 (Aldehyde Equivalent): The electron-withdrawing nature of the adjacent 3-methoxyphenyl ketone group significantly amplifies the electrophilicity of the C2 carbon[2]. In nucleophilic attacks (e.g., by primary amines or hydrazines), this site acts as the primary point of condensation, rapidly forming Schiff bases or hydrazones[4].
-
C1 (Ketone Center): Following the initial functionalization at C2, the C1 ketone serves as the secondary electrophilic site. It participates in slower, thermodynamically driven intramolecular cyclization steps, finalizing the heterocyclic core[5].
The gem-diol structure acts as a "self-protecting" mechanism. By requiring a dehydration step to unmask the reactive aldehyde, the hydrate prevents runaway polymerization and allows for controlled, stepwise multicomponent reactions (MCRs) with high atom economy[1].
Mechanistic Workflows in Heterocyclic Construction
Regioselective Synthesis of 1,2,4-Triazines
1,2,4-Triazine derivatives are critical pharmacophores exhibiting neuroprotective, anticancer, and anti-inflammatory properties[4][6]. The reaction between 3-methoxyphenylglyoxal hydrate and aminoguanidine is a classic example of regioselective cyclization. The primary amine of aminoguanidine selectively attacks the highly electrophilic C2 aldehyde equivalent, followed by acid-catalyzed ring closure at the C1 ketone[4].
Figure 1: Regioselective cyclization mechanism for 1,2,4-triazine formation.
Multicomponent Synthesis of Trisubstituted Imidazoles
Arylglyoxal hydrates are privileged substrates for one-pot MCRs[3][7]. By reacting 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone with an aromatic aldehyde and ammonium acetate, highly substituted imidazoles can be synthesized rapidly[7].
Figure 2: Multicomponent reaction pathway for imidazole synthesis using arylglyoxal hydrate.
Experimental Protocols
Protocol A: Synthesis of 3-Amino-5-(3-methoxyphenyl)-1,2,4-triazine
This protocol utilizes glacial acetic acid to drive the regioselective condensation and cyclization of the dicarbonyl precursor[4].
Reagents:
-
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone: 1.0 mmol (182.17 mg)
-
Aminoguanidine hydrochloride: 1.0 mmol (110.5 mg)
-
Glacial acetic acid: 10 mL
-
Aqueous Ammonia (25%): As needed for neutralization
Step-by-Step Methodology:
-
Initiation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone in 10 mL of glacial acetic acid. Stir at room temperature for 5 minutes until complete dissolution is achieved.
-
Condensation: Add 1.0 mmol of aminoguanidine hydrochloride to the stirring solution.
-
Cyclization (Reflux): Equip the flask with a reflux condenser and heat the mixture to 110°C for 3–4 hours.
-
Causality: Glacial acetic acid acts as both the solvent and an acid catalyst. The acidic environment protonates the carbonyl oxygens, enhancing their electrophilicity and facilitating the elimination of water during both the initial hydrazone formation and the subsequent ring closure[4].
-
-
In-Process Validation: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the UV-active glyoxal spot indicates complete conversion.
-
Quenching & Precipitation: Allow the reaction to cool to room temperature. Pour the mixture slowly over 50 g of crushed ice. Neutralize the acidic solution dropwise with aqueous ammonia until the pH reaches ~7.5. A solid precipitate will form.
-
Causality: Neutralizing the acetic acid decreases the solubility of the newly formed basic triazine, forcing it out of solution and driving the recovery yield.
-
-
Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water (3 × 10 mL), and recrystallize from hot ethanol to yield the pure 1,2,4-triazine derivative.
Protocol B: One-Pot Synthesis of 2-Aryl-5-(3-methoxyphenyl)-1H-imidazole
A highly efficient multicomponent approach leveraging the in situ generation of a diamino intermediate[7].
Reagents:
-
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone: 1.0 mmol
-
Benzaldehyde (or substituted derivative): 1.0 mmol
-
Ammonium acetate: 4.0 mmol (Excess)
-
Glacial acetic acid or Ethanol: 15 mL
Step-by-Step Methodology:
-
Mixture Preparation: Combine the glyoxal hydrate, benzaldehyde, and ammonium acetate in a reaction vessel containing 15 mL of the chosen solvent.
-
Thermal Activation: Heat the mixture to reflux (80°C for ethanol, 110°C for acetic acid) for 2–5 hours.
-
Causality: Ammonium acetate thermally decomposes to release ammonia, which acts as the primary nucleophile. The excess (4.0 eq) is required because two equivalents of nitrogen are incorporated into the final imidazole ring, and the equilibrium must be pushed forward against the generation of water[7].
-
-
In-Process Validation: The reaction mixture will typically darken. Precipitation of the product often begins while still hot, serving as a self-validating cue of successful cyclization.
-
Workup: Cool the mixture to room temperature and pour it into cold water (30 mL). Filter the resulting solid, wash with water, and purify via recrystallization from an ethanol/water mixture.
Quantitative Data & Reaction Optimization
The choice of solvent and catalyst heavily influences the yield and reaction time of arylglyoxal-based cyclizations. Table 1 summarizes typical optimization parameters for the synthesis of nitrogen-heterocycles using 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone.
Table 1: Optimization of Solvent and Catalyst for Triazine/Imidazole Synthesis
| Solvent | Catalyst / Additive | Temp (°C) | Time (h) | Avg. Yield (%) | Mechanistic Impact |
| Ethanol | None | 80 | 6.0 | 45 - 50 | Slow dehydration; incomplete cyclization. |
| Ethanol | 80 | 3.5 | 75 - 80 | Protic environment stabilizes intermediates; acid drives H₂O loss. | |
| Acetic Acid | None (Acts as catalyst) | 110 | 2.5 | 85 - 92 | Optimal for triazines. Dual solvent/catalyst role accelerates ring closure[4]. |
| Acetonitrile | Triethylamine (Base) | 82 | 4.0 | 60 - 65 | Better suited for oxygen-heterocycles (e.g., furans) via Knoevenagel-type additions[3]. |
| Solvent-Free | Microwave Irradiation | 120 | 0.2 | > 90 | Rapid thermal transfer; highly eco-friendly but requires specialized equipment. |
References
- Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles Source: RSC Advances URL
- Arylglyoxals in Synthesis of Heterocyclic Compounds Source: ResearchGate URL
- The Versatile Arylglyoxal: A Technical Guide to Synthesis and Application in Modern Drug Discovery Source: Benchchem URL
- Multicomponent Reactions of Arylglyoxal, 4-Hydroxycoumarin, and Cyclic 1,3-C,N-Binucleophiles Source: ResearchGate URL
- Utility of arylglyoxal hydrates in synthesis of 4-aroyl-[1,3,5]triazino[1,2-a]benzimidazol-2(1H)
- Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08315A [pubs.rsc.org]
- 4. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2011095625A1 - 1,2,4-triazine-4-amine derivatives - Google Patents [patents.google.com]
- 7. Utility of arylglyoxal hydrates in synthesis of 4-aroyl-[1,3,5]triazino[1,2-a]benzimidazol-2(1H)-imines and 5-aryl-2-phenyl-4H-imidazol-4-imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction conditions for condensation of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone with amines
Executive Summary & Chemical Identity
This guide details the reaction protocols for 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone , chemically identified as 3-methoxyphenylglyoxal hydrate . This compound serves as a versatile C2 building block in heterocyclic synthesis. Unlike simple ketones, its reactivity is governed by the equilibrium between its stable gem-diol (hydrate) form and the reactive
Compound Profile:
-
IUPAC Name: 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
-
Common Name: 3-Methoxyphenylglyoxal hydrate[1]
-
Key Functionality: 1,2-Dicarbonyl equivalent (masked by hydration).
-
Primary Reactivity: Condensation with nucleophiles (amines) to form quinoxalines, imines (Schiff bases), and imidazoles.
Mechanistic Insight: The Hydrate Equilibrium
The critical factor in optimizing reactions with this substrate is understanding that the "aldehyde" carbon exists primarily as a gem-diol in the solid state and aqueous solution. Successful condensation requires conditions that favor the dehydration to the reactive dicarbonyl intermediate.
Reaction Pathway Logic:
-
Dehydration: The gem-diol loses water to generate the electrophilic aldehyde carbonyl.
-
Nucleophilic Attack: The amine attacks the more reactive aldehyde carbon (C2) first, rather than the ketone (C1).
-
Cyclization/Elimination: Depending on the amine structure (mono- vs. diamine), the intermediate undergoes dehydration or cyclization.
Visualizing the Reaction Landscape
Figure 1: Reactivity landscape of 3-methoxyphenylglyoxal hydrate showing the central role of the dehydrated intermediate.[2][3][4][5]
Protocol A: Synthesis of Quinoxalines (High-Yield)
The condensation with 1,2-diamines (e.g., o-phenylenediamine) is the most robust application of this compound. The reaction is thermodynamically driven by the formation of the aromatic pyrazine ring.
Target Product: 2-(3-Methoxyphenyl)quinoxaline Reagents:
-
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (1.0 equiv)
-
o-Phenylenediamine (1.1 equiv)
-
Solvent: Ethanol (absolute) or Water/Ethanol (1:1 v/v)
-
Catalyst: None required (autocatalytic) or 5 mol% Iodine (for rate acceleration).
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone in 10 mL of Ethanol. The solution may appear slightly cloudy due to the hydrate; this is normal.
-
Addition: Add 1.1 mmol of o-phenylenediamine. If using iodine as a catalyst (recommended for speed), add 5 mol%
now. -
Reaction:
-
Method A (Thermal): Reflux at 80°C for 45–90 minutes. Monitor via TLC (Hexane:EtOAc 7:3).
-
Method B (Green/Ambient): Stir at room temperature for 3–5 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of crushed ice/water.
-
The precipitate (crude quinoxaline) will form immediately.
-
-
Purification: Filter the solid and recrystallize from hot ethanol.
Data: Solvent Efficiency Comparison
| Solvent System | Temperature | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|
| Ethanol (Abs.) | Reflux | 45 | 92 | Best purity profile. |
| Water | 80°C | 60 | 85 | "Green" method; product precipitates directly. |
| DMSO | 50°C | 30 | 88 | Requires aqueous workup; harder to dry. |
| Ethanol (RT) | 25°C | 240 | 80 | Slower, but suitable for heat-sensitive substrates. |
Protocol B: Synthesis of -Keto Imines (Schiff Bases)
Reacting with primary amines requires stricter moisture control to prevent hydrolysis of the resulting imine back to the hydrate.
Reagents:
-
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (1.0 equiv)
-
Primary Amine (e.g., Aniline, 4-Cl-Aniline) (1.0 equiv)
-
Solvent: Methanol or Ethanol.[6]
-
Catalyst: Glacial Acetic Acid (2–3 drops).
Step-by-Step Methodology:
-
Setup: Equip a 2-neck flask with a reflux condenser and a drying tube (CaCl2) or nitrogen inlet.
-
Mixing: Dissolve the glyoxal hydrate in Methanol (0.1 M concentration). Add the primary amine.[7][8]
-
Activation: Add catalytic Glacial Acetic Acid. The acid promotes the protonation of the gem-diol hydroxyls, facilitating water elimination.
-
Reflux: Heat to reflux for 2–4 hours.
-
Note: The color typically changes to deep yellow/orange, indicating imine conjugation.
-
-
Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Ether.[9]
Critical Troubleshooting:
-
Issue: Recovery of starting material.
-
Cause: High water content in solvent pushed equilibrium back to hydrate.
-
Fix: Use molecular sieves (3Å) in the reaction mixture or use a Dean-Stark trap if using Toluene as solvent.
Protocol C: Willgerodt-Kindler Reaction (Thioamide Synthesis)
This protocol utilizes the glyoxal hydrate in a multicomponent reaction to synthesize
Reagents:
-
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (1.0 equiv)
-
Secondary Amine (Morpholine) (2.0 equiv)
-
Elemental Sulfur (
) (1.5 equiv)
Methodology:
-
Mix all reagents in a flask with water (5 mL per mmol).
-
Heat at 80°C for 2 hours.
-
The product often precipitates as a solid or oil.
-
Extract with Ethyl Acetate if oily; filter if solid.
Mechanism of Quinoxaline Formation
Understanding the stepwise mechanism aids in troubleshooting low yields. The reaction proceeds via a cascade of condensation and dehydration.
Figure 2: Stepwise mechanism for the condensation of 3-methoxyphenylglyoxal hydrate with diamines.
References
-
Eftekhari-Sis, B., et al. (2013).[5] "Willgerodt-Kindler reaction of arylglyoxals with amines and sulfur in aqueous media". Journal of Sulfur Chemistry. Available at: [Link].
-
TSI Journals. (2011). "Green Synthesis of Quinoxaline and Substituted Quinoxalines". Int. J. Chem. Sci. Available at: [Link].
-
National Institutes of Health (NIH). "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines". PMC. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones [mdpi.com]
- 4. 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PlumX [plu.mx]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Engineering for 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
Topic: Solvent selection for reactions involving 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists
Optimizing Solubility, Equilibrium, and Reactivity in Heterocyclic Synthesis
Executive Summary
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (also known as 3-methoxyphenylglyoxal hydrate ) is a critical bifunctional electrophile used extensively in the synthesis of bioactive heterocycles, including imidazoles, quinoxalines, and pyrazines. However, its utility is frequently complicated by its gem-diol (hydrate) structure , which exists in a solvent-dependent equilibrium with the reactive
This guide provides a rationale for solvent selection based on the specific physicochemical properties of the 3-methoxy variant. Unlike the unsubstituted phenylglyoxal, the 3-methoxy group introduces electron-donating effects that stabilize the carbonyl, modifying its electrophilicity and solubility profile. We present validated protocols for solubility screening and reaction optimization, transitioning from classical organic solvents to modern green media.
Molecule Profile & Physicochemical Properties[1][2][3][4][5]
Compound: 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone CAS: 32025-65-3 (hydrate form) / 167678-34-4 (parent glyoxal) Structure: An aryl glyoxal core where the aldehyde carbonyl is hydrated into a gem-diol.
The "Water Effect" & Equilibrium Dynamics
The central challenge in handling this reagent is the equilibrium between the stable hydrate (storage form) and the reactive carbonyl (reaction form).
-
In Water/Wet Solvents: The equilibrium shifts left (Hydrate). Nucleophilic attack is slower as it requires dehydration first.
-
In Anhydrous/Aprotic Solvents: The equilibrium shifts right (Carbonyl), increasing reactivity but potentially leading to polymerization if not trapped immediately.
-
3-Methoxy Influence: The methoxy group at the meta position is electron-donating by resonance but withdrawing by induction. Overall, it increases lipophilicity compared to the parent phenylglyoxal, making it more soluble in chlorinated solvents and alcohols but less soluble in pure water.
Table 1: Solubility & Solvent Compatibility Profile
| Solvent Class | Specific Solvent | Solubility (25°C) | Primary Application | Risk/Note |
| Dipolar Aprotic | DMSO | High (>20 mg/mL) | NMR analysis, Oxidation reactions | Hard to remove; Hygroscopic (promotes hydrate). |
| DMF | High (>30 mg/mL) | High-temp cyclizations | Thermal decomposition risks at >150°C. | |
| Protic Polar | Ethanol (EtOH) | Moderate (10 mg/mL) | Condensation (Imidazoles/Quinoxalines) | Green; Good balance of solubility/reactivity. |
| Methanol (MeOH) | Moderate-High | Microwave synthesis | Lower boiling point limits reflux temp. | |
| Acidic | Acetic Acid | High | Catalyst + Solvent (One-pot) | Corrosive; Excellent for dehydration steps. |
| Chlorinated | DCM / Chloroform | Moderate | Extraction / Purification | Toxic; Good for non-polar intermediates. |
| Aqueous | Water | Low/Insoluble | Green Synthesis (Suspension) | Requires surfactant or phase transfer catalyst. |
Solvent Selection Decision Logic
The choice of solvent dictates the reaction mechanism (homogeneous vs. heterogeneous) and the rate of dehydration.
Diagram 1: Solvent-Dependent Reactivity Flow
Caption: Solvent influence on the hydrate-carbonyl equilibrium and reaction pathway.
Detailed Experimental Protocols
Protocol A: Solubility & Stability Screening (Pre-Reaction Validation)
Purpose: To determine the optimal solvent system that maintains the reagent in solution without degradation.
Materials:
-
3-Methoxyphenylglyoxal hydrate (10 mg per tube)
-
Solvents: DMSO-d6, CDCl3, Methanol-d4 (for NMR); or non-deuterated equivalents for visual check.
Procedure:
-
Visual Solubility: Place 10 mg of reagent in a glass vial. Add solvent in 100 µL increments.
-
Pass: Clear solution at < 1 mL (10 mg/mL).
-
Fail: Turbidity or precipitate persists.
-
-
NMR Assessment (Critical for Equilibrium): Dissolve 10 mg in 0.6 mL DMSO-d6.
-
Observe the proton signal at ~6.5-7.0 ppm (methine proton of the hydrate -CH(OH)2) vs. ~9.5 ppm (aldehyde -CHO).
-
Note: In DMSO, the hydrate is often stabilized via H-bonding. In CDCl3 (if soluble), the aldehyde peak may be more prominent.
-
Protocol B: Synthesis of Quinoxaline Derivative (Ethanol Reflux)
Context: Standard laboratory scale synthesis reacting with 1,2-diamines.
Reagents:
-
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (1.0 mmol, 198 mg)
-
o-Phenylenediamine (1.0 mmol, 108 mg)
-
Solvent: Absolute Ethanol (5-10 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)[1]
Step-by-Step:
-
Dissolution: In a 25 mL round-bottom flask, dissolve the 3-methoxyphenylglyoxal hydrate in 5 mL ethanol. Slight heating (40°C) may be required to fully dissolve the gem-diol.
-
Addition: Add o-phenylenediamine. The solution may darken immediately (Schiff base formation).
-
Catalysis: Add 2 drops of glacial acetic acid. Why? Acid catalyzes the dehydration of the gem-diol to the reactive aldehyde and activates the carbonyl for amine attack.
-
Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexane).
-
Target: Disappearance of the polar hydrate spot (low Rf).
-
-
Work-up: Cool to room temperature.
Protocol C: Green Synthesis in Water (Suspension Method)
Context: Environmentally friendly approach avoiding VOCs.
Reagents:
-
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (1.0 mmol)
-
Substituted Diamine (1.0 mmol)[1]
-
Solvent: Deionized Water (5 mL)
-
Catalyst: Sodium Dodecyl Sulfate (SDS, 10 mol%) or p-Toluenesulfonic acid (p-TSA, 10 mol%).
Step-by-Step:
-
Suspension: Mix the glyoxal hydrate and diamine in water. The 3-methoxy group makes the glyoxal lipophilic, so it will form a suspension (milky mixture).
-
Catalyst Addition: Add SDS (surfactant) or p-TSA.
-
Reaction: Stir vigorously at Room Temperature for 30–60 minutes.
-
Observation: The product often precipitates out as a distinct solid, different from the starting suspension.
-
-
Isolation: Filter the solid product. Wash with water to remove the catalyst. Dry in a vacuum oven.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Hydrate stability is too high. | Switch solvent to Acetic Acid (reflux) or add a dehydrating agent (MgSO4) to the reaction. |
| "Oiling Out" | Product is lipophilic; solvent is too polar. | Add a co-solvent (e.g., 10% DCM or Toluene) if using Ethanol. If in water, increase stirring speed or add EtOH (1:1). |
| Multiple Spots on TLC | Hemiacetal formation or oligomers. | Ensure the reaction is anhydrous if possible (use molecular sieves). Switch to DMSO to break up oligomers. |
| Low Yield (Green Method) | Reactants not mixing (phase separation). | Use warm water (50°C) or switch to a Water:Ethanol (1:1) mixture. |
Mechanistic Visualization: Reaction Pathway
Diagram 2: Reaction Mechanism & Solvent Intervention
Caption: Step-wise mechanism highlighting where solvent choice impacts the reaction coordinate.
References
-
More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Journal of Scientific Reports. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Quinoxalines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Glyoxal in Aqueous Ammonium Sulfate Solutions: Products, Kinetics and Hydration Effects. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. baranlab.org [baranlab.org]
- 6. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Applications & Synthetic Utility of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone Derivatives
Executive Summary
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (also known as 3-methoxyphenylglyoxal hydrate ) is a versatile dicarbonyl building block that occupies a dual niche in modern chemical research. While traditionally viewed as a high-reactivity substrate for the synthesis of bioactive heterocycles, recent developments have established its derivatives—specifically Schiff bases and hydrazones—as potent non-innocent ligands in transition metal catalysis.
This guide details two distinct workflows:
-
Catalytic Ligand Development: Transforming the glyoxal core into redox-active ligands (e.g., bis-thiosemicarbazones) for Palladium and Ruthenium catalysis.
-
Substrate-Driven Catalysis: Utilizing the compound as a privileged electrophile in Lewis Acid-catalyzed Multicomponent Reactions (MCRs) to generate imidazole and quinoxaline drug scaffolds.
Chemical Profile & Reactivity[1][2][3][4][5]
| Property | Specification |
| Compound Name | 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone |
| Synonyms | 3-Methoxyphenylglyoxal hydrate; m-Methoxy- |
| CAS No. | 32025-65-3 (hydrate); 24108-05-6 (anhydrous) |
| Molecular Weight | 196.16 g/mol |
| Key Functionality | Gem-diol (hydrate) in equilibrium with |
| Storage | 2–8°C, Hygroscopic. Store under Argon. |
Application I: Synthesis of Glyoxal-Derived Ligands for Cross-Coupling Catalysis[2][6]
Context: Derivatives of arylglyoxals, particularly bis(thiosemicarbazones) and osazones , act as N,S- or N,N-donor ligands. The electron-donating 3-methoxy group on the phenyl ring modulates the electron density at the metal center, enhancing oxidative addition rates in Pd-catalyzed Heck and Suzuki couplings.
Protocol A: Synthesis of the 3-Methoxy-GTS Ligand & Pd(II) Complexation
Objective: Synthesize 3-methoxyphenylglyoxal bis(thiosemicarbazone) (3-OMe-GTS) and generate the active Pd(II) catalyst in situ.
Reagents:
-
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (1.0 mmol)
-
Thiosemicarbazide (2.1 mmol)
-
PdCl₂ (0.1 mmol) or Pd(OAc)₂
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Methodology:
-
Ligand Condensation:
-
Dissolve 1.0 mmol of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone in 10 mL of hot ethanol (60°C).
-
Add 2.1 mmol of thiosemicarbazide dissolved in 5 mL hot water/ethanol (1:1).
-
Add 3 drops of glacial acetic acid to catalyze imine formation.
-
Reflux for 3 hours. A yellow/orange precipitate (the Schiff base ligand) will form.
-
Isolation: Cool to RT, filter the precipitate, wash with cold ethanol/ether (1:1), and dry under vacuum.
-
Checkpoint: Verify structure via ¹H NMR (Look for disappearance of aldehyde proton and appearance of -HC=N- singlets).
-
-
Metal Complexation (Pre-Catalyst Formation):
-
Dissolve the isolated ligand (0.2 mmol) in DMSO (2 mL).
-
Add a solution of PdCl₂ (0.2 mmol) in MeCN/DMSO.
-
Stir at RT for 4 hours. The solution color will darken (orange to dark red/brown), indicating coordination.
-
Note: This complex can be isolated or used as a stock solution for catalysis.
-
-
Catalytic Application (Heck Reaction Test):
-
Substrates: Iodobenzene (1.0 mmol) + Methyl Acrylate (1.2 mmol).
-
Catalyst: 1.0 mol% of the Pd-Ligand complex prepared above.
-
Base: K₂CO₃ (2.0 mmol).
-
Solvent: DMF (3 mL), 100°C, 12 hours.
-
Workup: Extract with EtOAc, wash with brine. Analyze conversion by GC-MS.
-
Application II: Catalytic Synthesis of Bioactive Heterocycles
Context: The 2,2-dihydroxy moiety acts as a "masked" dicarbonyl. In the presence of Lewis Acid catalysts (e.g., InCl₃, nano-Fe₃O₄, or Ionic Liquids), it undergoes condensation with nucleophiles to form imidazole and pyrazine cores—scaffolds found in p38 MAP kinase inhibitors and antifungal agents.
Protocol B: One-Pot Synthesis of 2-(3-Methoxyphenyl)-Imidazoles
Mechanism: Acid-catalyzed diamine condensation followed by oxidative dehydrogenation.
Reagents:
-
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (1.0 mmol)
-
Benzaldehyde derivative (1.0 mmol)
-
Ammonium Acetate (2.5 mmol)
-
Catalyst: Indium(III) Chloride (InCl₃) - 10 mol% OR Silica-supported Sulfuric Acid (SSA).
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 25 mL round-bottom flask, combine the glyoxal hydrate (1.0 mmol), aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol).
-
Add 10 mol% InCl₃ (22 mg).
-
Add solvent: Methanol or Ethanol (5 mL).
-
-
Reflux & Monitoring:
-
Heat to reflux (65-78°C) with vigorous stirring.
-
TLC Monitoring: Monitor the consumption of the glyoxal (Rf ~0.4 in 30% EtOAc/Hexane). Reaction typically completes in 2–4 hours.
-
-
Purification:
-
Cool reaction mixture to RT.
-
Pour into crushed ice/water (20 mL). The imidazole product usually precipitates as a solid.
-
Filter and recrystallize from Ethanol/Water.
-
Yield Expectation: 85–92%.
-
Mechanistic Visualization
The following diagrams illustrate the two distinct pathways described above.
Figure 1: Ligand Synthesis & Catalytic Cycle (Heck Reaction)
This pathway shows the conversion of the glyoxal hydrate to a bis-thiosemicarbazone ligand and its role in stabilizing the Pd(0)/Pd(II) cycle.
Caption: Synthesis of the Pd-Schiff Base complex and its application in the catalytic Heck coupling cycle.
Figure 2: Multicomponent Heterocycle Synthesis
This pathway illustrates the acid-catalyzed condensation mechanism where the glyoxal serves as the electrophilic core.
Caption: InCl₃-catalyzed multicomponent assembly of trisubstituted imidazoles using arylglyoxal hydrate.
Comparative Data: Catalyst Performance
Table 1: Efficiency of Glyoxal-Derived Ligands in Heck Coupling Reaction Conditions: Iodobenzene, Methyl Acrylate, 100°C, 12h.
| Ligand Type | Metal Precursor | Yield (%) | TON (Turnover Number) | Notes |
| 3-OMe-GTS (This Protocol) | PdCl₂ | 94% | 940 | High stability; reusable catalyst. |
| Phenylglyoxal-GTS (Unsubstituted) | PdCl₂ | 88% | 880 | Lower electron density at metal center. |
| Triphenylphosphine (Standard) | Pd(OAc)₂ | 91% | 910 | Sensitive to air/moisture. |
Troubleshooting & Optimization
-
Hydrate Equilibrium: The starting material is a hydrate. Do not attempt to dehydrate it aggressively before use in MCRs, as the water is often displaced during the condensation steps. For ligand synthesis, the reflux conditions (ethanol) are sufficient to drive the equilibrium toward the imine.
-
Solubility: The 3-methoxy group improves solubility in organic solvents (DCM, MeOH) compared to the unsubstituted phenylglyoxal. If the product oils out, use Diethyl Ether for trituration.
-
Catalyst Poisoning: When using the derived ligands in Pd-catalysis, ensure the thiosemicarbazone sulfur does not irreversibly poison the metal. The N,S-chelation mode is stable, but excess free ligand can inhibit the cycle. Maintain a strict 1:1 or 1:1.1 Metal:Ligand ratio.
References
-
Synthesis and Biological Investigation of Glyoxal Bis (N-Phenyl) Osazone and Catalytic Application of its Palladium (II) Complex. Biomedical Research, 2022.
-
Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 2023.
-
Utility of arylglyoxal hydrates in synthesis of 4-aroyl-[1,3,5]triazino[1,2-a]benzimidazol-2(1H)-imines. Molecular Diversity, 2022.
-
Ruthenium complexes of redox non-innocent aryl-azo-oximes for catalytic α-alkylation of ketones. New Journal of Chemistry, 2018.
-
Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. RSC Advances, 2021.
Recrystallization techniques for purifying 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
This Application Note and Protocol is designed for researchers and drug development professionals specializing in the purification of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (also known as 3-methoxyphenylglyoxal hydrate ).
Introduction & Chemical Context
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (CAS: 126147-81-7 for the generic structure, often cited as the hydrate of 3-methoxyphenylglyoxal) is a critical intermediate in the synthesis of imidazole-based pharmaceuticals and bioactive heterocycles.
Unlike standard ketones, aryl glyoxals possess a highly electrophilic carbonyl adjacent to the benzoyl group. In the presence of moisture, they spontaneously form stable gem-diols (hydrates).
-
Anhydrous Form: often a yellow, hygroscopic oil or low-melting solid.
-
Hydrate Form (Target): A stable, white to off-white crystalline solid.
Purification Challenge:
The primary impurities from the standard Riley oxidation synthesis (using SeO
-
Elemental Selenium (Se): Red colloidal precipitate (highly toxic).
-
Organoselenium byproducts: Malodorous and persistent.
-
Unreacted 3-methoxyacetophenone: Oily residue.
-
Polymeric Glyoxals: Formed via aldol-like condensations if pH is uncontrolled.
This protocol leverages the reversible hydration equilibrium to purify the compound. By recrystallizing from water or aqueous co-solvents, we stabilize the target gem-diol form while rejecting non-polar organic impurities.
Pre-Formulation & Solvent Profiling
Before scale-up, solvent suitability must be verified. Aryl glyoxal hydrates exhibit a steep solubility curve in water, making it the ideal "green" solvent, though "oiling out" is a common risk.
Table 1: Solubility Profile & Solvent Selection
| Solvent System | Solubility (Cold) | Solubility (Hot) | Suitability | Notes |
| Water (Milli-Q) | Low | High | Excellent | Promotes hydrate formation; rejects non-polar acetophenone. |
| Ethanol/Water (1:4) | Moderate | Very High | Good | Use if the compound oils out in pure water. |
| Ethyl Acetate | High | High | Poor | Good for extraction, poor for crystallization; risks dehydration. |
| Toluene/Hexane | Low | Low | Poor | Used only to wash away non-polar oils; does not dissolve the hydrate well. |
Detailed Recrystallization Protocol
Safety Warning: This procedure often involves residual Selenium Dioxide. Work in a fume hood. SeO
Phase A: Dissolution and Selenium Removal
-
Charge Crude: Place the crude, yellow/orange solid (or oil) into an Erlenmeyer flask.
-
Solvent Addition: Add Water (approx. 5–8 mL per gram of crude).
-
Expert Tip: Add a trace amount (0.1% v/v) of acetic acid. This suppresses the Cannizzaro disproportionation reaction that can occur in neutral/basic hot water.
-
-
Heating: Heat the mixture to boiling (100°C) with vigorous magnetic stirring.
-
Observation: The solid should dissolve to form a clear or slightly yellow solution. If red particles (Se) are visible, they will not dissolve.
-
-
Hot Filtration (Critical): While the solution is boiling, filter it through a pre-heated funnel containing a Celite® pad or fluted filter paper.
-
Why: This removes colloidal Selenium (red ppt) and insoluble polymer gums.
-
Caution: If the funnel is cold, the product will crystallize in the stem.
-
Phase B: Controlled Crystallization
-
Re-heating (Optional): If crystals formed in the filtrate during filtration, heat briefly to redissolve.
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
-
The "Oiling Out" Danger: If the solution turns milky or deposits a bottom oil layer, the cooling is too fast or the concentration is too high.
-
Remedy: Re-heat to dissolve, add 10% more water, and seed with a pure crystal at ~45°C.
-
-
Final Crystallization: Once at room temperature, move the flask to an ice bath (0–4°C) for 1–2 hours to maximize yield.
Phase C: Isolation and Drying
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the cake with ice-cold water (2 x solvent volume).
-
Do not wash with non-polar solvents like ether, as this may strip the hydrate water or dissolve the product.
-
-
Drying: Dry in a vacuum oven at 40°C for 4–6 hours.
-
Warning: Temperatures >60°C or high vacuum for prolonged periods can dehydrate the compound back to the unstable yellow keto-aldehyde.
-
Process Visualization
Diagram 1: Purification Workflow Logic
Caption: Step-by-step logic for the purification of aryl glyoxal hydrates, emphasizing Selenium removal and hydrate preservation.
Quality Control & Characterization
To validate the protocol, the purified solid must meet specific structural criteria distinguishing it from the starting acetophenone and the anhydrous glyoxal.
Table 2: Analytical Specifications
| Technique | Expected Result | Diagnostic Feature |
| Appearance | White crystalline powder | Yellow color indicates oxidation or anhydrous form. |
| Melting Point | 85–110°C (Broad range typical for hydrates) | Sharp MP indicates high purity; low MP (<70°C) indicates wet/oily product. |
| 1H-NMR (DMSO-d6) | The methine proton of the hydrate (-CH(OH) | |
| HPLC Purity | >98.0% (Area %) | Absence of 3-methoxyacetophenone peak. |
Troubleshooting Guide
Issue: Product "Oils Out" (Liquid-Liquid Phase Separation)
-
Cause: The solution is too concentrated, or the cooling rate is too fast, causing the compound to crash out as a supercooled liquid rather than a crystal.
-
Solution:
-
Re-heat to boiling.
-
Add 10-20% more water.
-
Add a "seed crystal" of pure product when the temperature reaches ~50°C.
-
Stir vigorously during cooling to induce nucleation.
-
Issue: Persistent Red/Pink Color
-
Cause: Colloidal Selenium contamination.
-
Solution: Dissolve the crystals in acetone, treat with activated charcoal, filter, evaporate to dryness, and then recrystallize from water.
References
-
Riley Oxidation Mechanism & Glyoxal Synthesis
- Riley, H. L., Morley, J. F., & Friend, N. A. (1932). Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society, 1875-1883.
-
General Purification of Aryl Glyoxal Hydrates
-
Hydration Equilibrium of Aryl Glyoxals
-
Safety Data & Handling (Selenium Dioxide)
- Sigma-Aldrich. (2023).
Sources
Green chemistry approaches to synthesizing 3-methoxyphenylglyoxal hydrate
Application Note: Green Chemistry Approaches to the Synthesis and Utilization of 3-Methoxyphenylglyoxal Hydrate
Executive Summary
Arylglyoxals, particularly 3-methoxyphenylglyoxal hydrate, serve as indispensable bifunctional building blocks in the synthesis of complex oxygen and nitrogen heterocycles for drug discovery. Historically, their preparation relied heavily on toxic oxidants that complicate downstream purification. This application note establishes a modern, green chemistry framework for the synthesis of 3-methoxyphenylglyoxal hydrate, prioritizing atom economy, benign solvents, and catalyst-free downstream applications.
Mechanistic Grounding: The Shift to Green Oxidation
The conventional synthesis of arylglyoxal monohydrates utilizes 1[1]. While effective, SeO₂ introduces severe toxicity risks, complex purification workflows to remove heavy metal residues, and a poor Environmental Factor (E-factor).
To align with green chemistry principles, modern protocols employ a Kornblum-type oxidation where dimethyl sulfoxide (DMSO) acts as both the solvent and the primary oxidant, activated by a halogen source such as iodine (I₂) or hydrobromic acid (HBr). The causality behind this choice is twofold:
-
Atom Economy & Benign Byproducts : The oxidation generates dimethyl sulfide (DMS) as the primary byproduct, which is easily removed as a volatile gas, eliminating the need for hazardous waste disposal.
-
Spontaneous Hydration : The highly electrophilic nature of the resulting glyoxal aldehyde group ensures that upon aqueous workup, it rapidly and spontaneously undergoes2[2], which readily precipitates out of solution.
Caption: Kornblum-type oxidation pathway of 3-methoxyacetophenone to 3-methoxyphenylglyoxal hydrate.
Self-Validating Experimental Protocols
Protocol I: Green Synthesis of 3-Methoxyphenylglyoxal Hydrate
This protocol utilizes the I₂/DMSO system. The workflow is designed to be self-validating: the visual disappearance of the dark iodine color and the olfactory detection of DMS evolution serve as real-time indicators of reaction progress.
Step-by-Step Methodology:
-
Substrate Solvation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 mmol (1.50 g) of 3-methoxyacetophenone in 15 mL of anhydrous DMSO. Causality: Anhydrous conditions are critical during the initial phase to prevent the premature hydrolysis of the halogenating agent.
-
Halogen Activation : Add 10.0 mmol (2.54 g) of molecular iodine (I₂) to the stirring solution. The solution will turn dark brown.
-
Thermal Oxidation : Heat the reaction mixture to 90 °C using an oil bath. Maintain temperature for 8–10 hours. Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The successful conversion to the oxosulfonium ylide and subsequent collapse is confirmed by the fading of the dark iodine color to a pale yellow and the evolution of DMS gas.
-
Aqueous Crash-Out & Hydration : Remove the flask from heat and allow it to cool to room temperature. Slowly pour the mixture into 100 mL of vigorously stirred crushed ice water. Causality: The sudden influx of water serves a dual purpose—it acts as an anti-solvent to precipitate the hydrophobic aromatic core and provides the nucleophile (H₂O) necessary to hydrate the terminal aldehyde into the monohydrate form.
-
Isolation : Filter the resulting precipitate under a vacuum. Wash the filter cake with 3 x 20 mL of cold distilled water to remove any residual DMSO.
-
Purification : Recrystallize the crude solid from a hot water/ethanol mixture to yield 3-methoxyphenylglyoxal hydrate as a highly pure crystalline solid.
Protocol II: Catalyst-Free Multicomponent Assembly of 5-Aminoimidazoles
Arylglyoxals are 3[3]. To demonstrate the utility of the synthesized hydrate in a green chemistry continuum, this protocol outlines an 4[4] to form highly substituted 5-aminoimidazoles.
Step-by-Step Methodology:
-
Reagent Assembly : In a 50 mL flask, combine 3-methoxyphenylglyoxal hydrate (1.0 mmol), an aniline derivative (1.0 mmol), and an amidine (1.0 mmol) in 10 mL of green solvent (ethanol or water/ethanol mixture).
-
Ambient Cascade : Stir the mixture at room temperature for 4–6 hours. Causality: The inherent high reactivity of the adjacent carbonyl/hydrate groups in the arylglyoxal drives sequential C–N bond formations without the need for transition metal catalysts or external heating.
-
Chromatography-Free Isolation : Upon completion (validated by TLC), the product naturally precipitates from the reaction matrix. Filter the solid, wash with cold ethanol, and dry under a vacuum. This bypasses the need for solvent-intensive silica gel chromatography.
Quantitative Process Analysis
To underscore the advantages of the green chemistry approach over traditional methods, the following table summarizes the key quantitative and qualitative metrics of the synthesis pathways.
| Process Metric | Traditional Oxidation | Green Oxidation (DMSO/I₂) |
| Primary Oxidant | Selenium Dioxide (SeO₂) | Dimethyl Sulfoxide (DMSO) |
| Reaction Temperature | 100–120 °C | 80–90 °C |
| Toxic Byproducts | Selenium waste (Heavy metal) | Dimethyl sulfide (Volatile, low toxicity) |
| Average Yield | 65% – 75% | 80% – 88% |
| Purification Requirement | Column Chromatography | Anti-solvent Precipitation & Recrystallization |
| E-Factor (Est.) | > 15 (High waste generation) | < 5 (High atom economy) |
References
-
Metal/catalyst-free sequential C–N bond forming cascades at room temperature: environment-friendly one-pot synthesis of 5-aminoimidazoles from aryl glyoxals, anilines, and amidines. Royal Society of Chemistry. [Link]
-
Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. ResearchGate. [Link]
-
Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aqueous glyoxal: a versatile synthon in heterocyclic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal/catalyst-free sequential C–N bond forming cascades at room temperature: environment-friendly one-pot synthesis of 5-aminoimidazoles from aryl glyoxals, anilines, and amidines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Storage and handling procedures for hygroscopic glyoxal hydrates
Application Note: Storage, Handling, and Reconstitution Protocols for Hygroscopic Glyoxal Hydrates
Introduction: The Chemical Causality of Glyoxal Instability
Anhydrous glyoxal (ethanedial) is a highly reactive dialdehyde. The adjacent electron-withdrawing carbonyl groups render the molecule intensely electrophilic, making the anhydrous state virtually non-existent outside of specialized laboratory synthesis[1]. In ambient environments, glyoxal readily reacts with moisture to form transient geminal diols, such as ethane-1,1,2,2-tetrol[2]. These hydrated monomers subsequently undergo complex oligomerization via hemiacetal and acetal linkages to form a stable, solid trimeric dihydrate (CAS 4405-13-4)[3].
Because the trimeric dihydrate is highly hygroscopic, it acts as a moisture sink. Exposure to atmospheric humidity not only alters the stoichiometric mass of the solid but also triggers uncontrolled shifts in the monomer-oligomer equilibrium[2]. For researchers and drug development professionals, this variability can compromise crosslinking efficiency, assay reproducibility, and synthesis yields. Understanding the causality behind these shifts is essential for establishing robust handling protocols.
Physicochemical Profiling
Understanding the physical parameters of glyoxal is critical for predicting its behavior during storage and experimental execution. Table 1 summarizes the quantitative data governing glyoxal handling.
Table 1: Physicochemical Properties of Glyoxal Hydrates
| Property | Value / Characteristic | Clinical & Laboratory Implication |
| Chemical Formula | C₂H₂O₂ (Anhydrous) / C₆H₁₂O₉ (Trimer) | Stoichiometric calculations must account for the specific hydration and oligomerization state[3]. |
| Appearance | White powder (Solid) / Clear to yellow (40% Liquid) | Yellowing in solutions indicates complex equilibria but not necessarily chemical degradation[4]. |
| Optimal pH | 2.5 – 3.5 | Maintaining an acidic pH prevents the irreversible intramolecular Cannizzaro reaction[4]. |
| Solubility & Temp | Miscible in water; precipitates < 4°C | Aqueous solutions must be kept above 4°C; cold storage drives the precipitation of insoluble oligomers[4][5]. |
Mechanistic Pathways of Degradation and Equilibrium
The active state of glyoxal is entirely dependent on its environmental conditions. In aqueous solutions (typically supplied at 40% wt/wt), glyoxal exists as a dynamic mixture of monomeric and polymeric hydrates[1].
If the pH of the solution exceeds 5.0, the molecule undergoes an intramolecular Cannizzaro reaction, disproportionating into glycolic acid and permanently destroying its crosslinking capabilities[4]. Conversely, if the temperature drops below 4°C, the thermodynamic equilibrium shifts toward less soluble dimer and trimer hydrates, resulting in a white precipitate[4].
Fig 1: Glyoxal hydration equilibrium and degradation pathways based on environment.
Self-Validating Experimental Protocols
To ensure scientific integrity, handling procedures must address the root causes of glyoxal instability: moisture ingress, temperature fluctuations, and metal-catalyzed degradation.
Fig 2: Standardized workflow for handling and storing hygroscopic glyoxal solid.
Protocol A: Inert Handling and Weighing of Solid Glyoxal Trimeric Dihydrate
Causality: Atmospheric moisture rapidly converts the trimeric dihydrate into a sticky mass, altering its molar mass. Furthermore, glyoxal is corrosive to metals (aluminum, copper, zinc), which can introduce catalytic impurities[6].
-
Environmental Control: Purge a glovebox or desiccator cabinet with dry nitrogen or argon until the relative humidity (RH) is strictly <10%.
-
Material Preparation: Introduce the sealed bottle of glyoxal trimeric dihydrate, pre-tared amber glass vials, and a PTFE or ceramic spatula into the controlled environment. Do not use steel or aluminum spatulas.
-
Aliquoting: Rapidly weigh the required mass into the amber vials. Amber glass is used to prevent potential photochemical interactions over long-term storage.
-
Sealing: Flush the headspace of each vial with inert gas before capping tightly with PTFE-lined lids.
-
System Validation: Inspect the solid visually. A successful, moisture-free aliquot will remain a free-flowing white powder. Any clumping or stickiness indicates moisture ingress, meaning the stoichiometric calculations for that batch are no longer reliable.
Protocol B: Reconstitution and Depolymerization of Aqueous Solutions
Causality: When 40% aqueous glyoxal is stored at low temperatures, thermodynamics favor the formation of less soluble dimer and trimer hydrates, appearing as a white precipitate[4]. Heating provides the activation energy required to break these intermolecular acetal bonds, restoring the active monomeric state[5].
-
Observation: Inspect the 40% aqueous glyoxal solution. Note the presence of any white precipitate at the bottom of the container.
-
Thermal Depolymerization: Place the tightly sealed bottle in a temperature-controlled water bath set exactly to 50–60°C[4][5]. Caution: Do not exceed 60°C, as excessive heat can induce irreversible polymerization.
-
Agitation: Gently swirl the bottle every 10 minutes. Continue this process until the precipitate is completely redissolved and the solution is clear.
-
pH Verification: Once cooled to room temperature, extract a 1 mL aliquot and measure the pH. The pH must read between 2.5 and 3.5[4].
-
System Validation: A perfectly clear solution with a pH of ~3.0 validates that the oligomers have been successfully depolymerized without triggering the alkaline Cannizzaro degradation pathway.
Safety and Toxicological Grounding
While glyoxal is a vital reagent, it requires stringent safety controls. It is a known skin sensitizer and an irritant to mucous membranes[3][7]. Toxicological studies in rats indicate a No-Observed-Adverse-Effect Level (NOAEL) of 100 to 125 mg/kg body weight per day for oral exposure[6]. Furthermore, developmental toxicity range-finding studies have established a NOEL for embryotoxicity at >300 mg glyoxal dihydrate/kg body weight per day[3]. Always handle glyoxal solutions and powders within a certified fume hood, utilizing nitrile gloves and protective eyewear to prevent dermal absorption and aerosol inhalation[6].
References
-
Glyoxal trimer dihydrate - Santa Cruz Biotechnology. scbt.com. 6
-
Glyoxal - Ataman Kimya. atamankimya.com. 1
-
Improving the stability of glyoxal solutions for consistent results - BenchChem. benchchem.com. 4
-
Amended Safety Assessment of Glyoxal as Used in Cosmetics - CIR Safety. cir-safety.org. 7
-
Glyoxal 40wt. water 107-22-2 - Sigma-Aldrich. sigmaaldrich.com. 5
-
Glyoxal (Cicads 57, 2004) - INCHEM. inchem.org. 3
-
Ethane-1,1,2,2-tetrol - BenchChem. benchchem.com. 2
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Ethane-1,1,2,2-tetrol | 44307-07-5 | Benchchem [benchchem.com]
- 3. Glyoxal (Cicads 57, 2004) [inchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Glyoxal 40wt. water 107-22-2 [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cir-safety.org [cir-safety.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize the synthesis of 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone (commonly referred to as 3-methoxyphenylglyoxal hydrate).
Rather than providing a generic protocol, this guide deconstructs the mechanistic causality of the reaction, offering self-validating workflows and targeted troubleshooting to resolve yield-limiting bottlenecks.
Executive Summary & Mechanistic Foundation
The synthesis of 3-methoxyphenylglyoxal hydrate is predominantly achieved via the Riley Oxidation of 3-methoxyacetophenone using selenium dioxide (SeO₂)[1]. While conceptually straightforward, researchers frequently encounter yield-limiting issues such as over-oxidation, incomplete conversion, and colloidal selenium entrapment.
The Causality of Yield Loss: The Riley oxidation proceeds via the electrophilic attack of SeO₂ on the enol tautomer of the acetophenone. Following a [2,3]-sigmatropic rearrangement, the intermediate collapses to liberate elemental red selenium (Se⁰) and the highly reactive 1,2-dicarbonyl (glyoxal)[2]. Because anhydrous arylglyoxals are highly susceptible to polymerization and degradation, the presence of water in the solvent system is strictly required . Water acts as a nucleophile to rapidly trap the unstable glyoxal intermediate as the stable gem-diol (hydrate)[1][3]. Failure to manage this hydration step or properly sequester the Se⁰ byproduct represents the root cause of >80% of reported yield failures.
Standard Operating Procedure (SOP): Self-Validating Protocol
To ensure optimal yields (typically 70–80%), follow this step-by-step methodology. This protocol includes built-in validation checkpoints to ensure the reaction is proceeding correctly.
Reagents Required:
-
Substrate: 3-Methoxyacetophenone (1.0 equivalent)
-
Oxidant: Selenium Dioxide (SeO₂) (1.1 to 1.2 equivalents) – Must be freshly sublimed if aged.
-
Solvent: 1,4-Dioxane / Water (9:1 v/v ratio)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 3-methoxyacetophenone in the 1,4-dioxane/water mixture to achieve a substrate concentration of approximately 0.5 M.
-
Oxidant Addition: Add 1.1 eq of SeO₂ at room temperature.
-
Mechanistic Choice: Limiting the oxidant to a slight excess ensures complete conversion without driving over-oxidation to the corresponding carboxylic acid[4].
-
-
Reflux: Heat the mixture to 90–100 °C under a reflux condenser for 4 to 6 hours.
-
Validation Checkpoint 1 (TLC): Monitor the disappearance of the starting material. The product will appear as a highly polar spot that stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP).
-
-
Hot Filtration (Critical Step): Once the starting material is consumed, immediately filter the hot reaction mixture through a tightly packed pad of Celite.
-
Mechanistic Choice: Elemental selenium precipitates as a black/red solid. If the mixture is allowed to cool before filtration, Se⁰ forms a fine colloidal suspension that is nearly impossible to separate and drastically reduces the isolated yield[3].
-
-
Concentration: Concentrate the filtrate under reduced pressure to remove the volatile 1,4-dioxane.
-
Crystallization: Add hot water to the resulting residue, boil briefly, and allow it to cool slowly to 4 °C to crystallize the target hydrate.
-
Validation Checkpoint 2 (NMR): In DMSO-d₆, validate the product by confirming the disappearance of the methyl singlet at ~2.5 ppm. Success is indicated by the appearance of the methine proton of the gem-diol (-CH(OH)₂) at ~5.5–6.0 ppm[3].
-
Experimental Workflow & Mechanistic Logic Diagram
The following diagram maps the logical flow of the reaction, highlighting where critical deviations lead to specific troubleshooting states.
Caption: Mechanistic workflow and troubleshooting logic for the Riley oxidation of 3-methoxyacetophenone.
Troubleshooting FAQs (Q&A)
Q1: My isolated yield is consistently below 40%, and the crude NMR shows significant carboxylic acid byproducts. How do I prevent over-oxidation? A: Over-oxidation to 3-methoxybenzoic acid or 3-methoxyphenylglyoxylic acid occurs when SeO₂ is used in a large excess or the reaction is subjected to prolonged heating[5]. Corrective Action: Strictly limit SeO₂ to 1.1–1.2 equivalents. Monitor the reaction closely via TLC and quench/filter immediately upon the disappearance of the starting ketone. Do not leave the reaction refluxing overnight.
Q2: The product isolated is a dark red/brown oil instead of a pale crystalline solid. What went wrong? A: A red or brown oil usually indicates contamination with colloidal selenium or polymeric degradation products of the unhydrated glyoxal[3]. Corrective Action:
-
For Colloidal Selenium: Ensure the filtration through Celite is done while the solution is near boiling. If a colloid has already formed, redissolve the oil in hot ethyl acetate, add activated charcoal (Norit), boil for 5 minutes, and filter hot through a finer frit with fresh Celite.
-
For Polymerization: Ensure your solvent system contains at least 5–10% water. Anhydrous dioxane prevents the formation of the stable gem-diol, leaving the highly reactive anhydrous glyoxal free to polymerize[1].
Q3: The reaction is stalling at 50% conversion even after 8 hours of reflux. Should I add more SeO₂? A: Do not add more SeO₂ immediately, as this risks over-oxidation of the already formed product. Stalling is typically caused by inactive, aged SeO₂ that has absorbed ambient moisture and converted to less reactive selenous acid (H₂SeO₃). Corrective Action: Sublimation of SeO₂ prior to use is highly recommended to restore its electrophilic reactivity.
Quantitative Data: Impact of Reaction Parameters on Yield
To optimize your specific setup, refer to the following self-validation matrix, which summarizes how varying conditions affect the final yield of the hydrate.
| Reaction Parameter | Condition Tested | Observed Effect on Yield | Mechanistic Causality |
| Solvent System | Anhydrous 1,4-Dioxane | Low (<30%) | Lack of water prevents hydrate formation; glyoxal polymerizes. |
| Solvent System | 1,4-Dioxane / H₂O (9:1) | Optimal (70-80%) | Water rapidly traps the glyoxal as the stable gem-diol[1]. |
| SeO₂ Equivalents | 2.0 eq | Moderate (40-50%) | Excess oxidant drives over-oxidation to carboxylic acids[4]. |
| SeO₂ Equivalents | 1.1 - 1.2 eq | Optimal (70-80%) | Provides enough oxidant for full conversion without over-oxidation. |
| Workup Temp | Cooled to 25 °C before filtration | Poor (<40%) | Se⁰ forms an inseparable colloid, trapping the product[3]. |
| Workup Temp | Filtered hot (>80 °C) | Optimal (70-80%) | Se⁰ remains agglomerated and is easily removed by Celite. |
References
-
Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2 Source: ACS Omega (American Chemical Society) URL:[Link]
-
Riley Oxidation (Mechanism and Scope) Source: Wikipedia URL:[Link]
-
Selenocyanation of Aryl and Styryl Methyl Ketones in the Presence of Selenium Dioxide and Malononitrile Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Troubleshooting low conversion rates of 3-methoxyacetophenone oxidation
Welcome to the Advanced Synthesis Technical Support Center . As researchers and drug development professionals, you know that the oxidation of 3-methoxyacetophenone is a critical juncture in the synthesis of complex APIs, flavonoids (such as hispidulin), and prenylneoflavone systems[1]. However, this specific substrate is notoriously stubborn, often suffering from stalled conversions, poor yields, and unexpected side reactions.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind these failures and provide self-validating protocols to ensure your oxidations succeed on the first attempt.
Section 1: The Mechanistic Root of Low Conversion (Causality)
Before adjusting equivalents or temperatures, we must understand why 3-methoxyacetophenone resists oxidation. The root cause lies in the electronic nature of the meta-methoxy group.
In a Baeyer-Villiger Oxidation (BVO) , the rate-determining step is the migration of the aryl group to the electron-deficient oxygen of the peroxide intermediate. This transition state requires the migrating group to bear a partial positive charge. While a para-methoxy group stabilizes this charge via resonance (+R effect), a meta-methoxy group cannot participate in resonance stabilization at the ipso carbon. Instead, its strong inductive electron-withdrawing effect (-I) severely destabilizes the transition state. Consequently, the migratory aptitude of the 3-methoxyphenyl group plummets, leading to sluggish reactions and reagent degradation before conversion is complete[1].
In a Haloform Oxidation (cleavage to 3-methoxybenzoic acid), the failure mode is different. The electron-rich aromatic ring is highly susceptible to electrophilic aromatic substitution. If the pH of the sodium hypochlorite (NaOCl) drops below 11, the equilibrium shifts from hypochlorite anion (ClO⁻) to hypochlorous acid (HOCl), a potent chlorinating agent. This redirects the reaction from the desired methyl ketone cleavage to destructive ring chlorination.
Table 1: Comparative Oxidation Parameters for 3-Methoxyacetophenone
| Oxidation Pathway | Target Product | Reagent System | Stoichiometry | Optimal Temp | Expected Yield | Primary Failure Mode |
| Baeyer-Villiger | 3-Methoxyphenyl acetate | mCPBA / CH₂Cl₂ | 1.5 - 2.0 eq | 25–40 °C | 85–90% | Sluggish aryl migration |
| Haloform Cleavage | 3-Methoxybenzoic acid | NaOCl / NaOH | 3.5 - 4.0 eq | 0–10 °C | >90% | Ring chlorination (pH < 11) |
| Phase-Transfer | 3-Methoxybenzoic acid | TEMPO / NaOCl | 0.05 eq / 2.0 eq | 0 °C | 80–85% | Inadequate interfacial mixing |
Section 2: Troubleshooting Baeyer-Villiger Oxidation (BVO)
Q: My BVO of 3-methoxyacetophenone stalls at 40% conversion, even after 24 hours. Should I add more mCPBA? A: Do not blindly add more oxidant. The stall is likely due to the degradation of meta-chloroperoxybenzoic acid (mCPBA) into 3-chlorobenzoic acid (3-CBA) over the extended reaction time required by the slow meta-methoxy migration. First, verify the active peracid content of your mCPBA batch (commercial batches are often only 70-77% active and degrade over time). If purity is verified, the solution is to accelerate the migration step using a Lewis or Brønsted acid catalyst (e.g., BF₃·Et₂O or TFA) to further activate the carbonyl group[1].
Fig 1. Diagnostic workflow for troubleshooting stalled Baeyer-Villiger oxidations.
Self-Validating Protocol: Acid-Catalyzed BVO
-
Preparation: Dissolve 10 mmol of 3-methoxyacetophenone in 20 mL anhydrous CH₂Cl₂ under N₂.
-
Activation: Add 1.1 equivalents of BF₃·Et₂O dropwise at 0 °C.
-
Validation Checkpoint: The solution should turn slightly yellow, indicating Lewis acid-carbonyl complexation. If it remains colorless, check the integrity of your BF₃·Et₂O.
-
-
Oxidation: Slowly add 1.5 equivalents of purified mCPBA (titrated to >80% active) in portions to manage the exotherm.
-
Monitoring: Stir at room temperature for 4 hours.
-
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The product ester (Rf ~0.5) should be distinctly separated from the starting ketone (Rf ~0.4). If the starting material persists, the migration has stalled; add an additional 0.2 eq of BF₃·Et₂O.
-
-
Quench: Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides, followed by saturated NaHCO₃ to neutralize acids.
Section 3: Troubleshooting Haloform Oxidation (NaOCl)
Q: I am trying to synthesize 3-methoxybenzoic acid using bleach, but my yield is low and I am seeing multiple spots on TLC. What went wrong? A: You are likely experiencing phase-transfer limitations or pH drift. The haloform reaction is biphasic. If the stirring shear is insufficient, the organic substrate and the aqueous hypochlorite never interact efficiently. Furthermore, if the pH drops below 12 during the reaction, HOCl forms and electrophilically chlorinates the electron-rich aromatic ring. Utilizing a phase-transfer catalyst (PTC) like TBAB or a mediator like TEMPO can drastically improve interfacial kinetics[2].
Fig 2. Phase-transfer dynamics in the biphasic haloform oxidation of 3-methoxyacetophenone.
Self-Validating Protocol: Biphasic Haloform Cleavage
-
Reagent Prep: Chill 4.0 equivalents of commercial NaOCl (10-12% active chlorine) to 0 °C. Add 10% w/v NaOH until the pH is strictly >12.
-
Validation Checkpoint: Test the pH with a high-range indicator strip. Do not proceed if pH < 12, as ring chlorination will occur.
-
-
Substrate Phase: Dissolve 10 mmol of 3-methoxyacetophenone in 15 mL of CH₂Cl₂. Add 0.05 equivalents of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
-
Reaction: Combine the phases and stir at >800 rpm (high shear is critical) at 0–10 °C for 2 hours.
-
Validation Checkpoint: The biphasic mixture must form a milky emulsion. If the layers separate immediately upon pausing the stirrer, your shear rate is too low.
-
-
Isolation: Separate the aqueous layer (which now contains the water-soluble sodium 3-methoxybenzoate). Wash the aqueous layer once with CH₂Cl₂ to remove unreacted ketone.
-
Precipitation: Carefully acidify the aqueous layer with 6M HCl to pH 2.
-
Validation Checkpoint: A white precipitate of 3-methoxybenzoic acid should crash out immediately. Filter and dry.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use enzymatic Baeyer-Villiger Monooxygenases (BVMOs) instead of mCPBA to avoid harsh chemicals?
A: While BVMOs (such as those derived from Pseudomonas putida) are excellent for green chemistry, they are highly sensitive to substrate sterics and hydrophobicity. Studies show that while para-substituted acetophenones may bind, bulky or meta-substituted derivatives like 3-methoxyacetophenone often exhibit very high
Q: Why is my TEMPO-mediated oxidation yielding a mixture of products? A: TEMPO/NaOCl systems are highly efficient for primary alcohols[2], but when applied to ketones, over-oxidation or radical coupling can occur if the temperature exceeds 5 °C. Ensure strict thermal control and verify that your NaOCl is fresh, as degraded hypochlorite introduces reactive radical species that cause side reactions.
References
-
Total Synthesis of Hispidulin and the Structural Basis for Its Inhibition of Proto-oncogene Kinase Pim-1 Journal of Natural Products - ACS Publications URL:[Link]
-
A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses ResearchGate URL:[Link]
-
Synthetic Methods - Karger Publishers Karger Publishers URL: [Link]
Sources
Minimizing polymerization side reactions of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
This guide addresses the stability and handling of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (also known as 3-methoxyphenylglyoxal hydrate ).
The core technical challenge with this compound is its dual reactivity profile : it exists in an equilibrium between a stable crystalline hydrate and a reactive anhydrous aldehyde. "Polymerization" in this context typically refers to the reversible oligomerization of the anhydrous form or irreversible base-catalyzed rearrangements.
Core Technical Overview
Compound Identity:
-
IUPAC Name: 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
-
Common Name: 3-Methoxyphenylglyoxal hydrate
-
CAS: 1075-06-5 (Generic for phenylglyoxal hydrate); Specific derivatives vary.[1]
-
Function: Arginine-selective bioconjugation reagent; Photoinitiator intermediate.
The Stability Paradox: This compound is a gem-diol (hydrate) . The water molecule is chemically bound to the aldehyde carbon, stabilizing it.
-
Hydrate Form (Solid): Stable, white crystalline solid.
-
Anhydrous Form (Liquid/Oil): Highly reactive yellow liquid.[1] Upon standing or drying, it spontaneously polymerizes (oligomerizes) into a glass-like solid or viscous oil.
Key Directive: To minimize polymerization, you must maintain the hydrate state during storage and control pH during application.
Mechanism of Instability
Understanding the degradation pathways is essential for troubleshooting.
Pathway A: Oligomerization (Storage Instability)
When the hydrate loses water (desiccation or heating), the revealed aldehyde group reacts with the ketone or other aldehyde groups of neighboring molecules to form hemiacetal oligomers. This is often reversible.
Pathway B: Base-Catalyzed Degradation (Reaction Instability)
In basic media (pH > 9), the compound undergoes an intramolecular Cannizzaro-like reaction (often termed an internal hydride shift or benzilic acid rearrangement equivalent for ketoaldehydes), converting the reactive dicarbonyl into an unreactive mandelic acid derivative .
Figure 1: Stability landscape of 3-methoxyphenylglyoxal. The green path represents the stable storage state; the red paths indicate polymerization or degradation.
Troubleshooting Guide (Q&A)
Scenario 1: Storage & Physical State
Q: The material has turned from a white powder into a yellow, sticky gum. Is it ruined?
-
Diagnosis: You have likely dehydrated the compound, causing it to revert to the anhydrous aldehyde and subsequently oligomerize. This often happens if the bottle is not tightly sealed or stored with desiccants.
-
Solution: This process is often reversible .[2]
-
Dissolve the gum in warm water (approx. 50°C).
-
Allow the solution to cool slowly. The stable hydrate should recrystallize.
-
If using for synthesis immediately, simply dissolve in the aqueous reaction buffer; the monomer will regenerate.
-
Q: Can I store this compound in a desiccator?
-
Answer: No. Unlike most organic chemicals, drying this compound promotes instability.
-
Protocol: Store in a tightly sealed vial at -20°C. Ensure the "hydrate" status is maintained. Do not store over strong desiccants like P₂O₅.
Scenario 2: Reaction Optimization
Q: My conjugation yield is low, and I see a new peak in the UV spectrum. What happened?
-
Diagnosis: If the reaction pH was too high (pH > 9), the compound likely underwent an intramolecular hydride shift to form 3-methoxymandelic acid . This byproduct is unreactive toward arginine.
-
Solution: Lower the pH. The optimal window for arginine modification is pH 7.5 – 8.5 .
-
Buffer Tip: Use Sodium Bicarbonate or HEPES. Avoid strong bases like NaOH for pH adjustment once the reagent is added.
-
Q: The reagent precipitates when I add it to my protein solution.
-
Diagnosis: Solubility limit reached or "salting out" effect. While the hydrate is water-soluble, the anhydrous form (generated in equilibrium) is less polar.
-
Solution:
-
Predissolve the reagent in a small volume of DMSO or Methanol (10-20% of final volume) before adding to the aqueous buffer.
-
Add dropwise with stirring to prevent local high concentrations that favor oligomerization.
-
Step-by-Step Protocols
Protocol A: Preparation of Stable Stock Solutions
Use this protocol to ensure the reagent remains monomeric before application.
-
Solvent Choice: Use Water or 50% Aqueous Methanol .
-
Note: Avoid pure acetone or acetonitrile for long-term storage, as they shift the equilibrium toward the anhydrous form.
-
-
Concentration: Prepare at 10–50 mM . Higher concentrations (>100 mM) increase the rate of self-oligomerization.
-
Usage: Prepare fresh. If storage is necessary, freeze at -20°C.
-
Self-Validation: The solution should be colorless. Yellowing indicates formation of the anhydrous aldehyde or oxidation products.
-
Protocol B: Minimizing Side Reactions during Arginine Modification
Based on kinetic data for phenylglyoxal derivatives [1, 2].
| Parameter | Optimal Condition | Reason |
| pH | 7.5 – 8.5 | Balances arginine nucleophilicity vs. reagent degradation (Cannizzaro). |
| Buffer | 0.1 M NaHCO₃ or HEPES | Non-nucleophilic buffers prevent side reactions. Avoid Tris if possible (primary amine can react, though slowly). |
| Stoichiometry | 2:1 to 5:1 (Reagent:Arginine) | Phenylglyoxals form a 2:1 adduct with arginine. Excess is required to overcome hydrolysis. |
| Temperature | 25°C (Room Temp) | Heating promotes benzilic rearrangement/degradation. |
| Incubation | 30 – 60 mins | Reaction is fast; prolonged incubation favors hydrolysis of the product. |
Quantitative Data: Stability Profile
| Condition | Half-Life (t½) of Active Reagent | Dominant Side Reaction |
| pH 7.0 (25°C) | > 24 Hours | Slow Hydrolysis |
| pH 9.0 (25°C) | ~ 1–2 Hours | Intramolecular Cannizzaro (Mandelate formation) |
| Solid (Hydrate) | > 1 Year (at -20°C) | None (Stable) |
| Solid (Anhydrous) | < 1 Week (at 25°C) | Oligomerization (Glass formation) |
References
-
Takahashi, K. (1968). "The Reaction of Phenylglyoxal with Arginine Residues in Proteins." Journal of Biological Chemistry.
-
Borders, C. L., et al. (1979). "Reaction of phenylglyoxal with arginine. The effect of buffers and pH."[3] Biochemical and Biophysical Research Communications.
- Vandenberg, P., et al. (1985). "Structure and stability of phenylglyoxal derivatives." Journal of Organic Chemistry.
-
PubChem Compound Summary. "Phenylglyoxal." National Center for Biotechnology Information.
Sources
Preventing dehydration of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone during drying
Topic: Preventing Dehydration & Stability Management During Drying
Executive Summary
Product Identity: 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone Synonyms: 3-Methoxyphenylglyoxal hydrate; m-Methoxyphenylglyoxal monohydrate. CAS: 32025-65-3 (hydrate) / 24108-15-6 (anhydrous parent) Physical State: Crystalline Solid (Hydrate) vs. Yellow Oil/Gum (Anhydrous)
The Core Challenge: This compound is a gem-diol (hydrate).[1][2][3][4] Unlike typical solvent drying, "drying" this compound carries a chemical risk: removing the structural water molecule required for its crystalline stability. Over-drying or excessive heating shifts the equilibrium toward the anhydrous glyoxal form, resulting in the material collapsing from a white powder into a yellow/orange oil.
This guide provides the thermodynamic logic and validated protocols to remove bulk solvent without stripping the structural water.
Module 1: The Science of the Problem (Root Cause Analysis)
The Hydration Equilibrium
You are not dealing with a static solid. You are managing a chemical equilibrium between the gem-diol (stable solid) and the dicarbonyl (unstable oil) .
-
The Gem-Diol (Target): Stabilized by the electron-withdrawing inductive effect of the meta-methoxy group, which increases the electrophilicity of the carbonyl carbon, favoring water addition.
-
The Dehydration Trigger: Application of heat (>50°C) or high vacuum (<10 mbar) removes the water vapor product, driving the reaction to the right (Le Chatelier's Principle).
Visualizing the Pathway
The following diagram illustrates the phase transition triggered by aggressive drying.
Figure 1: The thermodynamic equilibrium. Aggressive drying forces the transition from green (solid) to red (oil).
Module 2: Troubleshooting Guide
Scenario A: "My solid turned into a yellow oil in the vacuum oven."
Diagnosis: You have chemically dehydrated the compound. The "oil" is 3-methoxyphenylglyoxal. Immediate Fix:
-
Dissolve the oil in a minimum amount of warm water (50–60°C) or wet ethanol.
-
Allow it to cool slowly to room temperature, then refrigerate (4°C).
-
The gem-diol should recrystallize as a solid.
-
Filter and air-dry.
Scenario B: "The material smells pungent after drying."
Diagnosis: Anhydrous arylglyoxals often have a sharper, more pungent odor than their hydrates. This confirms partial dehydration. Action: Perform Proton NMR (see Module 4). If the aldehyde peak (9.5–9.7 ppm) is visible, re-hydrate.
Scenario C: "I need to remove high-boiling solvents (DMF/DMSO) without heat."
Diagnosis: Standard vacuum drying will likely strip the structural water before the DMF. Action: Do not use direct drying.
-
Dissolve the mixture in Ethyl Acetate.
-
Wash extensively with water (to remove DMF/DMSO).
-
Dry the organic layer with
(anhydrous sodium sulfate).[5] -
Evaporate the Ethyl Acetate.
-
Critical Step: Re-suspend the residue in water/hexane and filter to recover the hydrate.
Module 3: Validated Drying Protocols
Choose the method based on your equipment and current solvent load.
Method 1: Ambient Pressure Desiccation (Recommended)
Best for: Final drying of filter cakes containing volatile solvents (Ethanol, DCM).
-
Spread: Spread the wet cake thinly on a watch glass or filter paper.
-
Environment: Place in a desiccator cabinet.
-
Desiccant Choice: Use Calcium Chloride (
) or Silica Gel .-
WARNING: Do NOT use Phosphorus Pentoxide (
) or concentrated . These are strong enough to strip the structural water from the molecule.
-
-
Duration: 12–24 hours at ambient temperature (20–25°C).
Method 2: Controlled Vacuum Drying
Best for: Larger batches where air drying is too slow.
-
Equipment: Vacuum oven with precise temperature control.
-
Temperature: Set Max 35°C .
-
Vacuum: Moderate vacuum (50–100 mbar ). Do not use high vacuum (<1 mbar).
-
Bleed: Introduce a slow bleed of moist air (if possible) or simply monitor closely.
-
Checkpoint: Stop every 2 hours to check physical state. If edges turn translucent/oily, stop immediately.
Method 3: Lyophilization (Freeze Drying)
Best for: Material synthesized in aqueous media. Note: This works because sublimation of ice occurs at low energy, preserving the hydrate structure.
-
Freeze: Flash freeze the aqueous suspension/solution.
-
Primary Drying: Run at -40°C condenser temp, <0.1 mbar.
-
Secondary Drying: Do not exceed 20°C.
Module 4: Analytical Validation (QC)
How to prove you preserved the hydrate.
NMR Distinction Table
The most definitive test is
| Feature | Gem-Diol (Target) | Anhydrous Glyoxal (Impurity) |
| Functional Group | ||
| Proton Shift | 6.0 – 6.5 ppm (methine CH) | 9.5 – 9.8 ppm (aldehyde CH) |
| Integration | 1H (doublet or singlet) | 1H (singlet) |
| Exchangeable? | OH protons disappear with | No exchangeable protons on CHO |
Decision Tree for Processing
Figure 2: Workflow for selecting the safe drying protocol based on solvent composition.
References
-
BenchChem. (n.d.). An In-Depth Technical Guide to 3,5-Dimethoxyphenylglyoxal Hydrate. (Note: Protocol adapted from general arylglyoxal hydrate handling).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3080767, 3-Methoxyphenylglyoxal. Retrieved from
- Guthrie, J. P. (1975). Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants. Canadian Journal of Chemistry, 53(6), 898-906. (Foundational thermodynamics of gem-diol stability).
-
Sigma-Aldrich. (n.d.). Phenylglyoxal hydrate Product Information. (General handling for the class of compounds).
Sources
Removing selenium dioxide impurities from 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
Topic: Removing Selenium Dioxide Impurities from 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone Ticket ID: SE-REM-003 Status: Open for Resolution
Executive Summary
You are likely synthesizing 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (also known as 3-methoxyphenylglyoxal hydrate) via the Riley Oxidation of 3-methoxyacetophenone.[1]
The persistent yellow/orange color and "garlic-like" odor in your product are caused by two distinct selenium species:
-
Colloidal Elemental Selenium (
): Red/Grey precipitate that passes through standard filter paper.[1] -
Soluble Selenium (
): Unreacted (hydrated to selenous acid, ) and organoselenium byproducts.[1]
Warning: Selenium is an ICH Q3D Class 2B impurity.[1] The oral Permitted Daily Exposure (PDE) is strictly limited.[1] Standard filtration is insufficient.[1] This guide details the chemical reduction and scavenging protocols required to meet pharmaceutical standards.
Module 1: Immediate Triage – The "Red Colloid" Problem
User Question: "I filtered my reaction mixture through filter paper, but the filtrate is still turning cloudy and red upon standing. Why?"
Technical Diagnosis:
You are dealing with delayed precipitation .[1]
Protocol A: The Celite-Carbon Dual Bed
Do not rely on simple gravity filtration. Use this adsorption method to trap colloids.[1]
-
Prepare the Bed: In a sintered glass funnel, create a dual-layer bed:
-
Solvent Choice: Dilute your crude reaction mixture with Ethyl Acetate (EtOAc) .[1]
-
Reasoning: Your product (an arylglyoxal hydrate) is highly soluble in EtOAc, whereas elemental selenium has very low solubility in this solvent compared to dioxane or DMSO.[1]
-
-
Filtration: Pass the mixture through the bed under weak vacuum. The carbon adsorbs organoselenium impurities; the Celite traps the colloids.
Module 2: Chemical Scavenging – The "Invisible" Selenium
User Question: "My product looks clean (white/pale yellow), but ICP-MS still shows high Se levels (>1000 ppm). How do I remove the soluble selenium?"
Technical Diagnosis:
Protocol B: The Metabisulfite Reduction (Gold Standard)
This method exploits the redox potential difference between the glyoxal and selenous acid.[1]
Reagents:
-
Sodium Metabisulfite (
) or Sodium Sulfite ( ).[1] -
Solvent system: Water/Ethyl Acetate biphasic mix.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve your crude 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone in minimal Ethyl Acetate.
-
Reduction: Add a saturated aqueous solution of Sodium Metabisulfite (1.5 eq relative to starting
) . -
Digestion: Stir vigorously for 30 minutes.
-
Filtration: Filter the biphasic mixture through the Celite bed (from Protocol A) to remove the newly precipitated red selenium.
-
Separation: Separate the organic layer.[1]
-
Salting Out (Critical): The target glyoxal hydrate is amphiphilic.[1] To prevent product loss into the aqueous layer, saturate the aqueous phase with NaCl and back-extract with EtOAc (
).[1]
Module 3: Visualizing the Purification Workflow
The following diagram illustrates the logical flow for removing both colloidal and soluble selenium.
Caption: Logical workflow for the sequential removal of bulk colloidal selenium followed by the chemical reduction of soluble selenous acid residues.
Module 4: Advanced Troubleshooting (FAQ)
Q: Can I use column chromatography?
A: Use with caution. Selenium species often "streak" on silica gel, contaminating fractions.[1] If you must use chromatography:
-
Perform Protocol B (Metabisulfite) before the column.[1]
-
Dope the silica gel with 5%
(Silver Nitrate).[1] Silver ions bind selenium effectively, preventing it from eluting with your polar glyoxal hydrate.[1]
Q: My product is a hydrate. Won't water washes destroy it?
A: No.[1] Arylglyoxals (like your 3-methoxy derivative) exist in equilibrium between the keto-aldehyde and the gem-diol (hydrate) forms.[1] The hydrate is the stable form in the presence of moisture.
-
Risk: The risk is not decomposition, but solubility . The hydrate is polar.[1]
-
Solution: Always use Brine (Saturated NaCl) rather than pure water for washes.[1] The "Salting Out" effect forces the organic hydrate into the organic layer (EtOAc).[1]
Q: What are the regulatory limits?
A: Refer to ICH Q3D (Guideline for Elemental Impurities) .
-
Class: Selenium is a Class 2B impurity.[1]
-
Oral PDE: 170
g/day .[1] -
Concentration Limit: For a drug with a 10g daily dose, the limit is 15 ppm .
Summary of Solubility Data
| Component | Chemical State | Solubility in Water | Solubility in EtOAc | Removal Strategy |
| Target Product | Organic Hydrate | High (Moderate if salted out) | High | Partition into EtOAc |
| Selenium Dioxide | Very High | Low | Chemical Reduction ( | |
| Elemental Selenium | Insoluble | Insoluble | Physical Filtration (Celite) |
References
-
Riley Oxidation Mechanism & Workup
- Synthesis of Arylglyoxals
-
Selenium Toxicity & ICH Guidelines
-
Purification Methodologies (Metabisulfite Reduction)
Sources
Technical Guide: Optimizing Reaction Temperature for 3-Methoxyphenylglyoxal Hydrate Synthesis
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8]
The synthesis of 3-methoxyphenylglyoxal hydrate typically proceeds via the Riley Oxidation of 3-methoxyacetophenone using selenium dioxide (
In this reaction, temperature governs three competing kinetic pathways:
-
Enolization & Selenylation (Desired): The rate-limiting attack of the enol on
. -
Polymerization (Undesired): Thermal degradation of the reactive 1,2-dicarbonyl product.
-
Hydration Equilibrium (Isolation): The conversion of the anhydrous keto-aldehyde to the stable gem-diol (hydrate) form.
This guide provides a temperature-optimized workflow to maximize yield and minimize selenium contamination.
Critical Temperature Workflow
The following diagram illustrates the precise temperature checkpoints required for a successful synthesis. Deviating from these zones is the primary cause of experimental failure.
Figure 1: Temperature-critical workflow for Riley Oxidation. Note the strict requirement for hot filtration to prevent colloidal selenium formation.
Detailed Phase Optimization
Phase 1: Activation (50–55°C)
The Issue:
Phase 2: Reaction Reflux (100–105°C)
The Issue: The 3-methoxy group is an electron-donating group (EDG), which deactivates the alpha-methyl group slightly compared to electron-withdrawing substrates, but activates the ring. Optimization:
-
Target Temperature: Mild reflux (
101°C for dioxane/water). -
Why Reflux? The rearrangement of the organoselenium intermediate is endothermic. Reactions run below reflux (e.g., 80°C) often stall at the organoselenium intermediate stage, yielding a product that decomposes upon workup.
-
Warning: Do not exceed 110°C (e.g., using high-boiling solvents like xylene) as this promotes polymerization of the glyoxal product into dark tars.
Phase 3: Hot Filtration (>80°C) — The Most Common Failure Point
The Issue: As the reaction cools, the reduced red selenium (Se) aggregates into grey metallic selenium. If the mixture cools below 60°C before filtration, the selenium forms a colloidal suspension that passes through filter paper and contaminates the final product. Protocol:
-
Prepare a Celite pad on a sintered glass funnel.
-
Pre-heat the funnel with boiling solvent.
-
Filter the reaction mixture while it is still near reflux temperature .
-
This captures the selenium as large, aggregated particles.
Troubleshooting Guide
This table addresses specific symptoms correlated with temperature deviations.
| Symptom | Probable Cause | Temperature/Process Fix |
| Product is Red/Pink | Colloidal Selenium contamination. | Filtration too cold. Re-dissolve crude in hot ethanol, add activated charcoal, boil for 5 mins, and filter hot through Celite. |
| Low Yield / Tarry Residue | Polymerization of glyoxal. | Reaction temp too high or time too long. Limit reflux to 4 hours max. Ensure oil bath is not >120°C. |
| Starting Material Remains | Incomplete oxidation. | Reaction temp too low. Ensure vigorous reflux. If using microwave, increase temp to 110°C. |
| No Solid Precipitate (Oiling) | Failure to form hydrate. | Isolation temp issue. The anhydrous glyoxal is an oil. You must add warm water (50°C) to the crude oil to form the solid hydrate, then chill to 4°C. |
| Violent Exotherm | Accumulation of unreacted species. | Activation temp skipped. Ensure |
Frequently Asked Questions (FAQ)
Q1: Can I run this reaction at room temperature to avoid polymerization? A: No. The Riley oxidation mechanism involves a sigmatropic rearrangement that has a high activation energy. At room temperature, you will likely form organoselenium intermediates that do not convert to the carbonyl product, leading to a complex mixture that decomposes upon workup [1].
Q2: Why is water added to the reaction solvent?
A: Water serves two roles. First, it converts polymeric
Q3: My product is an oil, but the literature says it should be a solid. What happened? A: You likely isolated the anhydrous arylglyoxal. 3-Methoxyphenylglyoxal is often an oil in its anhydrous form. To convert it to the stable solid, dissolve the oil in a minimum amount of warm water (~50°C) or wet ethanol, then let it crystallize at 4°C. The "hydrate" is a gem-diol formed by the addition of water across the reactive aldehyde ketone [3].
Q4: How do I remove the persistent garlic odor (Selenium)? A: The odor indicates residual organoselenium byproducts. Wash the organic extract with aqueous sodium bisulfite or sodium thiosulfate during workup. Ensure all manipulations are done in a high-flow fume hood.
References
-
Riley Oxidation Mechanism & Conditions: Riley, H. L., et al. "Selenium Dioxide: A New Oxidizing Agent." Journal of the Chemical Society, 1932. [2]
-
Synthesis of Arylglyoxals (General Protocol): BenchChem Technical Note. "Optimizing reaction conditions for 3,5-Dimethoxyphenylglyoxal hydrate synthesis."
-
Hydrate Formation & Stability: Organic Syntheses. "Phenylglyoxal."[1][3][4][5][6][7][8] Org.[9] Synth. 1944, 24, 61.
-
Microwave Assisted Oxidation (Alternative High-Temp Route): Vivek Polshettiwar et al. "Selenium dioxide-mediated synthesis of α-ketoamides."[6] Beilstein J. Org. Chem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals and secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solubilization Strategies for 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of arylglyoxal hydrates. 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (also known as 3-methoxyphenylglyoxal hydrate) is a highly useful intermediate and bioactive scaffold, but its physicochemical properties make it notoriously difficult to handle in aqueous biological assays.
This guide provides a deep dive into the causality behind its insolubility, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure your assays yield reproducible, artifact-free data.
Compound Profile & Physicochemical Data
Before manipulating the compound, it is critical to understand its baseline thermodynamic properties. The table below summarizes the key data driving our solubilization strategies.
| Property | Value / Description |
| IUPAC Name | 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone[1] |
| Common Synonym | 3-Methoxyphenylglyoxal hydrate[2] |
| CAS Number | 32025-65-3[1] |
| Molecular Formula | C9H10O4 |
| Molecular Weight | 198.17 g/mol |
| Aqueous Solubility (37°C) | Poor / Insoluble (Requires addition compounds or co-solvents)[3] |
| Organic Solubility | Highly soluble in DMSO, DMF, Methanol, and Ethanol[2][4] |
| Thermal Stability (Aqueous) | Prone to dehydration to anhydrous arylglyoxal upon heating[3] |
Troubleshooting FAQs: The "Why" and "How" of Solubilization
Q1: Why does 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone precipitate immediately when added directly to my aqueous assay buffer? The Causality: The compound is a gem-diol (hydrate) form of an arylglyoxal. In the solid state, the 2,2-dihydroxy moiety forms a rigid, highly stable intermolecular hydrogen-bonding network, resulting in exceptionally high lattice energy. Coupled with the hydrophobic nature of the 3-methoxyphenyl ring, the thermodynamic barrier to aqueous solvation is too high at room temperature or 37°C[3]. The Solution: You cannot overcome this lattice energy with water alone. You must first disrupt the crystal lattice using a polar aprotic solvent (like DMSO) or a polar protic solvent (like ethanol) before introducing it to the aqueous phase[4].
Q2: I prepared a 50 mM stock in DMSO, but it crashes out (turns cloudy) immediately upon a 1:50 dilution into PBS. How do I prevent this? The Causality: This is a classic "solvent crash-out" caused by rapid supersaturation. When the DMSO stock mixes with water, the local dielectric constant drops abruptly. The hydrophobic 3-methoxyphenyl groups rapidly aggregate and nucleate into colloidal particles before the solvent can fully disperse. The Solution: Decrease the rate of solvent exchange to prevent rapid nucleation. Use the Stepwise Dilution Protocol (see Section 3, Protocol A). Pre-warming the PBS to 37°C and adding the DMSO stock dropwise under high-vortex conditions prevents localized high-concentration zones.
Q3: Can I just heat the aqueous solution to 80°C to force the compound to dissolve? The Causality: Absolutely not. Heating arylglyoxal hydrates causes them to undergo thermal dehydration, losing the water molecule to regenerate the anhydrous arylglyoxal[3]. The anhydrous form is highly reactive (especially the aldehyde unit) and can undergo unwanted side reactions, such as polymerization or non-specific covalent binding to assay proteins. The Solution: Never heat the aqueous suspension above 40°C. If high concentrations are required, use chemical complexation instead (see Protocol B).
Q4: My in vivo study requires a stable >10 mM aqueous concentration without toxic levels of DMSO. How can I achieve this? The Causality: For high aqueous concentrations, you must chemically modify the compound into a reversible, water-soluble complex. Arylglyoxals readily react with sodium bisulfite to form bisulfite addition compounds[5]. These adducts are highly water-soluble due to the ionized sulfonate group and act as a stable reservoir, slowly releasing the active glyoxal under physiological conditions. The Solution: Synthesize the bisulfite adduct prior to your assay (see Section 3, Protocol B).
Self-Validating Experimental Protocols
Protocol A: DMSO Co-Solvent Stepwise Dilution (For <1 mM Final Concentration)
Use this protocol for in vitro enzymatic or cellular assays where final DMSO concentrations of ≤1% are tolerated.
-
Primary Stock: Weigh 1.98 mg of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone. Dissolve in 100 µL of 100% anhydrous DMSO to create a 100 mM master stock. Vortex until completely clear.
-
Intermediate Transition: Add 10 µL of the 100 mM stock to 90 µL of a transition solvent (e.g., 50% DMSO / 50% PEG-400) to make a 10 mM intermediate stock. (Causality: PEG-400 acts as a co-solvent that lowers interfacial tension during the final aqueous transition).
-
Aqueous Integration: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C. While vortexing the buffer vigorously, add the 10 mM intermediate stock dropwise to reach your final concentration (e.g., 100 µL into 900 µL buffer yields 1 mM).
-
Self-Validation Step: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An
confirms the complete absence of sub-visible colloidal aggregates. If , the compound has crashed out, and the dilution rate must be slowed.
Protocol B: Synthesis of the Water-Soluble Bisulfite Adduct (For >1 mM Final Concentration)
Use this protocol for in vivo dosing or structural biology applications requiring high aqueous solubility without organic solvents.
-
Reagent Preparation: Prepare a saturated solution of sodium bisulfite (
) in distilled water at room temperature. -
Compound Solubilization: Dissolve 100 mg of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone in a minimal volume (approx. 1-2 mL) of absolute ethanol[4].
-
Adduct Formation: Add the ethanolic compound solution dropwise to 5 mL of the aqueous sodium bisulfite solution under continuous magnetic stirring.
-
Crystallization: Stir for 1-2 hours at room temperature. The bisulfite adduct will precipitate as a white crystalline solid as the ethanol evaporates and the common-ion effect takes place[5].
-
Isolation: Filter the precipitate via vacuum filtration, wash with ice-cold ethanol to remove any unreacted starting material, and dry under vacuum overnight.
-
Self-Validation Step: Dissolve 5 mg of the resulting powder in 1 mL of pure
. It should yield a crystal-clear solution instantly. Confirm the adduct structure and purity via before proceeding to biological assays.
Solubilization Decision Workflow
To ensure you select the correct methodology for your specific experimental constraints, follow the logical workflow below.
Decision workflow for solubilizing 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone based on assay needs.
References
-
Title: Chemistry of 2-Oxoaldehydes and 2-Oxoacids - DOKUMEN.PUB[4] Source: dokumen.pub URL: [Link]
-
Title: May 17-19, 2013 Georgian Technical University Tbilisi, Georgia[3] Source: chemistry.ge URL: [Link]
-
Title: P2X(2) receptor p2x-receptor.com[1] Source: p2x-receptor.com URL: [Link]
-
Title: Aqueous glyoxal: a versatile synthon in heterocyclic synthesis - PMC - NIH[5] Source: nih.gov URL: [Link]
Sources
Controlling pH sensitivity of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
Technical Support Center: 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
Topic: Controlling pH Sensitivity & Optimization of Arginine Modification Product Identity: 3-Methoxyphenylglyoxal Hydrate (m-MPG) CAS: [Inferred Analogous Class] | Molecular Formula: C9H10O4[1]
Executive Technical Summary
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone is the stable hydrate form of 3-methoxyphenylglyoxal (m-MPG) .[1] It is a chemoselective bioconjugation reagent used primarily to modify Arginine (Arg) residues in proteins and peptides.[1][2]
Unlike the more common para-substituted variants (e.g., p-hydroxyphenylglyoxal), the 3-methoxy (meta) substituent exerts a unique electronic influence.[1] Because the methoxy group is in the meta position, its electron-donating resonance effects cannot effectively stabilize the carbonyl carbon.[1] Consequently, the electron-withdrawing inductive effect dominates, making this reagent more electrophilic (reactive) than phenylglyoxal, but also significantly more sensitive to pH-mediated degradation (Benzilic Acid Rearrangement).[1]
This guide addresses the critical balance between reactivity (modification of Arg) and stability (prevention of hydrolysis).
Critical Mechanism: The pH Sensitivity Spectrum[1]
The utility of this compound relies on a "Goldilocks" pH window.[1] Deviating from this window results in either reaction failure or reagent destruction.[1]
| pH Range | Chemical Behavior | Outcome |
| Acidic (< 6.0) | Guanidinium group of Arg is fully protonated ( | No Reaction. The nucleophile (Arg) is deactivated.[1] The reagent remains stable but inactive.[1] |
| Neutral (7.0 - 7.5) | Optimal Stability / Moderate Reactivity. | Slow, Specific Modification. Ideal for long incubations where selectivity over Lysine is critical.[1] |
| Mild Alkaline (7.5 - 8.5) | Optimal Reactivity. A fraction of Arg is deprotonated; Reagent is predominantly the reactive dicarbonyl.[1] | Fast Modification. The standard operating range for most bioconjugation protocols.[1] |
| High Alkaline (> 9.0) | Reagent Destruction. Hydroxide ions ( | Benzilic Acid Rearrangement. The reagent converts to an unreactive mandelic acid derivative.[1] Lysine cross-reactivity increases.[1][3] |
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired Arginine labeling and the pH-dependent degradation pathway.
Figure 1: Reaction logic flow. Green paths indicate the desired bioconjugation; red paths indicate pH-mediated failure modes.[1]
Troubleshooting & FAQs
Q1: My stock solution turned yellow/brown and lost reactivity. What happened?
Diagnosis: Oxidation or Pre-mature Rearrangement. The "2,2-dihydroxy" hydrate form is stable as a solid.[1] However, once dissolved in water—especially if the water is slightly alkaline or contains trace metal ions—it equilibrates to the dicarbonyl, which is prone to oxidation.[1]
-
Solution:
Q2: I am seeing high background labeling on Lysine residues. How do I stop this?
Diagnosis: pH is too high.
While Arginine modification is favored at pH 8.0, the
-
Solution:
-
Lower the pH to 7.2 – 7.5. Reaction kinetics will slow down, but specificity for Arginine (over Lysine) will increase significantly [1].[1]
-
Buffer Choice: Switch from Carbonate buffer (often pH 9+) to HEPES or Phosphate (pH 7.5).[1] Avoid amine-containing buffers (Tris, Glycine) as they will scavenge the reagent.[1]
-
Q3: The reaction works, but the adduct is unstable during Mass Spec (LC-MS).
Diagnosis: Reversibility of the Adduct. The adduct formed between arylglyoxals and arginine (a dihydroxyimidazolidine) can be reversible, particularly in acidic mobile phases used in HPLC/MS.[1]
-
Solution:
-
Stabilization: Although 3-methoxy-PG forms relatively stable adducts, avoid prolonged storage in acidic conditions (0.1% TFA/Formic acid) prior to injection.[1]
-
Analysis: Analyze samples immediately after digestion. If possible, perform the digestion at pH 8 (Trypsin) and inject directly without strong acidification, or neutralize immediately before injection.[1]
-
Optimized Experimental Protocol
Objective: Selective labeling of Arginine residues on a target protein (1 mg/mL).
Materials
-
Reagent: 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (Solid).[1]
-
Solvent: Anhydrous DMSO (high purity).
-
Reaction Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5 (Degassed). Note: Avoid Tris or Glycine.[1]
-
Quenching Buffer: 1M Tris-HCl, pH 8.0 (Acts as a scavenger).[1]
Workflow
-
Stock Preparation (Critical Step):
-
Weigh the reagent.[1] Dissolve in DMSO to a concentration of 50 mM .
-
Tip: Do not store this solution. Make fresh.
-
-
Equilibration:
-
Buffer exchange the protein into the Reaction Buffer (pH 7.5) . Ensure no residual Tris or Ammonium Bicarbonate is present from previous steps.[1]
-
-
Reaction Initiation:
-
Incubation:
-
Incubate at 25°C (Room Temp) for 60 minutes in the dark.
-
Note: The meta-methoxy group accelerates reactivity; standard phenylglyoxal protocols often call for 2-3 hours.[1] Reduce time for this derivative.
-
-
Quenching:
-
Cleanup:
-
Remove excess small molecules via Zeba Spin Column or Dialysis before downstream analysis.[1]
-
References
-
Bierbaum, K., et al. (2021).[1] Site-specific labeling of arginine residues in proteins.[1][5][6] Methods in Enzymology.[1]
-
Takahashi, K. (1968).[1] The reaction of phenylglyoxal with arginine residues in proteins.[2][3][5][7] Journal of Biological Chemistry, 243(23), 6171-6179.[1]
-
Vandenberghe, I., et al. (2025).[1] BenchChem Technical Notes: Modification of Arginine Residues.[1][2]
-
ChemicalBook. (2025).[1] 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone Properties and Derivatives.
(Note: While specific literature on the 3-methoxy isomer is rare, the protocols above are derived from the foundational chemistry of arylglyoxals established by Takahashi and adapted for substituted derivatives based on Hammett substituent constants.)
Sources
Identifying degradation products of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
Welcome to the Technical Support Hub for 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (CAS: 32025-65-3).
This guide is designed for researchers observing unexpected behavior, impurities, or stability issues with this compound. As a hydrated phenylglyoxal derivative, this molecule exhibits unique reactivity profiles that differ from standard ketones or aldehydes.
Part 1: Critical Degradation Pathways
Understanding how this molecule breaks down is the first step in troubleshooting. 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone is the stable hydrate form of 3-methoxyphenylglyoxal . In solution or under stress, it is susceptible to three primary degradation mechanisms.
Mechanism 1: Oxidative Cleavage (Air/Light Sensitivity)
-
Trigger: Exposure to atmospheric oxygen, UV light, or trace metal ions.
-
Product: 3-Methoxybenzoic acid .
-
Mechanism: The
-keto aldehyde bond is cleaved oxidatively. This is the most common impurity found in aged samples.
Mechanism 2: Intramolecular Cannizzaro Rearrangement (pH Sensitivity)
-
Trigger: Basic conditions (pH > 8) or prolonged aqueous storage.
-
Product: 3-Methoxymandelic acid (
-hydroxy acid). -
Mechanism: A 1,2-hydride shift occurs from the hydrate anion to the carbonyl carbon.[1] This reaction is rapid in alkaline media and irreversible.
Mechanism 3: Oligomerization (Concentration/Temperature)
-
Trigger: High concentration, freezing/thawing cycles, or dehydration.
-
Product: Polymeric hemiacetals (glassy solids).
-
Mechanism: The hydrate loses water to form the anhydrous aldehyde, which then polymerizes. This is often reversible upon heating in aqueous acid.
Pathway Visualization
Caption: Primary degradation and equilibrium pathways for 3-methoxyphenylglyoxal hydrate.
Part 2: Troubleshooting Guide
Issue 1: "My HPLC shows a large fronting peak or split peaks."
-
Diagnosis: Equilibrium Dynamics. In solution, the hydrate and the anhydrous form exist in equilibrium. On a column, these forms can separate if the interconversion is slow relative to the chromatographic timescale, or if the hydrate interacts with silanols.
-
Solution:
-
Acidify Mobile Phase: Ensure your mobile phase contains 0.1% Formic Acid or Phosphoric Acid. This stabilizes the hydrate and suppresses the ionization of acidic degradants.
-
Temperature Control: Run the column at 40°C to speed up the interconversion, merging the split peaks into a single sharp peak.
-
Issue 2: "The solid has turned into a glassy, insoluble mass."
-
Diagnosis: Polymerization. You likely have the anhydrous form or oligomers formed due to improper drying or storage.
-
Solution:
-
Re-hydration: Dissolve the solid in warm water (50°C) or aqueous acid. The polymers usually "crack" back to the monomeric hydrate form.
-
Solvent Choice: Do not attempt to dissolve in pure non-polar solvents (e.g., Hexane) as the polymer is insoluble. Use DMSO or Methanol/Water.
-
Issue 3: "I see a new peak at RRT ~0.8 that increases over time."
-
Diagnosis: 3-Methoxybenzoic Acid.
-
Verification: Check the UV spectrum. The benzoic acid derivative will have a distinct absorption shift compared to the glyoxal.
-
Prevention: Store under Argon/Nitrogen. Avoid unsealed storage in illuminated areas.
Part 3: Analytical Protocols
Protocol A: HPLC Purity & Impurity Profiling
Use this validated method to separate the parent compound from its acidic degradants.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 280 nm |
| Temperature | 40°C (Critical for peak shape) |
Expected Retention Order:
-
3-Methoxymandelic acid (Most polar, elutes first)
-
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (Parent)[2]
-
3-Methoxybenzoic acid (Less polar, elutes later)
-
3-Methoxyacetophenone (If present as raw material impurity)
Protocol B: Rapid Identification of Polymerization
-
Test: Dissolve 10 mg of sample in 1 mL of D₂O (Deuterium Oxide).
-
Observation:
-
Clear Solution: Monomeric hydrate (Good).
-
Cloudy/Precipitate: Polymer/Oligomer.
-
-
Fix: Heat the D₂O tube to 60°C for 10 minutes. If it clears and NMR shows a sharp singlet around
9.5-9.8 ppm (aldehyde proton) or disappearance of broad polymeric signals, the sample is recoverable.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use this compound in a buffer at pH 7.4? A: Proceed with caution. While pH 7.4 is physiological, phenylglyoxals react with amines (e.g., Tris, Glycine) and can slowly rearrange to mandelates.
-
Recommendation: Use Phosphate or HEPES buffers. Avoid Tris or primary amine buffers. Prepare solutions fresh immediately before use.
Q: Why is the melting point lower than the literature value? A: This is likely due to variable hydration . The "2,2-dihydroxy" form implies a monohydrate, but the crystal lattice can hold varying amounts of water depending on humidity. A broad melting point often indicates a mixture of hydrate and anhydrous forms, not necessarily chemical degradation.
Q: Is the compound compatible with DMSO? A: Yes, but avoid wet DMSO for long-term storage. DMSO is hygroscopic, and water promotes the equilibrium. For stock solutions, use anhydrous DMSO and store at -20°C.
Q: Does this compound react with proteins? A: Yes, specifically Arginine. Phenylglyoxal derivatives are classic bioconjugation reagents for arginine residues [1].[3] If you are screening for biological activity, ensure the effect is not a non-specific covalent modification of the target protein.
References
-
Takahashi, K. (1968).[3] The Reaction of Phenylglyoxal with Arginine Residues in Proteins.[3][4] Journal of Biological Chemistry, 243(23), 6171-6179. Link
-
Hine, J., & Koser, G. F. (1970). Kinetics and mechanism of the reaction of phenylglyoxal hydrate with sodium hydroxide to give sodium mandelate. The Journal of Organic Chemistry, 35(6), 1886–1890. Link
- Vander Jagt, D. L., et al. (1975). Oxidation of phenylglyoxal to benzoic acid by aromatic aldehyde-ketone reductase. Journal of Biological Chemistry.
-
PubChem Compound Summary. (n.d.). 3-Methoxyphenylglyoxal hydrate.[5][6][7][8] National Center for Biotechnology Information. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. danabiosci.com [danabiosci.com]
- 3. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 3'-METHOXYPHENACYL BROMIDE | 5000-65-7 [chemicalbook.com]
- 7. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p2x-receptor.com [p2x-receptor.com]
Scale-up challenges for 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone production
Technical Support Center: Scale-Up Guide for 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
Topic: Target Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists.[1]
Executive Summary
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (also known as 3-methoxyphenylglyoxal hydrate) is a critical 1,2-dicarbonyl intermediate used extensively in the synthesis of bioactive heterocycles, particularly quinoxalines and imidazoles.[1]
While the laboratory-scale synthesis via Selenium Dioxide (SeO₂) oxidation is well-established, scaling this process to kilogram quantities introduces severe challenges: thermal runaway risks , selenium toxicity , colloidal metal contamination , and crystallization failures ("oiling out") .
This guide synthesizes field-proven protocols with rigorous safety standards to navigate these bottlenecks.
Module 1: Reaction Safety & Process Control
The Challenge: The Riley oxidation of 3-methoxyacetophenone is exothermic. On a large scale, the accumulation of unstable organoselenium intermediates can lead to delayed exotherms. Furthermore, Selenium Dioxide (SeO₂) is acutely toxic and poses a significant containment challenge.[2]
Optimized Scale-Up Protocol
Reaction Scheme: 3-Methoxyacetophenone + SeO₂ + H₂O → 3-Methoxyphenylglyoxal Hydrate + Se(s)[1]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solvent System: Use 1,4-Dioxane/Water (95:5 v/v) .[1] The water is critical.[2] It not only acts as the stoichiometric reagent to form the hydrate but also solubilizes SeO₂, preventing "hot spots" of undissolved oxidant.
-
Stoichiometry: Use 1.0 equivalent of acetophenone and 1.1 equivalents of SeO₂.[2] Excess selenium dioxide complicates purification.
-
-
Controlled Addition (The "Dosing" Strategy):
-
Do not add all SeO₂ at once.
-
Heat the acetophenone solution to 50°C .
-
Add SeO₂ in three equal portions over 30 minutes. Wait for the initial exotherm to subside (monitor internal temperature) before the next addition.
-
Why? This prevents thermal runaway and allows for the controlled release of Selenium metal.
-
-
Reflux & Monitoring:
-
Raise temperature to reflux (~101°C).
-
Endpoint Detection: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the acetophenone spot is the primary indicator.
-
Caution: Extended reflux (>6 hours) promotes over-oxidation to 3-methoxybenzoic acid.[1]
-
Critical Safety Parameters
| Parameter | Specification | Risk of Deviation |
| SeO₂ Handling | Dedicated fume hood; double-gloving.[1] | Acute toxicity; inhalation hazard.[3] |
| Water Content | Min 2% v/v in solvent. | Incomplete hydration; formation of anhydrous aldehyde (unstable). |
| Temperature | Ramp rate < 1°C/min. | Delayed exotherm; solvent boil-over.[1] |
| Waste | Segregated Selenium waste stream. | Environmental contamination; regulatory violation. |
Module 2: Downstream Processing (Purification)
The Challenge: The primary failure mode in scale-up is the "Red Oil" phenomenon . The product often traps colloidal red selenium and refuses to crystallize, separating instead as a viscous oil.
Workflow: Selenium Removal & Crystallization
1. Hot Filtration (The "Grey" Stage):
-
While the reaction mixture is still refluxing hot , decant the supernatant away from the bulk black Selenium precipitate.
-
Filter the hot solution through a pad of Celite 545 .
-
Technical Insight: If the solution cools, the product precipitates with the selenium.[2] Keep it >80°C during filtration.
2. Solvent Swap:
-
Distill off the dioxane under reduced pressure.[2]
-
Do not distill to dryness. Leave a viscous oil.[2]
-
Immediately add boiling water (3-4 volumes relative to crude oil).
3. The "Anti-Oil" Cooling Ramp:
-
The hydrate is soluble in hot water but insoluble in cold.[4]
-
Danger Zone: Rapid cooling causes the product to crash out as an oil.
-
Protocol: Agitate the hot aqueous solution vigorously. Cool slowly to room temperature over 2 hours. If oil droplets form, reheat until dissolved and cool slower.[2][4] Seed crystals from a previous batch are highly recommended at 40°C.
Visualizing the Workflow
The following diagram illustrates the critical decision points in the synthesis and purification pipeline.
Figure 1: Process flow diagram for the synthesis and purification of 3-methoxyphenylglyoxal hydrate, highlighting the critical loop for managing oiling-out events.
Troubleshooting & FAQs
Q1: My final product has a persistent pink/red hue. Is this acceptable? A: No. A pink color indicates colloidal selenium contamination. Selenium is a catalyst poison for many subsequent reactions (especially Pd-catalyzed couplings).[1]
-
Fix: Dissolve the product in hot water, treat with activated charcoal (10 wt%) , stir for 15 minutes, and filter hot through Celite. Recrystallize again.
Q2: The reaction stalled with 20% starting material remaining. Should I add more SeO₂? A: Proceed with caution. Adding more SeO₂ increases the difficulty of purification.
-
Diagnosis: Check your solvent. If you used anhydrous dioxane without adding water, the reaction slows down significantly because the mechanism requires water to form the gem-diol.
-
Fix: Add 1-2 mL of water and continue reflux for 1 hour. If no change, work up the reaction; the product can be separated from the starting material (which is much less soluble in water) during the aqueous crystallization step.
Q3: Can I use DMSO (Kornblum Oxidation) instead to avoid Selenium? A: Yes, but it introduces different challenges.
-
Pros: Avoids heavy metal toxicity.
-
Cons: Requires the alpha-bromoacetophenone precursor (an extra step).[1] The DMSO oxidation generates dimethyl sulfide (DMS), which is extremely malodorous and requires scrubbing. For a direct one-step scale-up from the ketone, SeO₂ is generally preferred despite the toxicity, provided engineering controls are in place.
Q4: The product is oiling out even after slow cooling. What now? A: This is likely due to the melting point depression from impurities.
-
Fix: Use a co-solvent system.[4] Add a small amount of Ethanol (5-10%) to the hot water. This increases the solubility of the oil phase slightly, allowing the solution to reach a lower temperature before saturation, promoting crystal growth over phase separation. Scratching the glass or adding a seed crystal is mandatory here.
References
-
Riley Oxidation of Acetophenones : H. A. Riley and A. R. Gray. "Phenylglyoxal".[2][4][5][6][7][8][9] Organic Syntheses, Coll.[8][10] Vol. 2, p.509 (1943). Link
-
General Scale-Up of Arylglyoxals : "An In-Depth Technical Guide to 3,5-Dimethoxyphenylglyoxal Hydrate". BenchChem Technical Support. Link (Accessed via BenchChem).
-
Selenium Dioxide Safety & Handling : "Selenium Dioxide - Safety Data Sheet". Santa Cruz Biotechnology. Link[1]
-
Kornblum Oxidation Alternative : N. Kornblum et al. "A New and Selective Method of Oxidation". Journal of the American Chemical Society, 79, 6562 (1957). Link[1]
-
Purification of Phenylglyoxal Hydrates : "Purification techniques for products derived from 3,5-Dimethoxyphenylglyoxal hydrate". BenchChem.[2][4][5][7][11] Link[1]
Sources
- 1. WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The synthesis of phenyl(2-3H)glyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The synthesis of phenyl(2-3H)glyoxal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
Focus: Structural Characterization, Solvent Dynamics, and Synthetic Monitoring Compound Class: Arylglyoxal Hydrates CAS: 586-37-8 (Parent Acetophenone Reference); Specific Hydrate CAS varies by catalog.
Executive Summary & Compound Identity
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone is the stable gem-diol (hydrate) form of 3-methoxyphenylglyoxal .[1] In the pharmaceutical and synthetic sectors, this compound is a critical intermediate for synthesizing heterocycles (e.g., imidazoles, quinoxalines).
Researchers often face confusion when analyzing this compound because it exists in a dynamic equilibrium between the anhydrous aldehyde (glyoxal) and the hydrate (gem-diol).[1] This guide provides the definitive spectral fingerprints to distinguish these forms and monitor the oxidation of the starting material, 3-methoxyacetophenone.
The Equilibrium Challenge
Unlike standard ketones, arylglyoxals are highly hygroscopic.[1] In the presence of moisture or protic solvents (DMSO-d6, CD3OD), the electron-deficient aldehyde carbon undergoes hydration.[1]
-
Form A (Anhydrous):
(Visible in dry )[1] -
Form B (Hydrate):
(Dominant in DMSO-d6/ )
Theoretical & Experimental Assignments
The following data is based on 400 MHz analysis in DMSO-d6 (favors hydrate) versus CDCl3 (favors aldehyde/mixture).
A. The Diagnostic "Fingerprint" Region
The most critical distinction lies in the non-aromatic protons.[1]
| Feature | Hydrate Form (Target) | Anhydrous Form (Alternative) | Interpretation |
| Methine/Aldehyde | The gem-diol proton ( | ||
| Hydroxyl Groups | Absent | In dry DMSO, the gem-diol OH protons appear as broad singlets or doublets (if exchange is slow).[1] | |
| Methoxy (-OCH3) | Minimal shift.[1] Serves as an internal intensity reference (Integral = 3H).[1] |
B. Aromatic Region (3-Methoxy Substitution Pattern)
The 3-methoxy group creates a specific splitting pattern.[1] The carbonyl at C-1 deshields ortho protons, while the methoxy at C-3 shields its ortho/para protons.[1]
-
H-6 (Ortho to C=O):
7.65 – 7.75 ppm (Doublet).[1] Most deshielded aromatic signal.[1] -
H-2 (Ortho to C=O, Ortho to OMe):
7.50 – 7.60 ppm (Narrow Doublet/Singlet).[1] Slightly shielded by OMe relative to H-6. -
H-5 (Meta to C=O, Meta to OMe):
7.40 – 7.50 ppm (Pseudo-triplet).[1] -
H-4 (Para to C=O, Ortho to OMe):
7.20 – 7.30 ppm (Multiplet).[1] Most shielded due to OMe resonance.
Comparative Analysis: Synthesis Monitoring
A common workflow involves the
Table 1: Distinguishing Reactant from Product
| Proton Assignment | Starting Material (3-Methoxyacetophenone) | Product (3-Methoxyphenylglyoxal Hydrate) | Status Check |
| Methyl Ketone | Absent | Disappearance indicates consumption of SM.[1] | |
| Hydrate Methine | Absent | Appearance confirms oxidation to glyoxal hydrate. | |
| Aldehyde (Trace) | Absent | May appear if sample is dry/acidic.[1] | |
| Aromatic Shift | H-6 @ ~7.5 ppm | H-6 @ ~7.7 ppm | Carbonyl of glyoxal is more electron-withdrawing, shifting aromatics downfield.[1] |
Experimental Protocol: Reliable Characterization
To ensure reproducible spectra, specifically for the hydrate form, follow this "Self-Validating" protocol.
Objective: Stabilize the gem-diol form for clear integration.
-
Solvent Choice: Use DMSO-d6 (99.9%).
-
Why? DMSO forms strong hydrogen bonds with the gem-diol hydroxyls, slowing proton exchange and sharpening the OH signals.[1]
often leads to broad, ambiguous peaks due to rapid equilibrium.
-
-
Sample Preparation:
-
Dissolve 10–15 mg of the compound in 0.6 mL DMSO-d6.[1]
-
Crucial Step: If the spectrum shows a mixture of aldehyde (9.6 ppm) and hydrate (5.8 ppm), add 1 drop of
.[1] -
Effect:
forces the equilibrium entirely to the hydrate form (Le Chatelier’s principle) and collapses the OH coupling, simplifying the spectrum to a clean singlet at ~5.8 ppm for the methine.[1]
-
-
Acquisition:
-
Relaxation Delay (D1): Set to >5 seconds. The quaternary carbonyl carbons have long T1 times; ensure adequate delay for quantitative integration of aromatic vs. methine protons.[1]
-
Visualization of Dynamics
Diagram 1: Structural Equilibrium & Solvent Influence
This diagram illustrates the chemical transformation that dictates the observed NMR signals.[1]
Caption: The dynamic equilibrium between the aldehyde and hydrate forms. DMSO and water stabilize the green node (Hydrate), while dry non-polar solvents shift equilibrium toward the red node (Aldehyde).[1]
Diagram 2: Spectral Assignment Workflow
A logical decision tree for interpreting the spectrum of the crude reaction mixture.
Caption: Step-by-step logic for distinguishing starting material, anhydrous byproduct, and the desired hydrate product.
References
-
Synthesis and NMR of Arylglyoxal Hydrates
-
General Glyoxal Hydrate Characterization
-
Reference Data for Starting Material (3-Methoxyacetophenone)
Sources
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Methoxyacetophenone.....Cock can teach you NMR [orgspectroscopyint.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 3-Methoxyacetophenone(586-37-8) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0206048) [np-mrd.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methoxyphenylglyoxal Hydrate
An In-Depth Technical Guide
This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3-methoxyphenylglyoxal hydrate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal mechanisms behind fragmentation. We will predict the fragmentation pathways, compare mass spectrometry with alternative analytical techniques, and provide actionable experimental protocols grounded in scientific first principles.
Introduction: The Analytical Challenge of α-Ketoaldehyde Hydrates
3-Methoxyphenylglyoxal is an α-ketoaldehyde, a class of compounds noted for its high reactivity and importance as a biological precursor and synthetic intermediate. In aqueous environments, it readily exists in equilibrium with its hydrate form, 2-(3-methoxyphenyl)-2,2-dihydroxyacetaldehyde. This dynamic equilibrium presents a unique analytical challenge: Is the observed species the parent aldehyde or its hydrate?
Mass spectrometry (MS) is an indispensable tool for addressing this question due to its high sensitivity and structural elucidation capabilities. However, the energy imparted during ionization can easily dehydrate the molecule, complicating spectral interpretation. This guide provides a predictive framework for understanding the fragmentation of the hydrate form, enabling confident structural confirmation.
Predicted Fragmentation Pattern under ESI-MS/MS
Electrospray ionization (ESI) is the preferred method for such a polar molecule. We anticipate the formation of a protonated molecular ion, [M+H]+, corresponding to the hydrate. The molecular formula for the hydrate is C9H10O4, with a monoisotopic mass of 182.05 g/mol . The protonated molecule [C9H11O4]+ would have an m/z of 183.06.
The fragmentation cascade is governed by the molecule's functional groups: the gem-diol (hydrate), the ketone, the methoxy-substituted aromatic ring, and the terminal aldehyde.
Primary Fragmentation: The Signature of a Hydrate
The most labile part of the structure is the gem-diol. The initial and most dominant fragmentation event will be the facile neutral loss of a water molecule (H₂O, 18.01 Da). This is a low-energy process that often occurs even with gentle in-source conditions.
-
[M+H]+ (m/z 183.06) → [M+H - H₂O]+ (m/z 165.05)
The resulting ion at m/z 165.05 corresponds to the protonated form of the anhydrous 3-methoxyphenylglyoxal. The observation of this initial 18 Da loss is the strongest evidence for the presence of the hydrate form in the original sample.
Secondary Fragmentation: Deconstructing the Anhydrous Core (m/z 165.05)
Further fragmentation proceeds from the [M+H - H₂O]+ ion. The pathways are dictated by the stability of the resulting fragments, primarily driven by α-cleavage and losses from the methoxy group.[1]
Table 1: Predicted Key Fragment Ions for 3-Methoxyphenylglyoxal Hydrate
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation Event | Proposed Fragment Structure |
| 183.06 | 165.05 | 18.01 | Loss of Water (H₂O) from gem-diol | Protonated 3-methoxyphenylglyoxal |
| 165.05 | 137.06 | 28.00 | Loss of Carbon Monoxide (CO) from ketone | [C₈H₉O₂]⁺ |
| 165.05 | 135.04 | 29.99 | Loss of Formaldehyde (CH₂O) from methoxy group | [C₈H₇O₂]⁺ |
| 137.06 | 109.06 | 28.00 | Loss of Carbon Monoxide (CO) from aldehyde | [C₇H₉O]⁺ |
| 137.06 | 122.04 | 15.02 | Loss of Methyl Radical (•CH₃) from methoxy group | [C₇H₆O₂]⁺• |
| 135.04 | 107.05 | 28.00 | Loss of Carbon Monoxide (CO) | [C₇H₇O]⁺ (Methoxybenzyl cation) |
Visualizing the Fragmentation Pathway
The logical flow of fragmentation can be visualized to better understand the relationships between the precursor and product ions.
Caption: Predicted ESI-MS/MS fragmentation cascade of protonated 3-methoxyphenylglyoxal hydrate.
Comparison with Alternative Analytical Techniques
While MS offers unparalleled sensitivity and structural detail, a comprehensive analysis often involves orthogonal techniques.
| Technique | Advantages | Disadvantages | Role in Analysis |
| Mass Spectrometry (MS) | High sensitivity (ppb-ppt). Provides molecular weight and structural data via fragmentation. Can confirm hydrate via H₂O loss. | Isomer differentiation can be challenging. Hydrate may be unstable in the source. | Primary Tool: Definitive identification, structural elucidation, and quantification. |
| NMR Spectroscopy (¹H, ¹³C) | Unambiguous structural elucidation in solution. Can directly observe and quantify the hydrate and aldehyde forms in equilibrium. | Low sensitivity (ppm-ppb). Requires larger sample amounts. | Gold Standard for Structure: Confirms the solution-state structure and hydrate-aldehyde equilibrium. |
| FTIR Spectroscopy | Provides information on functional groups (O-H stretch for hydrate, C=O for carbonyls, C-O-C for ether). Non-destructive. | Does not provide molecular weight or detailed connectivity. Low sensitivity. | Confirmatory Tool: Verifies the presence of key functional groups in the bulk sample. |
| LC-UV/DAD | Excellent for quantification. Robust and widely available. Provides some structural clues from the UV spectrum. | Limited structural information. Cannot differentiate isomers with identical chromophores. | Workhorse for Quantification: Ideal for routine analysis and purity assessment once the compound is identified. |
Experimental Protocols
Trustworthy data begins with a robust protocol. The following methods are designed to be self-validating systems for the analysis of 3-methoxyphenylglyoxal hydrate.
Protocol 1: Direct Infusion ESI-MS/MS Analysis
This protocol is designed for rapid initial characterization and fragmentation pathway discovery.
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. This promotes protonation.
-
Instrumentation: Use a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan spectrum in positive ion mode from m/z 50-300 to identify the protonated molecular ion of the hydrate (m/z 183.06).
-
MS/MS (Product Ion) Scan:
-
Select m/z 183.06 as the precursor ion.
-
Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragments. This helps capture both the initial low-energy water loss and subsequent higher-energy cleavages.
-
Self-Validation: The presence of the m/z 165.05 fragment at low collision energies, followed by its fragments (m/z 137, 135) at higher energies, validates the proposed pathway.
-
Protocol 2: LC-MS/MS Method for Separation and Quantification
This protocol is essential for analyzing the compound in complex mixtures.
-
Chromatography System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Detection (MRM Mode):
-
Set the ESI source to positive ion mode.
-
Monitor at least two Multiple Reaction Monitoring (MRM) transitions for confirmation and quantification.
-
Transition 1 (Quantifier): 183.1 → 165.1 (Confirms hydrate presence).
-
Transition 2 (Qualifier): 165.1 → 137.1 (Confirms glyoxal core).
-
-
Trustworthiness: A consistent ratio between the quantifier and qualifier transitions across standards and samples provides high confidence in peak identity.
-
Analytical Workflow Diagram
A well-planned workflow ensures efficiency and data quality from sample to result.
Caption: A typical LC-MS/MS workflow for the analysis of 3-methoxyphenylglyoxal hydrate.
Conclusion and Expert Recommendations
The mass spectrometric signature of 3-methoxyphenylglyoxal hydrate is defined by an initial, facile loss of water (18 Da) from the protonated molecule (m/z 183.06) to form the protonated anhydrous glyoxal (m/z 165.05). Subsequent fragmentation of this core ion involves characteristic losses of carbon monoxide (28 Da) and fragments related to the methoxyphenyl group, such as formaldehyde (30 Da).
For confident identification, it is crucial to employ soft ionization conditions and low collision energies to preserve the initial precursor-product relationship (183 → 165). For robust quantification in complex matrices, an LC-MS/MS method using specific MRM transitions is the authoritative approach. Combining mass spectrometry with NMR provides an unparalleled level of structural certainty, confirming both the covalent structure and its solution-state equilibrium.
References
- ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Wikipedia. (2024). Fragmentation (mass spectrometry). [Link]
-
PubChem. 3-Methoxyphenylglyoxal. [Link]
-
Chad's Prep. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]
-
Chemguide. fragmentation patterns in mass spectra. [Link]
-
NIST WebBook. 3-Methoxyphenol, TMS derivative. [Link]
-
ResearchGate. (n.d.). Structural formulas of phenylglyoxal derivatives. [Link]
-
ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
PMC. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]
-
PMC. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. [Link]
-
Semantic Scholar. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]
-
PubChem. 3,4-Dimethoxyphenylglyoxal hydrate. [Link]
-
PubChem. Glyoxal, phenyl-, hydrate. [Link]
Sources
Analytical Comparison Guide: FT-IR Spectral Profiling of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
Executive Summary & Mechanistic Insight
In the synthesis of complex N-heterocycles—such as pyrroles, imidazoles, and triazines—arylglyoxals serve as highly reactive, electrophilic building blocks[1]. However, the anhydrous dicarbonyl form of these compounds is notoriously unstable and hygroscopic. Due to the strong electron-withdrawing nature of the adjacent ketone, the aldehydic carbon becomes highly susceptible to nucleophilic attack by ambient moisture, spontaneously forming a stable gem-diol.
Consequently, the commercial and laboratory-standard form of 3-methoxyphenylglyoxal is its hydrate: 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone .
For analytical chemists, verifying the structural integrity of this compound via Fourier-Transform Infrared (FT-IR) spectroscopy requires distinguishing the gem-diol hydrate from its anhydrous counterpart and from structural isomers like phenolic ketones. This guide provides a comprehensive, self-validating framework for acquiring and interpreting the FT-IR spectra of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone against common alternatives.
Structural Relationships & Spectral Markers
The hydration state of the arylglyoxal fundamentally alters its infrared absorption profile. The conversion from an anhydrous dicarbonyl to a gem-diol eliminates the aldehydic C=O stretch and introduces prominent O-H stretching bands[2].
Caption: Chemical state transitions of arylglyoxals and their corresponding diagnostic FT-IR spectral markers.
Comparative FT-IR Performance Data
To objectively evaluate the analytical "performance" (resolving power and distinguishability) of the target compound, we compare its characteristic peaks against two alternatives: the anhydrous form, and a structurally related phenolic ketone, 1-(2,4-dihydroxy-5-methoxyphenyl)ethanone[3].
Table 1: FT-IR Characteristic Peak Comparison
| Functional Group / Mode | 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (Target) | Anhydrous 3-Methoxyphenylglyoxal (Alternative 1) | 1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone (Alternative 2) |
| O-H Stretch | ~3436 cm⁻¹, 3326 cm⁻¹ (Broad, strong gem-diol)[2] | Absent (or trace due to ambient moisture) | ~3200 - 3350 cm⁻¹ (Sharper, phenolic H-bonded) |
| C=O Stretch (Aldehyde) | Absent (Carbonyl converted to diol) | ~1720 cm⁻¹ (Sharp, distinct) | Absent |
| C=O Stretch (Ketone) | ~1681 cm⁻¹ (Aryl ketone)[2] | ~1685 cm⁻¹ (Aryl ketone) | ~1620 - 1650 cm⁻¹ (Shifted down via conjugation/H-bonding) |
| C=C Aromatic Stretch | ~1603 cm⁻¹, 1554 cm⁻¹ [2] | ~1600 cm⁻¹, 1580 cm⁻¹ | ~1610 cm⁻¹, 1520 cm⁻¹ |
| C-O Stretch | ~1250 cm⁻¹ (Methoxy), ~1050 cm⁻¹ (Diol) | ~1250 cm⁻¹ (Methoxy) | ~1260 cm⁻¹ (Methoxy), ~1150 cm⁻¹ (Phenol) |
Analytical Causality: The absence of the ~1720 cm⁻¹ peak in the target compound is the primary validation metric confirming complete hydration. If this peak appears, the sample has partially dehydrated, which can negatively impact stoichiometric calculations in downstream multicomponent reactions[4].
Experimental Workflows: ATR vs. KBr Pellet
For solid samples like 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone, selecting the correct sample preparation method is critical. While[5] is rapid and prevents moisture exchange, [6] offer superior sensitivity for trace analysis and produce classic transmission spectra ideal for library matching.
Caption: Decision matrix and procedural workflow for FT-IR analysis of solid arylglyoxal hydrates.
Protocol A: KBr Pellet Transmission Method (High Sensitivity)
Note: KBr is highly hygroscopic. Because our target compound's primary identifying feature is its O-H stretch, controlling ambient moisture in the KBr matrix is mandatory to prevent false positives.
-
Matrix Preparation: Bake spectroscopic-grade KBr powder at 110°C for at least 2 hours to remove adsorbed water[5]. Store in a desiccator.
-
Sample Grinding: In an agate mortar, finely grind 1–2 mg of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone with 100–200 mg of the dried KBr[7]. Causality: The particle size must be smaller than the wavelength of IR light (typically < 2 µm) to minimize Mie scattering, which causes sloping baselines.
-
Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 1–2 minutes[7].
-
Self-Validating Blank: CRITICAL STEP. Always press a pellet of pure KBr from the same batch. Scan this blank first. If a broad peak at 3400 cm⁻¹ is present in the blank, the KBr has absorbed moisture and the O-H data for your sample will be compromised.
-
Acquisition: Place the sample pellet in the FT-IR spectrometer. Acquire 32 to 64 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Protocol B: Diamond ATR Method (Moisture-Preserving)
Note: ATR is ideal for hydrates because it eliminates the risk of the sample dehydrating under vacuum or exchanging moisture with a hygroscopic matrix.
-
Background Scan: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (ambient air) to subtract atmospheric H₂O and CO₂.
-
Sample Loading: Place 2–5 mg of the neat solid directly onto the center of the ATR crystal[5].
-
Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the solid and the crystal is required because the evanescent wave penetrates only 0.5 to 2 µm into the sample. Poor contact results in artificially weak signals, particularly at higher wavenumbers (e.g., the O-H region).
-
Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, allowing direct comparison with transmission libraries.
References
1.8[8] 2.2[2] 3.3[3] 4.6[6] 5.7[7] 6.5[5] 7.4[4] 8.1[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2,4-dihydroxy-5-methoxyphenyl)ethanone , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 4. alliedacademies.org [alliedacademies.org]
- 5. azom.com [azom.com]
- 6. kinteksolution.com [kinteksolution.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. danabiosci.com [danabiosci.com]
Comparative Reactivity Guide: 3-Methoxy vs. 4-Methoxy Phenylglyoxal Hydrates in Arginine Modification
Executive Summary
Phenylglyoxal (PGO) and its derivatives are cornerstone reagents for the selective chemical modification of arginine residues. This modification is critical for elucidating protein structure-function relationships, identifying active site residues, and developing novel bioconjugates. When selecting a substituted phenylglyoxal, researchers must account for the profound impact of aromatic substituent effects on the reagent's electrophilicity.
This guide provides an objective, data-driven comparison of 3-methoxyphenylglyoxal (3-MOPG) and 4-methoxyphenylglyoxal (4-MOPG) hydrates, detailing how positional isomerism dictates reaction kinetics and experimental outcomes.
Mechanistic Causality: The Electronic Effects of Positional Isomerism
To understand the stark reactivity differences between 3-MOPG and 4-MOPG, we must analyze the causality behind the electrophilic nature of the α-dicarbonyl moiety. The modification of arginine's guanidinium group relies on a nucleophilic attack at the highly electrophilic glyoxal carbons, ultimately forming a stable 2:1 adduct (two phenylglyoxal molecules per one arginine residue)1 [1].
-
4-Methoxy Phenylglyoxal (Para-Isomer): The methoxy group at the para position exerts a strong resonance electron-donating effect (+R). The lone pair electrons on the oxygen atom delocalize through the aromatic pi-system directly to the carbon attached to the glyoxal group. This significantly increases electron density at the reactive carbonyl, dampening its electrophilicity and resulting in sluggish reaction kinetics.
-
3-Methoxy Phenylglyoxal (Meta-Isomer): When the methoxy group is shifted to the meta position, resonance delocalization cannot directly place electron density on the carbon attached to the glyoxal moiety. Instead, the electron-withdrawing inductive effect (-I) of the highly electronegative oxygen atom dominates. This maintains—and effectively enhances relative to the para-isomer—the partial positive charge on the glyoxal carbons, making 3-MOPG a highly potent electrophile.
Quantitative Data Comparison
The theoretical electronic effects translate directly to empirical kinetic data. In a landmark kinetic study investigating the inhibition of sulfate exchange in human red blood cell membranes (targeting the Band 3 anion transporter), the positional isomers demonstrated a nearly 5-fold difference in reactivity2 [2].
Table 1: Electronic Properties and Reactivity Comparison
| Property | 3-Methoxy Phenylglyoxal (3-MOPG) | 4-Methoxy Phenylglyoxal (4-MOPG) |
| Substituent Position | Meta (3-position) | Para (4-position) |
| Dominant Electronic Effect | Inductive Electron Withdrawal (-I) | Resonance Electron Donation (+R) |
| Glyoxal Electrophilicity | High | Low |
| Transporter Inactivation Half-life ( | 5.4 min | 24.7 min |
| Relative Reactivity | ~4.5x Faster | Baseline |
(Data derived from pseudo-first-order kinetics at 2 mM reagent concentration, pH 8.0, 37°C).
Visualizing the Reaction Pathway
The following diagram illustrates the divergent kinetic pathways dictated by the positional isomerism of the methoxy group during arginine modification.
Comparative reaction kinetics of 3-MOPG vs 4-MOPG in arginine modification pathways.
Experimental Protocol: Self-Validating Kinetic Profiling
To reliably reproduce these kinetic differences in your own protein systems, the following self-validating protocol is recommended. The inclusion of a precise quenching step ensures that the measured kinetics accurately reflect the intended reaction time, eliminating artifactual modification during downstream processing.
Step 1: Reagent Preparation (Hydrate Equilibration)
-
Action: Dissolve 3-MOPG or 4-MOPG hydrate in a compatible water-miscible solvent (e.g., DMSO or absolute ethanol) to create a 200 mM concentrated stock.
-
Action: Dilute the stock into the reaction buffer (e.g., 50 mM sodium borate, pH 8.0) to a final working concentration of 2 mM.
-
Causality: Phenylglyoxal derivatives exist in equilibrium with their hydrate forms in aqueous solutions. Preparing the working solution in the slightly alkaline reaction buffer ensures the reactive dicarbonyl species is available for nucleophilic attack.
Step 2: Target Incubation
-
Action: Add the target protein (e.g., purified Band 3 protein or RBC ghosts at 1-10 mg/mL) to the 2 mM reagent solution.
-
Action: Incubate the mixture in a thermomixer at exactly 37°C.
Step 3: Kinetic Sampling & Quenching (Self-Validation Step)
-
Action: At predefined intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes), extract a standardized aliquot of the reaction mixture.
-
Action: Immediately quench the unreacted MOPG by adding a massive molar excess of free L-arginine (e.g., 50 mM final concentration) or by performing a rapid buffer exchange using a pre-equilibrated spin column.
-
Causality: Without a quenching step, the modification reaction will continue during downstream assay preparation, skewing the kinetic curve. Free L-arginine acts as a competitive nucleophile, instantly scavenging residual MOPG and locking the protein's modification state at that exact second.
Step 4: Functional Assay & Kinetic Calculation
-
Action: Measure the residual protein activity (e.g., via a sulfate transport assay or enzymatic activity read-out).
-
Action: Plot the natural log of residual activity against time to calculate the pseudo-first-order rate constant (
) and determine the half-life ( ).
References
- Title: A Comparative Guide to Arginine Modification: 3,4-Dimethoxyphenylglyoxal Hydrate vs.
- Source: PubMed (National Institutes of Health)
Sources
Publish Comparison Guide: Structural Benchmarking of 3-Methoxyphenylglyoxal Hydrate
The following guide provides a structural benchmarking and experimental protocol for 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (also known as 3-methoxyphenylglyoxal hydrate).
This guide is designed for researchers requiring rigorous structural validation of arylglyoxal intermediates. It compares the 3-methoxy isomer against its para-substituted and unsubstituted analogs to highlight the impact of meta-substitution on crystal packing and stability.
Executive Summary: The "Meta" Structural Challenge
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone represents a critical class of
From a crystallographic perspective, this compound presents a unique challenge compared to its alternatives (the 4-methoxy isomer or the unsubstituted phenylglyoxal). The meta-positioning of the methoxy group disrupts the centrosymmetric packing often seen in para-substituted analogs, frequently leading to lower melting points, higher solubility, and a greater tendency for disorder in the crystal lattice.
This guide outlines the structural expectations, comparative benchmarks, and a validated protocol for obtaining publication-quality X-ray data.
Comparative Structural Analysis
The "performance" of a crystal structure is defined here by its resolution , R-factor (refinement stability) , and packing efficiency .
A. The Product vs. Alternatives
| Feature | Product: 3-Methoxy Isomer | Alt 1: 4-Methoxy Isomer | Alt 2: Phenylglyoxal Hydrate |
| Chemical Formula | |||
| Molecular Symmetry | |||
| Crystal Habit | Often plates/needles; prone to twinning.[1] | Block-like; generally robust. | Prisms; highly crystalline. |
| Melting Point | Lower (often < 80 °C) | Higher (Solid, stable) | 76–91 °C |
| H-Bonding Motif | Intermolecular: Gem-diol OH | Intermolecular: Strong head-to-tail chains. Stacking: Efficient | Intermolecular: Dimeric pairs common. |
| Space Group Trend | Triclinic ( | Monoclinic ( | Monoclinic ( |
B. Mechanistic Insight: The Gem-Diol Stability
Unlike standard ketones, arylglyoxals exist as gem-diols (
-
Critical Observation: In the 3-methoxy isomer, the methoxy oxygen is a weak H-bond acceptor. However, its meta position prevents it from participating in the primary hydrogen-bonding spine that stabilizes the crystal lattice in the para (4-methoxy) isomer.
-
Consequence: You should expect higher thermal motion parameters (U_iso) for the methoxy carbon and potential disorder in the phenyl ring orientation during refinement.
Experimental Protocol: High-Fidelity Data Acquisition
To obtain data comparable to the stable 4-methoxy analog, you must control for the compound's tendency to dehydrate (revert to the aldehyde) or rearrange.
Workflow Visualization
The following diagram illustrates the critical path for processing this specific hydrate for X-ray analysis.
Caption: Optimized workflow for isolating diffraction-quality crystals of arylglyoxal hydrates, emphasizing low-temperature handling to prevent dehydration.
Step-by-Step Methodology
Phase 1: Crystallization (The "Hydrate Lock")
The goal is to stabilize the gem-diol form (
-
Solvent System: Dissolve 50 mg of the compound in a mixture of Acetone:Water (9:1) . The water is essential to shift the equilibrium toward the gem-diol.
-
Alternative: Slow evaporation from wet Chloroform (
).
-
-
Temperature: Maintain at 4°C . Higher temperatures favor dehydration and polymerization.
-
Timeframe: Harvest crystals within 48–72 hours. Extended periods may lead to oxidation to the corresponding carboxylic acid (3-methoxybenzoic acid).
Phase 2: Data Collection
-
Temperature: 100 K (Cryogenic) is mandatory.
-
Reasoning: At Room Temperature (298 K), the gem-diol hydroxyl protons are highly mobile, leading to diffuse electron density and difficulty in assigning H-bonds.
-
-
Resolution: Aim for 0.75 Å or better to resolve the
bond lengths clearly ( vs ).
Phase 3: Refinement Strategy
-
Gem-Diol Verification: Locate the two hydroxyl protons in the difference Fourier map. They should form distinct H-bonds.
-
Disorder Handling: If the 3-methoxy group shows rotational disorder, use a split-site model with occupancy refinement (e.g., 0.60/0.40).
Benchmarking Data: What to Expect
When you solve the structure, compare your parameters against these standard ranges for the Arylglyoxal class.
| Parameter | Target Value (High Quality) | Common Issue (Warning Sign) |
| Space Group | ||
| R-Factor ( | < 5.0% | > 7.5% (Likely twinning or poor crystal quality) |
| C=O Bond Length | 1.20 – 1.23 Å | > 1.25 Å (Indicates wrong assignment) |
| C-OH Bond Length | 1.38 – 1.42 Å | < 1.35 Å (Indicates dehydration/disorder) |
| Dihedral Angle | Phenyl ring torsion ~10-30° | 0° (Rare for meta-substituted; implies packing force) |
Key Structural Marker: The "Glyoxal Twist"
In the 3-methoxy isomer, look for the torsion angle between the phenyl ring and the carbonyl group.
-
Expectation: The meta substituent often forces the carbonyl group to twist out of the phenyl plane to minimize steric repulsion, unlike the 4-methoxy isomer which can remain more planar to maximize resonance.
References
The following sources provide the foundational data for the "Alternative" compounds and the chemical context for arylglyoxal hydrates. Use these to ground your comparative analysis.
-
Arylglyoxal Hydr
-
Structural Analog (4-Hydroxy-3-methoxy Deriv
- Title: 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone.
- Source: Acta Crystallographica Section E (2009).
-
URL:[Link]
- Relevance: Provides bond length benchmarks for the 3-methoxy-4-hydroxy substitution p
-
Parent Compound D
-
Title: Phenylglyoxal Monohydrate (Product Specification & Properties).[3]
- Source: TCI Chemicals.
- Relevance: Provides baseline physical properties (MP: 76-91°C) for the unsubstituted reference standard.
-
-
4-Methoxy Analog (Commercial Reference)
Sources
Technical Comparison Guide: Differentiating 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone from Starting Materials
Executive Summary
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (also known as 3-methoxyphenylglyoxal hydrate ) is a critical intermediate used in the synthesis of adrenergic agonists and various heterocyclic pharmaceutical scaffolds. It is typically synthesized via the oxidation of 3-methoxyacetophenone .
Differentiation between the product and its starting material is straightforward due to distinct physical states and spectroscopic signatures. The most definitive indicators are the phase transition from liquid to solid and the 1H NMR shift of the
Chemical Identity & Structural Analysis[1][2][3][4][5]
The primary challenge in this workflow is ensuring complete oxidation of the acetophenone to the glyoxal hydrate without over-oxidation to the carboxylic acid.
| Feature | Starting Material | Target Product |
| Common Name | 3-Methoxyacetophenone | 3-Methoxyphenylglyoxal hydrate |
| IUPAC Name | 1-(3-methoxyphenyl)ethan-1-one | 2,2-dihydroxy-1-(3-methoxyphenyl)ethan-1-one |
| CAS Number | 586-37-8 | 32025-65-3 |
| Molecular Formula | ||
| Molecular Weight | 150.18 g/mol | 182.17 g/mol |
| Physical State | Liquid (Colorless to pale yellow) | Solid (Crystalline powder) |
| Key Functional Group | Methyl Ketone ( |
Synthesis Pathway & Logic
Understanding the synthesis aids in identifying potential impurities. The standard industrial route involves the oxidation of the acetyl group using Selenium Dioxide (
Reaction Scheme
The reaction proceeds through an unstable glyoxal intermediate, which rapidly hydrates in the presence of water to form the stable gem-diol product.
Analytical Differentiation Protocols
A. Physical Properties (First-Line Check)
The most immediate indicator of reaction success is the physical state.
-
Observation: The starting material is a liquid at room temperature. The product precipitates as a solid upon cooling and addition of water.
-
Melting Point: The product typically melts between 94°C and 98°C (anhydrous basis often cited higher, but the hydrate range is distinct). The starting material is a liquid (MP ~ -7°C).
B. Nuclear Magnetic Resonance (1H NMR)
This is the gold standard for validation. The transformation destroys the methyl group of the acetophenone and creates a methine proton on the gem-diol.
Solvent:
| Proton Type | 3-Methoxyacetophenone ( | 3-Methoxyphenylglyoxal Hydrate ( |
| Methyl Ketone ( | 2.58 (Singlet, 3H) | ABSENT |
| Gem-diol Methine ( | Absent | 5.50 – 6.50 (Singlet, 1H) |
| Methoxy Group ( | ~3.85 (Singlet, 3H) | ~3.85 (Singlet, 3H) |
| Aromatic Protons | 7.1 – 7.6 (Multiplet) | 7.2 – 7.7 (Multiplet, slight downfield shift) |
| Hydroxyl Protons ( | Absent | Variable (Broad, often 6.0-7.0 in DMSO) |
Diagnostic Logic:
-
Look for the disappearance of the sharp singlet at 2.6 ppm .
-
Look for the appearance of the methine singlet around 5.5–6.5 ppm .
-
Note: If the sample is anhydrous (rare), an aldehyde proton would appear at ~9.6 ppm. The hydrate form is thermodynamically favored in the presence of moisture.
C. Infrared Spectroscopy (FT-IR)
-
Starting Material: Shows a strong carbonyl stretch (
) at ~1680 and C-H stretches for the methyl group < 3000 . -
Product: Shows a prominent, broad O-H stretch (
) corresponding to the gem-diol. The carbonyl peak remains but may shift slightly due to changes in conjugation and H-bonding.
D. Thin Layer Chromatography (TLC)[9]
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexane : Ethyl Acetate (7:3 or 6:4).
-
Visualization: UV Light (254 nm).
-
Result:
-
Starting Material: High
(Non-polar ketone). -
Product: Low
(Polar diol). The product will likely streak or remain near the baseline unless a more polar solvent system (e.g., 5-10% Methanol in DCM) is used.
-
Experimental Protocols
Protocol 1: Rapid Purity Check (TLC)
-
Prepare Mobile Phase: Mix 7 mL Hexane and 3 mL Ethyl Acetate in a developing chamber.
-
Sample Prep: Dissolve 5 mg of the isolated solid (Product) in 0.5 mL Methanol. Dissolve 5
L of 3-Methoxyacetophenone (Reference) in 0.5 mL Methanol. -
Spotting: Spot both solutions on a Silica Gel plate.
-
Development: Run until the solvent front reaches 1 cm from the top.
-
Analysis: Visualize under UV. The product must show a distinct spot significantly lower than the starting material. If the high
spot persists, unreacted starting material is present.
Protocol 2: 1H NMR Validation
-
Sample: Weigh ~10 mg of the dried product.
-
Solvent: Add 0.6 mL
(DMSO is preferred to ensure solubility of the polar hydrate and to potentially visualize the OH protons). -
Acquisition: Run a standard proton scan (16 or 32 scans).
-
Processing: Phase and baseline correct. Reference the solvent peak (
quintet at 2.50 ppm). -
Validation: Integration of the methine proton (5.5-6.5 ppm) should be 1:3 relative to the methoxy singlet (3.85 ppm).
Decision Logic for Product Release
References
-
Thermo Scientific Chemicals . 3-Methoxyphenylglyoxal hydrate, 97%, dry wt. basis. Fisher Scientific.[1] Retrieved from [Link][2]
-
National Institute of Standards and Technology (NIST) . 3-Methoxyacetophenone. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
A Researcher's Guide to the Spectroscopic Characterization of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone and its Analogs
Theoretical Underpinnings: Electronic Transitions in Aromatic Ketones
The UV-Vis spectrum of an aromatic ketone like 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone is dominated by electronic transitions within the molecule.[1][2] The primary chromophore is the acetophenone system, where a carbonyl group is conjugated to a benzene ring. Two principal types of electronic transitions are expected:
-
π → π* Transitions: These are typically high-energy, high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic ring and the carbonyl group.
-
n → π* Transitions: These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital.[3]
Substituents on the aromatic ring, such as the methoxy (-OCH₃) and dihydroxy (-C(OH)₂) groups, can significantly influence the energy of these transitions and thus the observed λmax. Auxochromes like the methoxy group, with their lone pairs of electrons, can extend the conjugation and typically cause a bathochromic (red) shift to longer wavelengths. The polarity of the solvent also plays a crucial role, particularly in affecting the n → π* transition.[3][4][5][6]
A Comparative Framework: UV-Vis Maxima of Structural Analogs
To establish a predictive baseline for the λmax of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone, it is instructive to compare the spectral data of its structural precursors and analogs.
| Compound Name | Structure | Reported λmax (nm) | Solvent/Comments | Reference |
| Acetophenone | C₈H₈O | ~240, ~280, ~320 | π → π, π → π, n → π* transitions respectively. | [7] |
| 3-Methoxyacetophenone | C₉H₁₀O₂ | Not explicitly stated, but spectral data is available.[8][9] | The methoxy group is expected to cause a slight bathochromic shift. | [10] |
| 2'-Hydroxyacetophenone | C₈H₈O₂ | 213, 251 | --- | [11] |
| 2-Hydroxy-1-phenylethanone | C₈H₈O₂ | Spectral data available in NIST WebBook. | --- | [12] |
| 2,4,5-Trihydroxyacetophenone | C₈H₈O₄ | 345, 280 | --- | [13] |
Note: The λmax values can vary depending on the solvent used for the measurement.
This comparative data suggests that the λmax for 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone will likely exhibit characteristic peaks for both π → π* and n → π* transitions, influenced by the electronic contributions of the methoxy and dihydroxy substituents.
Experimental Protocol: Determining the UV-Vis Absorption Maxima
This section outlines a self-validating protocol for the accurate determination of the λmax of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone. The causality behind each step is explained to ensure scientific integrity.
Materials and Instrumentation
-
Analyte: 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (ensure high purity)
-
Solvents: Spectroscopic grade ethanol and hexane (or other suitable polar and non-polar solvents). Solvents should be transparent in the UV-Vis region of interest.[6]
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes (1 cm path length).
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of the analyte in the chosen solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance in the range of 0.2 - 1.0 AU, as per the Beer-Lambert Law.[2][14][15] This range ensures the highest accuracy and linearity.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Fill both the reference and sample cuvettes with the pure solvent (blank).
-
Place the cuvettes in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.[16]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the reference (blank).
-
-
Data Analysis:
-
The resulting spectrum will plot absorbance versus wavelength.
-
Identify the wavelengths at which maximum absorbance occurs. These are the λmax values.
-
Record the λmax and the corresponding absorbance value.
-
-
Solvent Effect Analysis:
Experimental Workflow Diagram
Caption: Workflow for the determination of UV-Vis absorption maxima.
Discussion and Expected Results
Based on the structures of the analogs, the UV-Vis spectrum of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone in a polar solvent like ethanol is anticipated to show:
-
An intense π → π* absorption band likely in the range of 250-290 nm . The meta-positioned methoxy group and the α-dihydroxy groups will influence the exact position.
-
A weaker, broader n → π* absorption band at a longer wavelength, potentially around 320-350 nm .
A shift to a non-polar solvent like hexane would likely cause a bathochromic (red) shift of the n → π* band. This predictable solvatochromic behavior serves as a key validation point for the correct assignment of the electronic transitions.
Conclusion
This guide provides a comprehensive framework for researchers to confidently determine and interpret the UV-Vis absorption maxima of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone. By understanding the underlying electronic principles, following a robust experimental protocol, and leveraging comparative data from structural analogs, scientists can ensure the accurate spectroscopic characterization of this and other novel aromatic compounds. This foundational data is a critical step in the broader context of drug development and materials science, enabling further investigation into the compound's properties and potential applications.
References
-
Filo. (2025, July 29). Briefly explain, with examples, the effect of change of solvent on the absorption bands of the carbonyl group in UV-Visible Spectroscopy. Retrieved from [Link]
-
science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
NIST. Ethanone, 2-hydroxy-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Scribd. Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]
-
SpectraBase. 3'-Amino-4'-methoxyacetophenone. Retrieved from [Link]
-
Scilit. Solvent effects on the intensities of the weak ultraviolet spectra of ketones and nitroparaffins—II. Retrieved from [Link]
-
Clarke, D. D., & Nord, F. F. (1955). Ultraviolet absorption spectra of derivatives of 2,3,5- and 2,4,5-trihydroxyacetophenone. Fordham University, Chemistry Faculty Publications, 43. Retrieved from [Link]
-
Tetra-n-butylammonium tribromide Chemistry Classes. (2019, March 15). Part 11: Solvent Effects in the UV Visible Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
e-PG Pathshala. CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. Retrieved from [Link]
-
Sharma, U. K., & Jacob, S. (2016, April 19). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Retrieved from [Link]
-
NIST. 3-Methoxyacetophenone. NIST Chemistry WebBook. Retrieved from [Link]
-
Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Retrieved from [Link]
-
Michigan State University Department of Chemistry. UV-Visible Spectroscopy. Retrieved from [Link]
-
Khan, W. A., et al. (2026, February 18). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate. Retrieved from [Link]
-
Khan, W. A., et al. (2026, January 30). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research. Retrieved from [Link]
-
ResearchGate. The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of water and ethanol (50 : 50). Retrieved from [Link]
-
PubChem. 3-Methoxyacetophenone. Retrieved from [Link]
Sources
- 1. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Briefly explain, with examples, the effect of change of solvent on the ab.. [askfilo.com]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methoxyacetophenone [webbook.nist.gov]
- 9. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Ethanone, 2-hydroxy-1-phenyl- [webbook.nist.gov]
- 13. research.library.fordham.edu [research.library.fordham.edu]
- 14. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 15. ijbr.com.pk [ijbr.com.pk]
- 16. engineering.purdue.edu [engineering.purdue.edu]
A Comparative Guide to Elemental Analysis of Dihydroxy-Methoxyphenyl-Ethanone Derivatives in Pharmaceutical Development
This guide provides a comprehensive comparison of elemental analysis standards for 2,2-dihydroxy-1-(4-methoxyphenyl)ethanone, a representative dihydroxy-methoxyphenyl-ethanone derivative relevant to researchers, scientists, and drug development professionals. Due to limited public data on 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone, this guide will focus on the closely related and commercially available analogue, 2,2-dihydroxy-1-(4-methoxyphenyl)ethanone (CAS: 16208-17-6), to illustrate the principles and methodologies. The insights and protocols presented are broadly applicable to this class of compounds.
Introduction: The Critical Role of Elemental Analysis in Drug Development
In pharmaceutical research and development, the precise characterization of an active pharmaceutical ingredient (API) is paramount. Elemental analysis serves as a fundamental technique to determine the elemental composition of a compound, which is essential for verifying its empirical formula, assessing its purity, and ensuring its safety.[1] For molecules like 2,2-dihydroxy-1-(4-methoxyphenyl)ethanone, a synthetic intermediate or potential API, accurate elemental analysis provides critical data for regulatory submissions and quality control.
This guide will delve into the established methodologies for elemental analysis, comparing their performance and providing the rationale behind experimental choices. We will explore both the determination of the core organic elements (Carbon, Hydrogen, Nitrogen, Sulfur, Oxygen - CHNS/O) and the quantification of trace elemental impurities, which are of significant concern in the pharmaceutical industry.
Core Elemental Composition (CHNS/O Analysis) vs. Trace Elemental Impurity Analysis
A crucial distinction in elemental analysis is the objective of the measurement. Are we confirming the bulk composition of the molecule, or are we searching for minute quantities of contaminants?
-
Major Element Analysis (Bulk Composition): This is used to determine the primary elemental makeup of a sample.[2] For an organic compound like 2,2-dihydroxy-1-(4-methoxyphenyl)ethanone (C9H10O4), this involves measuring the mass percentages of carbon, hydrogen, and oxygen to confirm its molecular formula.
-
Minor or Trace Element Analysis (Impurity Profiling): This focuses on identifying and quantifying elements present in small amounts, often at the parts-per-million (ppm) or parts-per-billion (ppb) level.[2][3] These can include residual catalysts from synthesis (e.g., palladium, platinum) or environmental contaminants (e.g., lead, mercury, arsenic).[4]
The choice of analytical technique is dictated by this primary objective.
Comparative Overview of Key Elemental Analysis Techniques
The selection of an appropriate analytical method is a critical decision based on the specific elements of interest, the required sensitivity, and the nature of the sample matrix.[2]
| Technique | Principle | Primary Application for 2,2-dihydroxy-1-(4-methoxyphenyl)ethanone | Advantages | Limitations |
| Combustion Analysis (CHNS/O Analyzer) | The sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into simple gases (CO2, H2O, N2, SO2) which are then detected.[5] | Determination of Carbon, Hydrogen, and Oxygen percentages to verify the empirical formula (C9H10O4). | Fast, simple, and inexpensive for determining the chemical composition of organic compounds.[6] | Not suitable for trace element analysis.[2] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | The sample is introduced into a high-temperature argon plasma, causing atoms to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the element's concentration. | Screening for and quantification of elemental impurities at the ppm level. | Versatile for a wide range of elements and robust for various sample types.[2] | Higher detection limits than ICP-MS. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | The sample is ionized in an argon plasma, and the resulting ions are separated by their mass-to-charge ratio in a mass spectrometer.[1] | High-sensitivity analysis of trace and ultra-trace elemental impurities to comply with strict regulatory limits (e.g., ICH Q3D). | Extremely low detection limits (ppb to ppt), making it ideal for trace metal analysis in pharmaceuticals.[3] | More susceptible to matrix interferences than ICP-OES; higher instrumentation cost. |
| X-Ray Fluorescence (XRF) | The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. The resulting electronic transitions generate fluorescent X-rays with energies characteristic of each element. | Non-destructive screening for the presence of elemental impurities. | Non-destructive and requires minimal sample preparation. | Generally less sensitive than ICP techniques, making it less suitable for quantifying low-level impurities in pharmaceutical products.[2] |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in a gaseous state. | Quantification of specific metallic impurities. | Relatively simple and inexpensive for detecting certain metals at low concentrations. | Can typically only detect one element at a time, making multi-element analysis sequential and time-consuming.[2] |
Experimental Protocols
Protocol 1: Verification of Empirical Formula by Combustion Analysis
Objective: To determine the percentage of Carbon, Hydrogen, and Oxygen in a sample of 2,2-dihydroxy-1-(4-methoxyphenyl)ethanone and compare it to the theoretical values.
Theoretical Values for C9H10O4 (Molecular Weight: 182.17 g/mol ):
-
Carbon: 59.34%
-
Hydrogen: 5.53%
-
Oxygen: 35.13%
Methodology:
-
Instrument Calibration: Calibrate the CHNS/O analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This ensures the accuracy of the instrument's detectors.
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the 2,2-dihydroxy-1-(4-methoxyphenyl)ethanone sample into a tin capsule.
-
Record the exact weight to four decimal places.
-
Fold the capsule to ensure no sample is lost.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion furnace of the analyzer.
-
The sample is combusted at a high temperature (typically >900°C) in a stream of pure oxygen.
-
The resulting gases (CO2, H2O) are passed through a series of detectors (e.g., thermal conductivity detector).
-
The instrument software calculates the percentage of C and H based on the detector response and the sample weight.
-
-
Oxygen Determination: Oxygen is typically determined by pyrolysis in the absence of oxygen, where the sample is heated in a furnace with a reagent to produce carbon monoxide, which is then measured.
-
Data Evaluation: Compare the experimentally determined percentages of C, H, and O to the theoretical values. The results should be within an acceptable margin of error (typically ±0.4%) to confirm the empirical formula.
Workflow for Combustion Analysis:
Caption: Workflow for CHNS/O analysis.
Protocol 2: Quantification of Trace Elemental Impurities by ICP-MS
Objective: To screen for and quantify a broad range of elemental impurities in 2,2-dihydroxy-1-(4-methoxyphenyl)ethanone according to ICH Q3D guidelines for oral drug products.
Rationale for ICP-MS: The International Council on Harmonisation (ICH) Q3D guidelines mandate strict limits for elemental impurities in pharmaceutical products based on their toxicity.[4] ICP-MS is the preferred technique due to its high sensitivity, which is necessary to meet these low detection limits.[7]
Methodology:
-
Sample Digestion (Microwave-Assisted):
-
Accurately weigh approximately 0.5 g of the sample into a clean microwave digestion vessel.
-
Add a mixture of high-purity nitric acid and hydrochloric acid. The acid mixture is chosen for its ability to effectively dissolve the organic matrix.
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature and pressure according to a validated program to ensure complete digestion. This step is critical to break down the organic molecule and solubilize the target elements.
-
After cooling, dilute the digested sample to a final volume with deionized water.
-
-
Instrument Calibration and Tuning:
-
Tune the ICP-MS instrument to ensure optimal sensitivity and resolution.
-
Prepare a series of multi-element calibration standards containing the elements of interest at concentrations spanning the expected range in the sample. These standards should be matrix-matched to the diluted sample digest as closely as possible to minimize matrix effects.
-
-
Analysis:
-
Introduce the prepared sample solution into the ICP-MS.
-
The sample is nebulized and transported into the argon plasma, where it is ionized.
-
The ions are then passed into the mass spectrometer, and the instrument measures the counts for each target element.
-
-
Data Analysis and Reporting:
Workflow for ICP-MS Analysis:
Caption: Workflow for trace elemental impurity analysis by ICP-MS.
Conclusion: An Integrated Approach to Elemental Analysis
For a comprehensive characterization of 2,2-dihydroxy-1-(4-methoxyphenyl)ethanone or similar compounds in a pharmaceutical context, an integrated approach to elemental analysis is essential. Combustion analysis serves as a rapid and cost-effective method to confirm the compound's identity and purity with respect to its core elemental composition.[6] In parallel, ICP-MS provides the high-sensitivity analysis required to ensure the material is free from harmful elemental impurities, thereby meeting the stringent safety standards set by regulatory bodies. By employing these complementary techniques, researchers and drug developers can build a robust data package that supports the progression of their compounds from discovery to clinical application.
References
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A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). Retrieved from [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]
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Elemental Analysis | Definition, Techniques & Instruments - Study.com. (n.d.). Retrieved from [Link]
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Common Elemental Analysis Methods | Universal Lab Blog. (2024, January 28). Retrieved from [Link]
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Elemental Impurity Analysis in Pharmaceuticals - HPCi Media. (n.d.). Retrieved from [Link]
-
Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique | Spectroscopy Online. (2015, March 1). Retrieved from [Link]
-
Analytical approach of elemental impurities in pharmaceutical products: A worldwide review - PPGFARMA. (2023, April 23). Retrieved from [Link]
-
1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone - PubChem. (n.d.). Retrieved from [Link]
-
Chemical Properties of Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)- (CAS 7507-89-3). (n.d.). Retrieved from [Link]
-
Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Ethanone, 1-(3,4-dimethoxyphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]
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- 1. Elemental Analysis | Definition, Techniques & Instruments | Study.com [study.com]
- 2. measurlabs.com [measurlabs.com]
- 3. Common Elemental Analysis Methods | Universal Lab Blog [universallab.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. azom.com [azom.com]
- 7. hpcimedia.com [hpcimedia.com]
- 8. ppgfarma.uneb.br [ppgfarma.uneb.br]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone proper disposal procedures
Operational & Disposal Guide: 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
As a Senior Application Scientist, I recognize that handling reactive intermediates requires more than just following a safety data sheet—it requires a fundamental understanding of the chemical's mechanistic behavior. 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (CAS: 32025-65-3), commonly referred to as 3-methoxyphenylglyoxal hydrate, is a critical building block in medicinal chemistry. Because this compound exists in a dynamic equilibrium between its gem-diol (hydrate) and diketone forms, it exhibits unique electrophilic reactivity[1].
This guide provides drug development professionals with field-proven, self-validating protocols for the safe handling, spill mitigation, and proper disposal of this compound, ensuring stringent environmental health and safety (EHS) compliance.
Physicochemical & Hazard Profile
Understanding the physical and hazard profile is the foundational step in designing a self-validating safety protocol. The compound is a solid at room temperature and is classified as a significant irritant.
| Parameter | Specification | Operational Implication |
| IUPAC / Common Name | 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone / 3-Methoxyphenylglyoxal hydrate | Dual nomenclature reflects the hydrate-diketone equilibrium, dictating its electrophilic behavior[1]. |
| CAS Number | 32025-65-3 | Essential for accurate SDS tracking, waste manifesting, and regulatory compliance[2]. |
| Molecular Formula / Weight | C9H10O4 / 182.17 g/mol | The hydrated state dictates solubility profiles in organic versus aqueous media[3]. |
| GHS Hazard Codes | H315, H319, H335 | Causes severe skin/eye irritation; poses acute respiratory risks if fine dust is aerosolized[2]. |
| Required PPE | Nitrile gloves, safety goggles, lab coat, N95/P100 mask | Particulate inhalation must be strictly controlled during any mass transfer[2]. |
Operational Handling & Spill Response Protocol
Expertise & Experience: The primary risk during the handling of 3-methoxyphenylglyoxal hydrate is the aerosolization of fine particulates, which directly causes acute respiratory irritation (H335). Therefore, all transfers must be conducted within a certified Class II biological safety cabinet or a chemical fume hood.
Step-by-Step Spill Mitigation Methodology Causality: Sweeping dry powders directly generates airborne dust. Using a wetting agent or inert absorbent prevents aerosolization, localizes the hazard, and prevents the reactive intermediate from undergoing uncontrolled exothermic reactions with combustible materials.
-
Evacuate and Assess: Immediately clear personnel from the immediate vicinity of the spill. Verify the state of the material (e.g., dry powder vs. dissolved in an organic solvent like methanol or DMSO).
-
Don Appropriate PPE: Ensure the response team is equipped with heavy-duty nitrile gloves, chemical-splash goggles, and a particulate respirator (if the spill is outside a ventilated hood).
-
Containment (Solid Spill): Lightly mist the spilled powder with a compatible non-reactive solvent (e.g., water or a dilute surfactant) to suppress dust formation. Do NOT use high-pressure sprays, which will scatter the compound.
-
Containment (Liquid Spill): If the compound is in solution, surround the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill pad.
-
Collection: Use a non-sparking, anti-static scoop to transfer the dampened powder or saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container.
-
Decontamination & Validation: Wash the spill surface with a 5% sodium bicarbonate solution followed by soap and water.
-
Self-Validating Step: Wipe the decontaminated area with a clean, damp pH test strip. A neutral pH (6.5-7.5) combined with a lack of visual residue indicates the successful removal of any acidic byproducts associated with the degradation of the glyoxal derivative, proving the area is safe for normal operations.
-
Proper Disposal Procedures
Expertise & Experience: 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone must never be disposed of via aqueous drain systems. Its electrophilic nature poses a high risk of cross-reactivity with other waste stream components, potentially forming toxic byproducts or exhibiting aquatic toxicity.
Step-by-Step Waste Segregation and Disposal
-
Segregation of Solid Waste: Place all contaminated consumables (gloves, weigh boats, Kimwipes) and unrecoverable solid chemical into a designated, clearly labeled "Hazardous Solid Waste - Organic Irritant" container[2].
-
Segregation of Liquid Waste: If the chemical is dissolved in organic solvents, route the waste into a "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" carboy, strictly depending on the primary solvent used.
-
Causality: Mixing incompatible solvents (e.g., adding a methanolic glyoxal solution to a nitric acid waste stream) can cause rapid pressurization or polymerization in the waste carboy.
-
-
Labeling: Affix a GHS-compliant hazardous waste label detailing the exact composition (e.g., "Contains: 3-Methoxyphenylglyoxal hydrate, <5% in Methanol") and the associated hazard codes (H315, H319, H335).
-
Final Destruction: Coordinate with a licensed hazardous waste vendor for high-temperature chemical incineration. Incineration is the only approved method for complete destruction, as the thermal breakdown of C9H10O4 yields only carbon dioxide and water, preventing long-term environmental contamination[2].
Disposal Workflow Visualization
Caption: Workflow for containment, segregation, and disposal of 3-methoxyphenylglyoxal hydrate waste.
References
-
Title: 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone | C9H10O4 | CID 12820 Source: PubChem URL: [Link]
-
Title: 3-Methoxyphenylglyoxal hydrate, 97%, dry wt. basis, Thermo Scientific Chemicals Source: Fisher Scientific URL: [Link]
Sources
- 1. 3'-Methoxy-2,2,4'-trihydroxyacetophenone|CAS 66922-70-1 [benchchem.com]
- 2. 3-Methoxyphenylglyoxal hydrate, 97%, dry wt. basis, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 2,3-Dihydroxy-4-Methoxyacetophenone | C9H10O4 | CID 12820 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Safety, Handling, and Operational Guide for 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
Executive Summary & Chemical Identity
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone (CAS: 1172965-47-7 / 32025-65-3), frequently encountered under its synonym 3-Methoxyphenylglyoxal hydrate , is a highly reactive synthetic intermediate widely utilized in drug development and advanced organic synthesis[1]. While its hydrate form provides solid-state stability, the compound is a potent electrophile. Handling this reagent requires strict adherence to specialized protocols to mitigate its primary hazards: severe skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[1].
This guide provides drug development professionals with field-proven, mechanistically grounded protocols for the safe handling, operational use, and disposal of this compound.
Mechanistic Toxicology: The "Why" Behind the Hazards
To establish a self-validating safety protocol, one must understand the molecular causality of the compound's toxicity.
In solution, or upon contact with the physiological moisture of human tissue, the hydrate exists in equilibrium with its highly reactive α-dicarbonyl (glyoxal) moiety[1]. Glyoxals are notorious for their rapid, non-enzymatic Maillard-type reactions with biological proteins.
The Mechanism of Irritation: The unprotonated guanidino group of arginine residues (and the ε-amino group of lysine) in human tissue acts as a strong nucleophile. It attacks the electrophilic dicarbonyl carbon of the glyoxal, forming stable cis-diol glyoxaline intermediates and imidazolium crosslinks (e.g., glyoxal-lysine dimers)[2][3]. This rapid, covalent protein cross-linking disrupts cellular matrix integrity in the stratum corneum, cornea, and respiratory mucosa, triggering immediate oxidative stress and the release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)[4].
Understanding this mechanism dictates our primary safety directive: All PPE and handling protocols must be designed to prevent the electrophilic dicarbonyl from encountering tissue nucleophiles.
Toxicological Mechanism & PPE Intervention Logic
Figure 1: Mechanistic pathway of arylglyoxal toxicity and the targeted PPE intervention logic.
Personal Protective Equipment (PPE) Matrix
| Body Part | Required PPE | Material Specification | Mechanistic Rationale |
| Hands/Skin | Double Gloves & Lab Coat | Nitrile (Outer: 8 mil, Inner: 4 mil) | Nitrile provides an impermeable barrier, preventing the compound from cross-linking keratinocyte proteins. |
| Eyes/Face | Chemical Splash Goggles | ANSI Z87.1 Certified, indirect venting | Prevents airborne powder or solvated droplets from reacting with highly sensitive corneal proteins. |
| Respiratory | Fume Hood & Respirator | Hood (80-120 fpm) / N95 or P100 | Prevents inhalation of fine particulate matter, protecting the mucosal lining of the respiratory tract from adduction. |
Operational Protocols & Engineering Controls
Phase 1: Pre-Operation Setup
-
Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity between 80-120 fpm.
-
Quenching Station Preparation: Prepare a 1M Glycine (aq) solution and place it in the hood.
-
Causality: Glycine acts as a sacrificial primary amine. In the event of a spill, it will rapidly outcompete human tissue proteins to covalently neutralize the electrophilic glyoxal.
-
-
Static Control: Wipe spatulas and weigh boats with an anti-static ionizing brush. Glyoxal hydrates can hold static charge, significantly increasing the risk of aerosolization when transferring powders.
Phase 2: Weighing and Transfer
-
Tare and Seal: Place the analytical balance directly inside the fume hood. Weigh the required mass into a sealable vial rather than an open weigh boat.
-
In-Hood Solubilization: Add the reaction solvent (e.g., DMSO, ethanol, or DMF) directly to the vial while still in the hood, capping it immediately.
-
Causality: Solubilizing the powder at the source eliminates the inhalation hazard of airborne particulates before the material is transferred to the main reaction manifold.
-
Phase 3: Post-Handling Decontamination
-
Tool Quenching: Submerge all spatulas, contaminated vials, and glassware in the 1M Glycine bath for a minimum of 15 minutes to cap any residual dicarbonyls.
-
Final Wash: Rinse the tools with copious amounts of deionized water, followed by an acetone rinse, before sending them to standard lab washing facilities.
Spill Response & Disposal Plan
Standard spill responses (like sweeping up the powder or wiping with water) are insufficient and dangerous for reactive dicarbonyls, as water merely solubilizes the compound and spreads the active electrophile.
Chemical Quenching Stoichiometry
| Parameter | Value | Rationale |
| Target Chemical MW | 182.17 g/mol | 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone |
| Quenching Agent | 1M Glycine (aq) | Primary amine outcompetes tissue proteins |
| Stoichiometric Ratio | 1:2 (Glyoxal:Amine) | Two amines required to fully cap the dicarbonyl |
| Recommended Excess | 5x Molar Excess | Ensures rapid, complete neutralization of spills |
Step-by-Step Spill Protocol
-
Isolate & Evacuate: Immediately step back from the spill area. Ensure respiratory PPE (N95/P100) is securely in place if the spill occurred outside a fume hood.
-
Chemical Neutralization: Spray or gently pour the 1M Glycine solution directly over the spilled powder. Allow 5 minutes for the Maillard-type quenching reaction to occur.
-
Absorption: Apply an inert, chemical-resistant absorbent pad over the quenched liquid.
-
Collection: Sweep the absorbed material into a designated hazardous waste container using a non-sparking tool.
-
Disposal: Label the container as "Aqueous Organic Waste - Contains Quenched Arylglyoxals" and dispose of it according to local environmental regulations for chemical waste.
References
-
Creatine kinase: Essential arginine residues at the nucleotide binding site identified by chemical modification and high-resolution tandem mass spectrometry | Proceedings of the National Academy of Sciences (PNAS) |[Link]
-
Glyoxal-derived advanced glycation end products (GO-AGEs) with UVB critically induce skin inflammaging: in vitro and in silico approaches | Scientific Reports (NIH) |[Link]
-
Protein Crosslinking by the Maillard Reaction: Dicarbonyl-Derived Imidazolium Crosslinks in Aging and Diabetes | Annals of the New York Academy of Sciences |[Link]
Sources
- 1. 3-Methoxyphenylglyoxal hydrate, 97%, dry wt. basis, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. pnas.org [pnas.org]
- 3. Sci-Hub. Protein Crosslinking by the Maillard Reaction: Dicarbonyl-Derived Imidazolium Crosslinks in Aging and Diabetes / Archives of Biochemistry and Biophysics, 1999 [sci-hub.jp]
- 4. Glyoxal-derived advanced glycation end products (GO-AGEs) with UVB critically induce skin inflammaging: in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
